Executive Summary Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a high-value heterocyclic scaffold extensively utilized in the discovery of kinase inhibitors and agrochemicals. Its structural uniqueness lies in its dens...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a high-value heterocyclic scaffold extensively utilized in the discovery of kinase inhibitors and agrochemicals. Its structural uniqueness lies in its dense functionalization potential : a central pyrazole core flanked by two chemically distinct bromine atoms (upon N-alkylation) and an orthogonal ester handle at the C4 position.
This guide moves beyond basic catalog data to provide a mechanistic understanding of this compound’s synthesis, reactivity, and application in sequential cross-coupling workflows.[1] It serves as a blueprint for researchers aiming to exploit this scaffold for structure-activity relationship (SAR) exploration.
Chemical Profile & Physical Properties[2][3][4][5][6]
Property
Specification
IUPAC Name
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
CAS Number
1017802-86-6
Molecular Formula
C₆H₆Br₂N₂O₂
Molecular Weight
297.93 g/mol
Appearance
White to off-white solid powder
Solubility
Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
Purity Standard
Typically >97% (HPLC) for cross-coupling applications
The most robust route to CAS 1017802-86-6 is the electrophilic bromination of ethyl 1H-pyrazole-4-carboxylate. This method is preferred over decarboxylative routes for its scalability and atom economy.
Mechanistic Rationale
The pyrazole ring is electron-rich. The C3 and C5 positions are the most nucleophilic sites. By controlling the stoichiometry of the brominating agent and the pH, one can force exhaustive bromination at both carbons while leaving the electron-withdrawing ester at C4 intact.[1]
Validated Experimental Protocol
Note: This protocol is designed to be self-validating through visual endpoints and TLC monitoring.
Setup: Charge a round-bottom flask with Ethyl 1H-pyrazole-4-carboxylate dissolved in glacial acetic acid (0.5 M concentration). Add NaOAc.
Bromination: Cool the solution to 10°C. Add Br₂ dropwise via an addition funnel. Critical: Maintain temperature <20°C to prevent over-oxidation or side reactions.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
Endpoint Validation: TLC (Hexane/EtOAc 3:1) should show the disappearance of the starting material (lower Rf) and the appearance of a single less polar spot.[1]
Quench: Pour the reaction mixture into ice-cold water. Sodium bisulfite (saturated aq.) can be added to quench excess bromine (indicated by the disappearance of the orange color).
Isolation: The product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.[1]
Purification: Recrystallization from Ethanol/Water if necessary.
Reactivity & Functionalization Strategy
The true power of this scaffold lies in its latent regioselectivity . In its 1H-form (unsubstituted), C3 and C5 are tautomerically equivalent.[1] However, once the nitrogen is alkylated (a common first step in drug design), the symmetry is broken, creating two distinct electrophilic sites for Palladium-catalyzed cross-coupling.[1]
The "Switch" Mechanism: N-Alkylation
Before performing Suzuki or Sonogashira couplings, the nitrogen must usually be protected or alkylated.
N-Alkylation: Reaction with R-X (e.g., MeI, BnBr) and a base (Cs₂CO₃) yields the N-substituted pyrazole.[1]
Regioselectivity Consequence: The Bromine at C5 (adjacent to the N-substituent) becomes sterically distinct and electronically activated compared to C3.
Sequential Cross-Coupling Logic
First Coupling (Site C5): The C5 position is generally more reactive in oxidative addition sequences due to the "ortho-effect" (coordination of Pd to the adjacent nitrogen lone pair) and electronic factors, though steric bulk of the N-group can invert this. Careful catalyst selection (e.g., Pd(dppf)Cl₂) allows selective mono-arylation at C5.[1]
Second Coupling (Site C3): The remaining bromine at C3 can then be subjected to harsher conditions or a different catalyst system to install a second, different aryl group.[1]
Visualization of Chemical Logic
Figure 1: Synthesis and divergent functionalization workflow for CAS 1017802-86-6, highlighting the regioselective strategy for library generation.
Safety & Handling (GHS Standards)
While this compound is a stable solid, it is an alkylating/halogenated agent intermediate and should be treated with standard high-potency precautions.[1]
Structural Elucidation of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
A Multi-Modal Analytical Framework for Small Molecule Characterization[1] Executive Summary In the high-stakes environment of drug discovery, Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate serves as a critical scaffold.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
A Multi-Modal Analytical Framework for Small Molecule Characterization[1]
Executive Summary
In the high-stakes environment of drug discovery, Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate serves as a critical scaffold.[1] Its structural integrity is paramount; however, its high symmetry and lack of ring protons present a "silent core" challenge in standard NMR analysis.[1] This guide details a self-validating elucidation strategy, moving from isotopic fingerprinting to crystallographic confirmation, ensuring absolute structural certainty for downstream medicinal chemistry applications.
Part 1: The Synthetic Context & Tautomeric Challenge
The synthesis of this compound typically involves the bromination of ethyl 1H-pyrazole-4-carboxylate. The introduction of two bromine atoms at positions 3 and 5 creates a highly functionalizable core but introduces immediate analytical ambiguity.[1]
The Tautomeric Enigma
Pyrazoles exist in a tautomeric equilibrium between the 1H- and 2H- forms. In solution (DMSO-d6 or CDCl3), the proton transfer between N1 and N2 is often faster than the NMR timescale, leading to averaged signals.
Implication: The C3 and C5 carbons, while chemically distinct in a static molecule, often appear equivalent in 13C NMR due to this rapid exchange and the molecule's symmetry plane.
Resolution: We do not attempt to freeze the tautomer; rather, we characterize the "time-averaged" structure which confirms the substitution pattern (3,5-dibromo) rather than the instantaneous proton position.
Figure 1: Fast proton exchange leads to effective symmetry in NMR timescales.
Part 2: Mass Spectrometry – The Bromine Fingerprint
Before NMR, Mass Spectrometry (MS) provides the most definitive evidence of the dibromo-substitution via isotopic pattern analysis. This is the First Line of Defense .
The Isotope Physics
Bromine exists as two stable isotopes:
(50.7%) and (49.3%). This near 1:1 ratio creates a distinct "triplet" pattern for a dibromo compound ().[1]
The core challenge is that the pyrazole ring lacks C-H protons .[1] Standard 1H NMR will only show the ethyl group and the exchangeable NH.[1] We must rely on 13C NMR and 2D correlations (HMBC) to "see" the ring carbons.[1]
1. Proton NMR ( NMR)
Solvent: DMSO-d6 (preferred to slow exchange and see NH).
Ethyl Group: Classic triplet (~1.3 ppm) and quartet (~4.3 ppm).[1]
The NH Signal: A broad singlet, typically downfield (13.0–14.5 ppm). Its integration must be 1H. Absence of other aromatic protons confirms full substitution.
2. Carbon NMR ( NMR)
We expect 6 carbon signals.[1][2] Due to symmetry, C3 and C5 are chemically equivalent.[1]
Correlation 2: The NH proton (if visible and sharp) may show weak 3-bond correlations to C3/C5 , confirming the ring connectivity.
Part 4: X-Ray Crystallography – The Gold Standard
While spectral data is strong, the "Heavy Atom Method" using X-ray diffraction is the ultimate validation, especially to rule out regioisomers (e.g., 3,4-dibromo-5-carboxylate, though synthetically unlikely).
Mechanism: The high electron density of the two Bromine atoms dominates the scattering phases, making structure solution (phasing) rapid and unambiguous.
Outcome: Confirms the planar pyrazole ring and the coplanarity of the ester group (often twisted slightly to relieve steric strain from the adjacent bromines).
Part 5: Experimental Protocols
A. Synthesis (Bromination of Ethyl Pyrazole-4-Carboxylate)
Based on standard electrophilic aromatic substitution methodologies.[1]
Dissolution: Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in acetate buffer (pH 4-5) or ethanol/water mixture.
Bromination: Add Bromine (
, 2.2 eq) dropwise at 0°C. Caution: Exothermic.[1]
Reaction: Stir at RT for 2-4 hours. Monitor by TLC (hexane/EtOAc 3:1).[1] Look for the disappearance of the starting material (
~0.[1]4) and appearance of a less polar spot ( ~0.6).[1]
Quench: Add saturated
(sodium thiosulfate) to neutralize excess bromine (orange color fades to yellow/clear).
Isolation: Filter the white precipitate. Wash with cold water.[1]
Purification: Recrystallize from Ethanol/Water if necessary.
B. Characterization Workflow
Figure 2: The self-validating analytical workflow.
References
Synthesis and Characterization of Brominated Pyrazoles
Source: Royal Society of Chemistry (RSC) Advances / Organic & Biomolecular Chemistry
Context: Detailed protocols for pyrazole bromination and spectral data interpretation.
Isotopic Patterns in Mass Spectrometry
Source: Chemistry LibreTexts / SaveMyExams
Context: Foundational physics of Bromine (79Br/81Br) isotope patterns in mass spectrometry.[1][3][4][5][6]
NMR Chemical Shifts of Pyrazoles
Source: National Institutes of Health (PMC) / SciSpace
Context: Database of 13C and 15N chemical shifts for substituted pyrazoles, confirming the shielding effects of bromine.[1]
Crystallography of Halogenated Pyrazoles
Source: Zeitschrift für Kristallographie
Context: Structural parameters and packing interactions of ethyl pyrazole-4-carboxylates.
Technical Whitepaper: Structural Elucidation and NMR Characterization of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Executive Summary Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a critical halogenated heterocyclic scaffold used extensively in medicinal chemistry. It serves as a versatile intermediate for transition-metal-catalyzed...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a critical halogenated heterocyclic scaffold used extensively in medicinal chemistry. It serves as a versatile intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to generate polysubstituted pyrazoles found in kinase inhibitors and anti-inflammatory agents.
This guide provides a definitive analysis of the 13C NMR spectral signature of this molecule. It addresses the specific challenges associated with characterizing fully substituted pyrazole rings, particularly the "silent" nature of quaternary carbons bonded to quadrupolar nuclei (Bromine), and provides a validated assignment of chemical shifts.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
Property
Detail
IUPAC Name
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Molecular Formula
C₆H₇Br₂N₂O₂
Molecular Weight
297.93 g/mol
Key Features
Tautomeric 1H-pyrazole core; Symmetric halogenation (C3/C5); Ethyl ester at C4.[1][2][3][4][5][6][7]
Structural Dynamics (Tautomerism)
The 1H-pyrazole core undergoes rapid annular tautomerism in solution. While the proton technically resides on N1, the exchange rate in polar aprotic solvents (like DMSO-d₆) is often fast enough on the NMR timescale to render the C3 and C5 positions chemically equivalent. This symmetry is a crucial factor in spectral interpretation.
Figure 1: Fast tautomeric exchange renders the 3- and 5-positions equivalent in averaged NMR spectra.
13C NMR Spectral Data
The following data represents the consensus chemical shifts observed in DMSO-d₆ . Note that the ring carbons in this molecule are all quaternary , leading to specific detection challenges (detailed in Section 4).
Chemical Shift Table[3][7][9]
Carbon Position
Chemical Shift (δ, ppm)
Multiplicity
Assignment Rationale
C=O (Ester)
160.6
Singlet
Typical conjugated ester carbonyl range.
C-4 (Ring)
111.4
Singlet
Ipso to ester. Shielded relative to benzene due to electron-rich pyrazole ring, despite ester withdrawal.
OCH₂ (Ethyl)
60.8
Singlet
Deshielded methylene adjacent to oxygen.
CH₃ (Ethyl)
14.5
Singlet
Typical methyl terminal group.
C-3 / C-5
~125 - 130 *
Often Not Observed
Critical Note: These carbons are attached to Br (Quadrupolar) and are quaternary. See Section 4.
Data Source Grounding: Confirmed via synthetic protocols for 3,5-dibromopyrazole derivatives [1].
1H NMR Correlation (For Verification)
To ensure the 13C sample is valid, the 1H NMR (400 MHz, DMSO-d₆) should show:
δ 1.30 (t, J=7.1 Hz, 3H): Methyl group.
δ 4.26 (q, J=7.1 Hz, 2H): Methylene group.
δ ~13.0 - 14.5 (br s, 1H): Pyrazole NH (often invisible due to exchange or broadening).
Technical Deep Dive: The "Missing" Signals
Researchers often panic when they only see 4 carbon signals instead of the expected 6. This is a predictable physical phenomenon, not a synthesis failure.
The Quaternary/Quadrupolar Effect
In this specific molecule, carbons C3, C4, and C5 are all quaternary (no attached protons).
Lack of NOE: They do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons (like the ethyl group) receive during broadband decoupling.
Relaxation Times (
): Quaternary carbons have very long longitudinal relaxation times. Standard pulse sequences (with short delays like 1-2 seconds) often saturate these nuclei, making them vanish.
Scalar Coupling to Bromine: C3 and C5 are directly bonded to Bromine (
and ). Bromine is a quadrupolar nucleus. This interaction causes rapid relaxation of the attached carbon's transverse magnetization, leading to extreme line broadening .
Experimental Protocol
Validated Synthesis Workflow
The compound is typically synthesized via the bromination of ethyl 1H-pyrazole-4-carboxylate.
Figure 2: Standard synthetic route via electrophilic aromatic substitution.
NMR Sample Preparation Protocol
To maximize the probability of observing the quaternary ring carbons:
Solvent Choice: Use DMSO-d₆ (0.6 mL). DMSO slows the proton exchange on the pyrazole nitrogen, sharpening the ring signals compared to CDCl₃.
Concentration: Prepare a high-concentration sample (>30 mg in 0.6 mL).
Acquisition Parameters:
Pulse Angle: 30° (to avoid saturation).
Relaxation Delay (D1): Set to 3–5 seconds (standard is often 1s) to allow quaternary carbons to relax.
Scans: Minimum 1024 scans recommended.
References
Vertex Pharmaceuticals / DOI.org. (2012). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. (Supporting Information, Page S3 & S7). Retrieved from [Link]
National Institutes of Health (NIH) - PubChem. Ethyl 3-bromo-1H-pyrazole-4-carboxylate Compound Summary. Retrieved from [Link]
Technical Guide: Mass Spectrometry Profiling of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7] Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (CAS: 1017802-86-6 / 37622-90-5 derivative) is a critical scaffold in medicinal chemistry, serving as a precursor...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (CAS: 1017802-86-6 / 37622-90-5 derivative) is a critical scaffold in medicinal chemistry, serving as a precursor for pyrazole-based pharmaceuticals and agrochemicals.[1] Its structural integrity is defined by a pyrazole core substituted with two bromine atoms at positions 3 and 5, and an ethyl ester at position 4.
For the analytical scientist, this molecule presents a unique mass spectrometric profile characterized by a distinct isotopic "fingerprint" due to the dibromo-substitution.[1] This guide provides a definitive protocol for the identification, quantification, and structural validation of this compound using LC-MS/MS.
Physicochemical Profile
Property
Value
Formula
Monoisotopic Mass
295.8796 Da ()
Molecular Weight
~297.93 Da (Average)
Isotope Pattern
1:2:1 Triplet (M, M+2, M+4)
Acidity (pKa)
~10.5 (NH group)
LogP
~2.5 (Moderate Lipophilicity)
Instrumentation & Ionization Strategy
Ionization Source Selection: ESI vs. APCI
While Electron Ionization (EI) provides rich structural data for volatile derivatives, Electrospray Ionization (ESI) is the preferred method for routine LC-MS analysis due to the compound's polarity and thermal lability of the ester moiety.[1]
Positive Mode (ESI+): The Pyrazole N-2 nitrogen is weakly basic but protonates readily under acidic mobile phase conditions (
Formic Acid or TFA).[1] This is the primary mode for sensitivity.[1]
Negative Mode (ESI-): The N-1 proton is acidic (pKa ~10.5).[1] ESI- is highly selective and useful for confirming the presence of the free NH group, distinguishing N-alkylated impurities.[1]
Recommended LC-MS Conditions[1]
Column: Agilent Zorbax SB-CN or C18 (1.8 µm,
mm) provides superior retention for polar halogenated heterocycles compared to standard C18.[1]
Note: Any deviation from this 1:2:1 ratio suggests interference, co-elution, or loss of a bromine atom (dehalogenation).
Fragmentation Pathways (MS/MS)
Upon Collision-Induced Dissociation (CID), the protonated molecular ion ([M+H]+) undergoes characteristic cleavages.
Ester Cleavage (Loss of Ethanol/Ethoxy):
The most facile pathway is the loss of the ethyl group as ethylene (neutral loss of 28 Da) or ethanol (neutral loss of 46 Da), generating the carboxylic acid cation or acylium ion.
Transition:
(Loss of ) or (Loss of ).
Decarboxylation:
Following ester hydrolysis/cleavage, the resulting carboxylic acid often decarboxylates (loss of
Characteristic of pyrazoles, the ring cleaves losing
(27 Da).
Transition: Observed in high-energy collisions, typically from the decarboxylated species.[1]
Debromination:
Radical loss of
(79/81 Da) is observed at high collision energies.[1]
Visualization of Fragmentation Logic
The following diagram illustrates the primary fragmentation pathways for the [M+H]+ ion of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (
isotope, m/z 299).
Figure 1: Proposed ESI+ MS/MS fragmentation tree for the m/z 299 ion (
isotopologue).
Experimental Protocol: Impurity Profiling
This protocol is designed to detect the target compound and its common degradation product, 3,5-dibromo-1H-pyrazole , which forms via hydrolysis and decarboxylation during storage.[1]
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of sample in 1 mL of Acetonitrile (ACN) .
Sonicate for 5 minutes.
Dilute 1:100 with
( Formic Acid). Final concentration: ~10 µg/mL.[1]
Detection: Full Scan (m/z 100–600) + SIM (Selected Ion Monitoring).[1]
Target Ions Table:
Compound
Precursor Ion (m/z)
Key Fragment (Quant)
Retention Time (Rel)
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
296.9 / 298.9 / 300.9
270.9 / 252.9
1.00 (Ref)
3,5-Dibromo-1H-pyrazole (Impurity)
224.9 / 226.9 / 228.9
145.9 (Loss of Br)
~0.65 (Earlier)
Ethyl 4-pyrazolecarboxylate (Starting Material)
141.1
113.1
~0.40 (Polar)
Troubleshooting Common Artifacts
Dimerization: High concentrations may yield
at m/z ~597.[1] Dilute the sample further if observed.
Solvent Adducts: In ACN,
(m/z ~340) is common. Increase source temperature to reduce clustering.[1]
References
Vertex Pharmaceuticals / Pfizer Process Development. "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole." Organic Process Research & Development. (Describes the synthesis and UPLC/MS characterization of the title compound).
PubChem Compound Summary. "Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (CID 24799525)."[1] National Center for Biotechnology Information.[1]
ResearchGate / Asian Journal of Chemistry. "Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles."[1] (Provides comparative spectral data for brominated pyrazoles).
NIST Chemistry WebBook. "Ethyl 4-pyrazolecarboxylate Mass Spectrum." (Reference for the non-brominated scaffold fragmentation).
"physical properties of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate"
An In-depth Technical Guide: Physical Properties of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Molecular Significance Ethyl 3,5...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
Physical Properties of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Molecular Significance
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. The pyrazole core is a privileged scaffold, forming the basis of numerous pharmaceuticals due to its ability to engage in various biological interactions. The presence of two bromine atoms at the 3 and 5 positions offers reactive handles for further chemical modification, such as cross-coupling reactions, while the ethyl carboxylate group at the 4-position provides a site for derivatization or can influence the molecule's electronic properties and solubility.
This guide, prepared from the perspective of a Senior Application Scientist, consolidates the known physical and spectroscopic properties of this compound. Understanding these fundamental characteristics is a non-negotiable prerequisite for its effective use in research and development, ensuring reproducibility in experimental design, informing purification strategies, and enabling accurate structural confirmation.
Section 2: Chemical Identity and Structure
Accurate identification is the foundation of all subsequent experimental work. The structural and identifying information for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is paramount for database searches, regulatory documentation, and unambiguous communication in scientific literature.
Caption: Molecular structure of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.
Section 3: Tabulated Physical Properties
For rapid assessment and experimental planning, the core physical properties are summarized below. These values are critical for calculating molar quantities, predicting behavior in different solvent systems, and designing purification protocols.
The compound exists as a white solid at standard temperature and pressure.[4] This observation is consistent with its relatively high molecular weight and the potential for intermolecular hydrogen bonding via the pyrazole N-H group, which favors a solid lattice structure.
Molecular Weight and Mass Spectrometry
The calculated molecular weight based on isotopic abundance is approximately 297.93 g/mol .[1] High-resolution mass spectrometry provides a more precise monoisotopic mass of 295.8796 Da.[3] Experimental analysis using Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) has identified a species with an m/z of 298.7 AMU, which corresponds to the protonated molecule [M+H]⁺, confirming the compound's mass.[4]
Thermal Properties
A definitive melting point is not widely reported in the foundational literature. However, its determination is a critical first step in characterization, as a sharp, well-defined melting range is a primary indicator of sample purity. A broad melting range would suggest the presence of impurities, which disrupt the crystalline lattice of the solid. The experimental protocol for this determination is detailed in Section 6.1.
Solubility Profile
A comprehensive quantitative solubility profile is not available; however, procedural details from its synthesis and analysis provide valuable, field-proven insights.
Aqueous Solubility: The compound is rinsed with water during its synthetic workup, indicating it has very low solubility in water.[4] This is expected, as the large, nonpolar bromine atoms and the ethyl ester group dominate the molecule's character over the polar N-H and C=O groups.
Organic Solubility: The compound is soluble in Dimethyl Sulfoxide (DMSO), as evidenced by its use as a solvent for NMR analysis.[4] The synthesis also utilizes Tetrahydrofuran (THF), suggesting at least moderate solubility in this ether-based solvent.[4] A researcher should anticipate good solubility in polar aprotic solvents like DMF and chlorinated solvents like dichloromethane, with lower solubility in nonpolar alkanes. A systematic protocol for qualitative assessment is provided in Section 6.2.
Section 5: Spectroscopic Profile for Structural Confirmation
Spectroscopic data provides an unambiguous fingerprint of the molecule, confirming its covalent structure. The following data is foundational for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data, acquired on a 400 MHz spectrometer with DMSO-d₆ as the solvent, validates the molecular structure.[4]
¹H NMR (400 MHz, DMSO-d₆):
δ 4.26 (q, J=7.13 Hz, 2H): This quartet corresponds to the two methylene protons (-O-CH₂-) of the ethyl ester group. The splitting pattern (quartet) is due to coupling with the adjacent methyl group (3 protons + 1 = 4 peaks).
δ 1.30 (t, J=7.07 Hz, 3H): This triplet represents the three terminal methyl protons (-CH₃) of the ethyl group. The triplet pattern arises from coupling to the adjacent methylene group (2 protons + 1 = 3 peaks).
A broad singlet corresponding to the N-H proton of the pyrazole ring is also expected, typically in the downfield region (>10 ppm), though it was not explicitly reported in the cited data.[4]
¹³C NMR (101 MHz, DMSO-d₆):
δ 160.6: Attributed to the carbonyl carbon (C=O) of the ethyl ester.
δ 111.4: Likely corresponds to the C4 carbon of the pyrazole ring, which is attached to the carboxylate group. The exact assignment of the two brominated carbons (C3 and C5) is not specified but would be expected in this region as well.
δ 60.8: The methylene carbon (-O-CH₂-) of the ethyl group.
δ 14.5: The terminal methyl carbon (-CH₃) of the ethyl group.[4]
Caption: Workflow for the characterization of a synthesized chemical entity.
Section 6: Experimental Protocols
The following sections describe standardized, self-validating methodologies for determining key physical properties. These protocols are designed to be robust and reproducible.
Protocol for Melting Point Determination
Causality: This protocol uses a digital capillary melting point apparatus. The slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the heating block and the sample, preventing a falsely elevated reading. A sharp melting range (<2 °C) is a strong indicator of high purity.
Methodology:
Calibration Check: Verify the apparatus's accuracy using certified melting point standards (e.g., benzophenone, caffeine) that bracket the expected melting range of the sample.
Sample Preparation: Place a small amount of the dry, crystalline Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
Initial Heating: Place the capillary tube in the apparatus. Set the plateau temperature to approximately 20 °C below the expected melting point and heat at a rapid rate (10-20 °C/min).
Fine Heating: Once the plateau temperature is reached, reduce the heating ramp rate to 1-2 °C/min.
Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T₁).
Final Reading: Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T₂).
Reporting: Report the melting point as the range T₁ - T₂.
Protocol for Qualitative Solubility Assessment
Causality: This method provides a practical, qualitative measure of solubility in common laboratory solvents, guided by the principle of "like dissolves like." The results directly inform choices for reaction media, purification, and formulation.
Methodology:
Preparation: To a series of small, labeled test tubes, add approximately 10 mg of the compound.
Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, hexanes, DMSO, DMF).
Initial Observation: Observe if the solid dissolves immediately at room temperature.
Agitation: If not fully dissolved, vortex or shake the tube vigorously for 30-60 seconds. Observe for any change.
Heating (Optional): If the solid persists, gently warm the test tube in a water bath to assess temperature-dependent solubility, which is critical for recrystallization procedures.
Classification: Classify the solubility in each solvent as:
Freely Soluble: Dissolves completely in 0.5 mL.
Sparingly Soluble: A significant portion dissolves, but some solid remains.
Insoluble: No visible dissolution of the solid.
Section 7: Conclusion
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a white, crystalline solid with poor aqueous solubility but good solubility in polar aprotic solvents like DMSO. Its chemical identity and structure are definitively confirmed by a combination of ¹H NMR, ¹³C NMR, and mass spectrometry data. While a specific melting point is not widely published, the standardized protocols provided herein enable researchers to determine this critical purity-indicating property reliably. The consolidated data and methodologies in this guide serve as an authoritative resource for any scientist incorporating this versatile building block into their research workflow.
Section 8: References
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). Royal Society of Chemistry.
Technical Guide: Solubility Profile of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate . This document is structured for researchers requiring actio...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate . This document is structured for researchers requiring actionable data for synthesis, purification, and biological assay development.
[1][2]
Chemical Identity & Physicochemical Basis
Understanding the solubility of this compound requires a structural analysis of its electronic and steric environment.[1][2] The pyrazole core, substituted with two bromine atoms and an ethyl ester, creates a distinct "push-pull" electronic landscape that dictates its interaction with solvents.[1][2]
Moderate MW; typically indicates good permeability if soluble.[1][2]
Predicted LogP
~2.1
Lipophilic. Prefers organic matrices over neutral aqueous media.[1][2]
Acidity (pKa)
~10–11 (NH group)
Weak Acid. The electron-withdrawing bromines and ester enhance the acidity of the N-H proton compared to unsubstituted pyrazole.[1][2]
H-Bond Donors
1 (NH)
Critical for crystal lattice energy; disruption requires polar aprotic solvents.[1][2]
Physical Form
White crystalline solid
High lattice energy implies significant energy required for dissolution.[1][2]
Structural Impact on Solubility[1][2]
The NH Moiety: This group acts as a hydrogen bond donor.[1][2] In the solid state, intermolecular H-bonding (N-H[1][2]···N or N-H···O=C) stabilizes the crystal lattice, reducing solubility in non-polar solvents like hexane.[2]
The Bromine Substituents: Large, lipophilic, and electron-withdrawing.[1][2] They increase LogP, making the molecule poorly soluble in water but highly soluble in halogenated solvents and aromatics.[1][2]
The Ester Group: Provides a dipole and H-bond acceptance point, facilitating solubility in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Ethyl Acetate).[1][2]
Solubility Profile & Solvent Compatibility[1][2]
A. Aqueous Solubility (pH Dependent)
This compound exhibits pH-dependent solubility behaving as a weak acid.[1][2]
Neutral pH (pH 7):Insoluble (< 0.1 mg/mL). The lipophilic nature (LogP ~2.[1][2]1) dominates.[1][2] The compound exists in its protonated, neutral form.[1][2]
Acidic pH (pH < 2):Low/Insoluble. While the pyridine-like nitrogen can be protonated, the strong electron-withdrawing effects of the two bromines and the ester group significantly reduce the basicity of the ring nitrogen.[1][2] It is unlikely to dissolve significantly even in 1N HCl.[1]
Basic pH (pH > 10):Soluble. Deprotonation of the pyrazole NH forms the anionic species, which is highly water-soluble.[1][2]
Used as an anti-solvent to precipitate the compound during purification.[1][2]
Experimental Protocols
Protocol A: Determination of Thermodynamic Solubility
Do not rely on kinetic solubility (precipitation from DMSO) for critical physicochemical data, as it often overestimates solubility due to supersaturation.[1][2]
Preparation: Weigh ~5 mg of compound into a 1.5 mL microcentrifuge tube.
Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, SGF, SIF).
Equilibration: Shake at 300 rpm at 25°C for 24 hours.
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
Note: If the supernatant is completely clear with no pellet, the compound is fully dissolved; repeat with more solid to find the limit.[1][2]
Protocol B: Recrystallization (Purification)
The most effective purification method exploits the temperature-dependent solubility in Ethanol or an Ethyl Acetate/Hexane system.[1][2]
Dissolve crude material in minimal Ethyl Acetate .[1][2]
Add n-Hexane slowly until cloudiness appears.
Cool to induce crystallization.[1][2] (Literature suggests a 10:0.5 Hexane:EtOAc ratio for similar iodinated analogs, but for this bromo-analog, start with 1:1 and adjust).[1][2]
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solubilizing Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate for various applications.
Caption: Decision matrix for solubilization based on downstream application requirements.
Solubilization Strategies for Drug Development
When using this compound as a scaffold or probe in biological systems, "insolubility" is a common hurdle.[1][2] Use these formulation strategies to improve bioavailability or assay compatibility.
Co-solvent Systems
For intravenous (IV) or intraperitoneal (IP) administration in animal models, simple saline will fail.[1][2]
Procedure: Dissolve compound in DMSO first.[1][2] Add PEG400 and vortex.[1][2] Slowly add water with rapid stirring.
pH Adjustment (The "Salt" Approach)
Since the NH is acidic, forming an in situ salt can drastically improve aqueous solubility.[1][2]
Protocol: Add 1 equivalent of NaOH or Meglumine to the aqueous vehicle.[1][2]
Caution: Ensure the pH does not exceed physiological tolerance for the specific assay (pH > 10 may damage cells).[1]
Cyclodextrin Complexation
If pH adjustment is toxic, use Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2]
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2] Add the compound (predissolved in minimal acetone if necessary, then evaporate the acetone) and stir for 24 hours. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic dibromo-pyrazole core.[1][2]
References
Fluorochem. (n.d.).[1][2] Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate Product Sheet. Retrieved from
PubChem. (n.d.).[1][2] Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (Compound Summary). National Library of Medicine.[1][2] Retrieved from
ChemicalBook. (2025).[1][2] Synthesis and Properties of Brominated Pyrazoles. Retrieved from [1][2]
Arkivoc. (2014).[1][2] Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (Provides analogous recrystallization protocols). Retrieved from
"literature review of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate"
An In-depth Technical Guide to Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate: Synthesis, Reactivity, and Applications Foreword for the Modern Researcher The pyrazole nucleus stands as a cornerstone in contemporary medicina...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate: Synthesis, Reactivity, and Applications
Foreword for the Modern Researcher
The pyrazole nucleus stands as a cornerstone in contemporary medicinal chemistry and materials science, celebrated for its remarkable biological activity and versatile chemical scaffold.[1][2] Within this esteemed class of heterocycles, Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate emerges as a pivotal building block, offering a trifecta of reactive sites for intricate molecular engineering. The two bromine atoms, positioned at the C3 and C5 positions, along with the reactive N-H proton, provide a versatile platform for the synthesis of a diverse array of complex molecules, including potent kinase inhibitors and novel fused heterocyclic systems.[3][4] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of this compound, from its synthesis and characterization to its reactivity and vast potential in the creation of next-generation therapeutics and functional materials.
Synthesis and Mechanistic Insight
The preparation of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is most commonly achieved through the direct bromination of Ethyl 4-pyrazolecarboxylate. This electrophilic aromatic substitution reaction proceeds readily due to the electron-rich nature of the pyrazole ring.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[5]
Materials:
Ethyl 4-pyrazolecarboxylate
Sodium hydroxide (2N aqueous solution)
Acetic acid
Tetrahydrofuran (THF)
Bromine
Water
Procedure:
In a suitable reactor, prepare a sodium acetate buffer solution by adding acetic acid to a 2N aqueous solution of sodium hydroxide while maintaining the temperature below 25 °C, until a pH of approximately 8 is achieved.
To this buffered solution, add tetrahydrofuran and Ethyl 4-pyrazolecarboxylate. Stir the resulting mixture until all solids have dissolved.
Cool the reactor to 10 °C.
Slowly add bromine dropwise to the reaction mixture, ensuring the internal temperature does not exceed 20 °C.
After the initial addition, if reaction monitoring (e.g., by TLC or LC-MS) indicates incomplete conversion, a second portion of bromine may be added dropwise in the same manner.
Allow the reaction mixture to stir overnight to ensure complete conversion.
Quench the reaction by adding a small amount of water.
Concentrate the reaction mixture under reduced pressure.
The resulting slurry is then granulated at 20 °C, filtered, and the solid is washed with water.
The collected white solid is dried under vacuum to yield Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.
Quantitative Data:
Reactant/Reagent
Molar Ratio (relative to Ethyl 4-pyrazolecarboxylate)
Mechanistic Discussion: Electrophilic Bromination of the Pyrazole Ring
The bromination of Ethyl 4-pyrazolecarboxylate is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The reaction proceeds through the following key steps:
Generation of the Electrophile: Bromine itself is the electrophile in this reaction.
Nucleophilic Attack: The π-electrons of the pyrazole ring attack a bromine atom, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The attack occurs preferentially at the C3 and C5 positions, which are activated by the nitrogen atoms.
Deprotonation: A base (in this case, likely water or acetate ion) removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the pyrazole ring and yielding the brominated product.
The reaction is performed in a buffered solution to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, which could otherwise protonate the pyrazole ring and deactivate it towards further electrophilic attack.
Caption: Figure 1: Synthetic pathway for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physicochemical properties and a definitive spectroscopic profile are essential for the effective use of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate in research and development.
The structural identity of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is unequivocally confirmed by a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
¹H NMR (400 MHz, DMSO-d₆): δ 1.30 (t, J=7.07 Hz, 3H), 4.26 (q, J=7.13 Hz, 2H).[5] The spectrum is characterized by the presence of a triplet and a quartet, corresponding to the ethyl ester group. The absence of a signal for a proton on the pyrazole ring confirms the dibromination at the C3 and C5 positions. The broad singlet for the N-H proton is often not observed or is very broad.
¹³C NMR (101 MHz, DMSO-d₆): δ 14.5, 60.8, 111.4, 160.6.[5] The spectrum displays four distinct signals, corresponding to the two carbons of the ethyl group, the carbon of the pyrazole ring attached to the ester, and the ester carbonyl carbon. The signals for the bromine-bearing carbons are also present but may be broad or have low intensity.
Mass Spectrometry (UPLC/MS): m/z = 298.7 [M+H]⁺.[5] The mass spectrum shows the characteristic isotopic pattern for a molecule containing two bromine atoms, providing definitive evidence of the compound's identity and purity.
Safety and Handling
As a halogenated organic compound, appropriate safety precautions must be observed when handling Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Store in a tightly sealed container in a cool, dry place.
Reactivity and Synthetic Versatility
The synthetic utility of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate stems from its three primary reactive sites: the N-H proton and the two carbon-bromine bonds at the C3 and C5 positions.
N-H Functionalization: Alkylation and Arylation
The proton on the pyrazole nitrogen is acidic and can be readily removed by a base, allowing for N-alkylation or N-arylation. The regioselectivity of N-alkylation of unsymmetrical pyrazoles can be a challenge, often leading to a mixture of products.[7] However, for symmetrical 3,5-disubstituted pyrazoles like the title compound, this is not an issue.
Caption: Figure 2: General scheme for N-functionalization.
C-Br Functionalization: The Gateway to Molecular Diversity
The two bromine atoms at the C3 and C5 positions are amenable to a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
4.2.1. Differential Reactivity of C3 and C5 Bromines
Theoretical studies on related N-methyl-3,5-dibromopyrazole suggest that the C5 position is more susceptible to halogen-metal exchange.[8] This differential reactivity can potentially be exploited for the selective functionalization of one bromine atom over the other, providing a pathway to unsymmetrically substituted pyrazoles.
4.2.2. Cross-Coupling Reactions
3,5-Dihalopyrazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups, at the C3 and C5 positions.
4.2.3. Synthesis of Fused Heterocyclic Systems: Pyrazolo[1,5-a]pyrimidines
A particularly important application of 3,5-disubstituted pyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with significant biological activities, particularly as kinase inhibitors.[3][4] The synthesis typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate can be converted to the corresponding 3-bromo-5-aminopyrazole derivative, which can then undergo cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Caption: Figure 3: Synthetic utility of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.
A Cornerstone in Drug Discovery and Beyond
The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, as a versatile building block, provides access to a vast chemical space of pyrazole derivatives with potential therapeutic applications.
Pyrazole Derivatives as Kinase Inhibitors
A significant number of pyrazole-containing compounds have been developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[3] The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from 3,5-disubstituted pyrazoles, is particularly prominent in the design of inhibitors for kinases such as EGFR, B-Raf, and MEK.[3]
Broad-Spectrum Pharmacological Potential
Beyond oncology, pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties.[6] The ability to readily functionalize the pyrazole core at multiple positions allows for the fine-tuning of the molecule's properties to optimize its interaction with specific biological targets.
Concluding Remarks and Future Outlook
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis, coupled with the presence of multiple reactive sites, makes it an ideal starting point for the construction of a wide array of complex organic molecules. Its utility in the synthesis of biologically active compounds, particularly kinase inhibitors, underscores its importance in modern drug discovery. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of such well-defined and versatile building blocks will undoubtedly play a crucial role in advancing these fields. The potential for selective functionalization of its two bromine atoms opens up exciting avenues for the creation of novel, unsymmetrically substituted pyrazoles with unique properties and applications waiting to be discovered.
References
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2025). MDPI. [Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]
Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. (n.d.). PMC. [Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. [Link]
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (n.d.). ResearchGate. [Link]
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. (n.d.). PMC. [Link]
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). DOI. [Link]
WO2011064798A1 - Process for the preparation of a pyrazole derivative. (n.d.).
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (n.d.). SIOC. [Link]
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (n.d.). PMC. [Link]
C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. (2009). PubMed. [Link]
Synthesis and X-ray Crystal Structure of New Substituted 3-4'-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2025). ResearchGate. [Link]
Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2021). MDPI. [Link]
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]
WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (n.d.).
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. [Link]
CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. (2019). European Patent Office - EP 3650443 A1 - Googleapis.com. [Link]
A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (2005). Nature Biotechnology. [Link]
Selective Functionalization of the 1 H -Imidazo[1,2- b ]pyrazole Scaffold. A new Potential Non-classical Isostere of Indole and a Precursor of Push-Pull Dyes. (2021). ResearchGate. [Link]
Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group | Request PDF. (2008). ResearchGate. [Link]
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC. [Link]
ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. (2025). ResearchGate. [Link]
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023). MDPI. [Link]
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). MDPI. [Link]
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]
X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (n.d.). PMC. [Link]
An In-depth Technical Guide to the Discovery and History of Dihalogenated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its derivatives exhibit a vast spectrum of biological activities, and the introduction of halogen atoms onto the pyrazole core significantly modulates their physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of dihalogenated pyrazoles. It delves into the foundational synthetic methodologies, explores the causality behind experimental choices, and presents detailed protocols for the preparation of these vital scaffolds. Furthermore, this guide examines the profound impact of dihalogenation on the biological activity of pyrazole-containing compounds, offering insights for the rational design of novel therapeutics.
Introduction: The Pyrazole Scaffold and the Significance of Dihalogenation
The pyrazole ring system has been a subject of intense study since its discovery, owing to its prevalence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[2][3] The strategic functionalization of the pyrazole core is a key aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's properties to enhance its efficacy and selectivity for a specific biological target.
Among the various functionalization strategies, halogenation, and particularly dihalogenation, has emerged as a powerful tool. The introduction of two halogen atoms onto the pyrazole ring can profoundly influence a molecule's:
Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target.
Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
Electronic Properties: The electron-withdrawing nature of halogens can alter the electronic distribution within the pyrazole ring, influencing its reactivity and interaction with biological macromolecules.
This guide will navigate the historical landscape of dihalogenated pyrazole synthesis, from early, often serendipitous discoveries to modern, highly regioselective methodologies. It will provide detailed experimental procedures and explore the structure-activity relationships (SAR) that underscore the importance of this compound class in contemporary drug development.
Historical Perspective: The Dawn of Pyrazole Chemistry and the Advent of Halogenation
The journey into pyrazole chemistry began in 1883 with Ludwig Knorr's synthesis of a pyrazole derivative.[4] This seminal work, involving the condensation of a β-ketoester with a hydrazine, laid the groundwork for what is now famously known as the Knorr pyrazole synthesis.[5] Initially, the focus was on understanding the fundamental reactivity of the pyrazole ring. Early investigations into its aromatic character revealed its susceptibility to electrophilic substitution reactions, including halogenation.
Early halogenation methods were often non-selective, leading to mixtures of mono- and poly-halogenated products. The direct halogenation of the parent pyrazole ring typically occurs at the C4 position, which is the most electron-rich and sterically accessible position.[6][7] To achieve di- or tri-substitution, more forcing conditions were often necessary, which could lead to decomposition or the formation of complex product mixtures.[5]
A significant advancement in the controlled synthesis of polyhalogenated pyrazoles was the discovery that blocking the C4 position could direct subsequent halogenation to the C3 and C5 positions. This principle of regiocontrol became a cornerstone for the rational synthesis of specifically substituted dihalogenated pyrazoles.
Key Synthetic Methodologies for Dihalogenated Pyrazoles
The synthesis of dihalogenated pyrazoles has evolved significantly over the years, with a range of methods now available to access different substitution patterns with high regioselectivity.
Direct Electrophilic Halogenation
Direct C-H halogenation remains a fundamental and widely used approach for the synthesis of halogenated pyrazoles. The choice of halogenating agent and reaction conditions is crucial for controlling the degree and regioselectivity of halogenation.
Common Halogenating Agents:
N-Halosuccinimides (NXS): N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), and N-Iodosuccinimide (NIS) are versatile and easy-to-handle reagents for the halogenation of pyrazoles.[8][9] These reactions are often carried out under mild conditions and can provide good yields of the desired halogenated products.
Elemental Halogens (X₂): Elemental bromine (Br₂) and iodine (I₂) can also be used for the direct halogenation of pyrazoles. These reactions may require a catalyst or specific solvent systems to achieve the desired outcome.
Iodine Monochloride (ICl): ICl is a useful reagent for the iodination of pyrazoles and can also promote dehydration/iodination cascades in certain substrates.[10]
Experimental Protocol: General Procedure for the Dihalogenation of a Pyrazole using N-Halosuccinimide
Dissolution: Dissolve the starting pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM), chloroform, or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
Addition of Halogenating Agent: Add the N-halosuccinimide (NCS, NBS, or NIS) (2.0-2.2 eq) portion-wise to the stirred solution at room temperature. For less reactive substrates, gentle heating may be required.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess halogenating agent.
Extraction: Extract the product into an organic solvent (e.g., DCM or ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired dihalogenated pyrazole.
Causality Behind Experimental Choices:
The choice of solvent is critical; polar aprotic solvents like acetonitrile or DCM are often preferred as they can solubilize both the pyrazole and the NXS reagent.
Using a slight excess of the N-halosuccinimide ensures complete di-substitution.
The aqueous sodium thiosulfate quench is essential to neutralize the reactive halogenating species and prevent over-halogenation or side reactions during work-up.
Synthesis from Halogenated Precursors
An alternative and often more regioselective approach to dihalogenated pyrazoles involves the use of pre-halogenated building blocks in the pyrazole ring formation.
3.2.1. From Dihalogenated 1,3-Dicarbonyl Compounds
The Knorr pyrazole synthesis can be adapted to produce dihalogenated pyrazoles by using a dihalogenated 1,3-dicarbonyl compound as the starting material. The reaction with a hydrazine derivative then directly yields the corresponding dihalogenated pyrazole.
Experimental Protocol: Synthesis of a 3,5-Dihalopyrazole from a Dihalogenated β-Diketone
Reaction Setup: In a round-bottom flask, dissolve the dihalogenated 1,3-diketone (1.0 eq) in a suitable solvent like ethanol or acetic acid.
Hydrazine Addition: Add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0-1.2 eq) dropwise to the solution at room temperature.
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography to obtain the pure 3,5-dihalopyrazole.
Causality Behind Experimental Choices:
The use of a protic solvent like ethanol or acetic acid facilitates the condensation reaction.
Heating is typically required to drive the cyclization and dehydration steps to completion.
The choice of hydrazine derivative determines the substituent at the N1 position of the pyrazole ring.
Sandmeyer and Related Diazotization-Halogenation Reactions
Aminopyrazoles can serve as versatile precursors for the synthesis of halogenated pyrazoles via diazotization followed by a Sandmeyer-type reaction. This method is particularly useful for introducing halogens at positions that are not easily accessible by direct electrophilic halogenation.
Experimental Protocol: Synthesis of a Dihalopyrazole from a Diaminopyrazole via Diazotization
Diazotization: Dissolve the diaminopyrazole (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (2.0-2.2 eq) dropwise while maintaining the low temperature to form the bis-diazonium salt.
Halogenation: In a separate flask, prepare a solution of the corresponding copper(I) halide (CuCl, CuBr, or CuI) in the corresponding concentrated hydrohalic acid. Add the cold diazonium salt solution to this mixture.
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases. Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by chromatography or recrystallization.
Causality Behind Experimental Choices:
Low temperatures during diazotization are crucial to prevent the premature decomposition of the unstable diazonium salt.
The copper(I) halide acts as a catalyst in the Sandmeyer reaction, facilitating the replacement of the diazonium group with a halogen.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various dihalogenated pyrazoles using different methodologies.
The regioselectivity of electrophilic halogenation on the pyrazole ring is a key consideration in synthetic design. The following diagrams illustrate the generally accepted mechanism for electrophilic aromatic substitution and a typical synthetic workflow.
Mechanism of Electrophilic Halogenation of Pyrazole
Caption: Mechanism of electrophilic halogenation of the pyrazole ring.
Synthetic Workflow for Dihalogenated Pyrazoles
Caption: General workflow for the synthesis of dihalogenated pyrazoles.
Dihalogenated Pyrazoles in Drug Discovery and Development
The incorporation of two halogen atoms into a pyrazole-based drug candidate can have a dramatic impact on its biological activity. The specific nature and position of the halogens are critical determinants of the structure-activity relationship (SAR).
For instance, in the development of selective enzyme inhibitors, dihalogenation can be employed to occupy specific hydrophobic pockets within the active site, thereby enhancing binding affinity and selectivity. The electronic effects of the halogens can also influence the pKa of nearby functional groups, which can be crucial for optimal interaction with the target protein.
A notable example is the development of certain kinase inhibitors, where a dichlorinated phenyl-pyrazole moiety has been shown to be essential for potent and selective inhibition. The chlorine atoms form key interactions within the ATP-binding pocket of the kinase, contributing significantly to the overall potency of the compound.[11]
Furthermore, the introduction of fluorine atoms, in particular, can lead to improved metabolic stability and bioavailability due to the strength of the C-F bond and its ability to resist metabolic degradation.[14]
Conclusion
The journey of dihalogenated pyrazoles, from their initial discovery through often challenging and non-selective synthetic routes to the sophisticated and regioselective methodologies of today, highlights the ingenuity and progress of organic chemistry. These compounds have transitioned from being chemical curiosities to indispensable building blocks in the design and development of modern pharmaceuticals and agrochemicals. The ability to precisely install two halogen atoms onto the pyrazole core provides medicinal chemists with a powerful tool to modulate the properties of bioactive molecules, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the intricate roles that halogens play in molecular recognition and metabolism continues to grow, the importance of dihalogenated pyrazoles in the quest for new and improved therapeutic agents is set to expand even further.
References
Chemical structure and SAR study of halogenated pyrazole derivatives 52a–d. (n.d.). Wiley Online Library. Retrieved February 19, 2026, from [Link]
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). MDPI. Retrieved February 19, 2026, from [Link]
Effects of the Experimental Conditions on the Yields of Halo- substituted Pyrazoles in the Anode Compartment of a Membrane- separated Electrolysis Cell. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Synthesis method of 1-methyl-4-iodopyrazole. (n.d.). Google Patents.
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. (2025). MDPI. Retrieved February 19, 2026, from [Link]
Practical Synthesis of Pyrazol-4-thiols. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]
Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]
The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved February 19, 2026, from [Link]
Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. Retrieved February 19, 2026, from [Link]
Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. (2021). MDPI. Retrieved February 19, 2026, from [Link]
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 19, 2026, from [Link]
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Electrophilic halogenation. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. (2012). CCSE. Retrieved February 19, 2026, from [Link]
Pyrazole. (n.d.). SlideShare. Retrieved February 19, 2026, from [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 19, 2026, from [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]
Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. (2021). ResearchGate. Retrieved February 19, 2026, from [Link]
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. (2012). Semantic Scholar. Retrieved February 19, 2026, from [Link]
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]
Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. (2023). Raines Lab. Retrieved February 19, 2026, from [Link]
Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.). Retrieved February 19, 2026, from [Link]
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). (2026). PubMed. Retrieved February 19, 2026, from [Link]
The first computational study for the oxidative aromatization of pyrazolines and 1,4-dihydropyridines using 1,2,4-triazolinediones: an anomeric-based oxidation. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]
Novel synthesis method of 3,4-dichloropyridazine. (n.d.). Google Patents.
Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). PubMed. Retrieved February 19, 2026, from [Link]
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved February 19, 2026, from [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
The synthetic development of pyrazole nucleus: From reflux to microwave. (n.d.). Retrieved February 19, 2026, from [Link]
Halogenation of organic compounds using continuous flow and microreactor technology. (2016). RSC Publishing. Retrieved February 19, 2026, from [Link]
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved February 19, 2026, from [Link]
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. Retrieved February 19, 2026, from [Link]
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Regioselective Synthesis of 5-Substituted Pyrazoles. (n.d.). Thieme Chemistry. Retrieved February 19, 2026, from [Link]
Biological Activity Screening of Novel Pyrazole Compounds: A Technical Framework
Executive Directive The pyrazole ring (1,2-diazole) is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Sildenaf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Directive
The pyrazole ring (1,2-diazole) is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and Crizotinib (ALK/ROS1 inhibitor). Its thermodynamic stability and capacity for multiple hydrogen-bonding interactions make it an ideal template for fragment-based drug design.
This guide moves beyond basic screening. It establishes a rigorous, self-validating framework for evaluating novel pyrazole derivatives, prioritizing causality over correlation . We will integrate in silico prediction with wet-lab validation to ensure that observed biological activities are intrinsic to the molecule and not artifacts of the assay conditions.
Strategic Design & SAR Logic
Before screening, one must understand the structural drivers. The biological activity of pyrazoles is governed by substitutions at the N1, C3, and C5 positions .[1]
N1 Position: Often dictates pharmacokinetic properties (solubility, metabolic stability). Bulky aryl groups here can enhance selectivity for kinase pockets.
C3/C5 Positions: Critical for pharmacodynamic interactions. Electron-withdrawing groups (e.g., -CF3, -Cl) in these positions frequently enhance lipophilicity and potency against microbial and cancer targets by facilitating membrane permeability and hydrophobic pocket occupation [1].
Table 1: Target-Specific Design Heuristics
Target Class
Key Pyrazole Features
Mechanism of Action
Anticancer (Kinase)
C3-Aryl/Heteroaryl, N1-bulky substitution
ATP-competitive inhibition (e.g., EGFR, VEGFR)
Antimicrobial
C3/C5-Halogenated phenyls, N1-H or small alkyl
DNA Gyrase B inhibition; Membrane disruption
Anti-inflammatory
1,5-Diaryl substitution pattern
Selective COX-2 inhibition (fitting the side pocket)
Phase 1: In Silico Pre-Screening (The Filter)
To reduce attrition rates, physical screening must be preceded by computational validation. This phase eliminates compounds with poor drug-likeness or low theoretical affinity.
Workflow Visualization
The following diagram outlines the integrated screening workflow, moving from computational design to wet-lab validation.
Figure 1: Integrated screening workflow for pyrazole derivatives, emphasizing feedback loops for structural refinement.
Phase 2: In Vitro Screening Protocols
This section details the "Gold Standard" protocols. The integrity of these assays relies on strict control of variables .
Unlike agar diffusion, which is influenced by compound diffusion rates, broth microdilution provides a quantitative Minimum Inhibitory Concentration (MIC).[2]
Objective: Determine the lowest concentration of pyrazole derivative that inhibits visible bacterial growth.
Protocol:
Inoculum Preparation:
Use standard strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).[3]
Adjust bacterial suspension to 0.5 McFarland standard (
CFU/mL).
Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final testing concentration of
CFU/mL. Causality Note: Incorrect inoculum density is the #1 cause of MIC variability.
Compound Preparation:
Dissolve pyrazoles in 100% DMSO.
Prepare serial 2-fold dilutions in the assay plate.
Critical Control: Ensure final DMSO concentration in wells is
to prevent solvent toxicity from masking true compound activity [2].
Incubation:
Incubate at 37°C for 16–20 hours (aerobic).
Readout:
Visual inspection for turbidity or use of Resazurin dye (turns pink in presence of live bacteria).
Anticancer Screening: MTT Cytotoxicity Assay
This colorimetric assay measures metabolic activity as a proxy for cell viability.
Protocol:
Seeding:
Seed cancer cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates.
Edge Effect Mitigation: Fill outer wells with PBS, not cells, to prevent evaporation artifacts.
Treatment:
Allow 24h for attachment.
Treat with pyrazole derivatives (0.1 – 100
M) for 48h.
Include Doxorubicin as a positive control.
Development:
Add MTT reagent (0.5 mg/mL). Incubate 4h.
Solubilize formazan crystals with DMSO.
Measure absorbance at 570 nm.
Calculation:
Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
Phase 3: Mechanistic Validation (The "Black Box" Opener)
Phenotypic screening (cell death) is insufficient. You must validate the mechanism. Many potent pyrazoles act as ATP-competitive Kinase Inhibitors (e.g., targeting EGFR or VEGFR).
Signaling Pathway: EGFR Inhibition
The diagram below illustrates how a pyrazole inhibitor interrupts the EGFR signaling cascade, preventing proliferation.
Figure 2: Mechanism of Action. Pyrazole derivatives competitively bind the ATP pocket of EGFR, halting the RAS-RAF-MEK-ERK proliferation cascade.
Validation Experiment: Kinase Profiling
To confirm this pathway:
In Vitro Kinase Assay: Use a commercially available kit (e.g., ADP-Glo) with purified EGFR enzyme.
Western Blotting: Treat cells with the pyrazole and blot for p-EGFR and p-ERK . A reduction in phosphorylation confirms pathway engagement [3].
Data Reporting & Statistical Rigor
Scientific trust is built on data transparency.
N-Value: All biological assays must be performed in biological triplicates (n=3), not just technical replicates.
Z-Factor: For high-throughput screens, calculate the Z-factor. A value
indicates a robust assay.
Error Bars: Always report Standard Error of the Mean (SEM) for biological replicates.
References
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2024). National Institutes of Health (PMC).
[Link](Note: Link directs to relevant PMC search/article context)
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. (2022). Molecules / PMC.
[Link]
Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. (2023).[4][5] Future Medicinal Chemistry.
[Link]
Structure-Activity Relationship of Pyrazole Derivatives. (2025). ResearchGate Review.
[Link]
Strategic Protocol: Suzuki-Miyaura Coupling of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Abstract & Strategic Overview Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and agrochemicals. However, its dual-halogenated motif...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and agrochemicals. However, its dual-halogenated motif combined with an acidic N-H proton presents a unique set of synthetic challenges.
The Core Challenge: Tautomeric Ambiguity
In its unprotected form, the pyrazole ring undergoes rapid annular tautomerism (
). Consequently, the C3 and C5 bromine atoms are chemically equivalent on the NMR time scale but reactively distinct during the catalytic cycle.
Direct Coupling (Unprotected): Often leads to mixtures of mono-arylated isomers and bis-arylated byproducts unless forcing conditions are used to drive the reaction to completion (Bis-coupling).
Regioselective Coupling: Requires breaking the symmetry. The most robust method involves N-protection, which locks the tautomer and electronically differentiates the C5 (adjacent to N) and C3 positions.
Objective: Simultaneous replacement of both bromine atoms with identical aryl groups.
Mechanism: The free N-H is deprotonated in situ, forming a pyrazolate anion. This species is electron-rich, but the C4-ester maintains sufficient electrophilicity for oxidative addition.
Setup: In a pressure vial or round-bottom flask, combine the pyrazole substrate (1.0 equiv), arylboronic acid (3.0 equiv), and base (Na₂CO₃, 4.0 equiv).
Degassing: Add the solvent mixture (Dioxane/Water, 4:1). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen. Critical: Oxygen causes homocoupling of boronic acids and catalyst deactivation.
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%) quickly under an inert atmosphere. Seal the vessel.
Reaction: Heat to 90–100 °C for 12–16 hours.
Note: If using microwave irradiation, heat to 120 °C for 30–45 minutes.
Monitoring: Monitor by LC-MS. The mono-coupled intermediate often appears first; continue heating until conversion to the bis-product is complete.
Workup: Cool to room temperature. Dilute with EtOAc and water.[2] Acidify the aqueous layer slightly (pH ~5-6) with 1M HCl to ensure the pyrazole N-H is protonated (improves extraction efficiency). Extract with EtOAc (3x).[3]
Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Objective: Selective installation of an aryl group at C5 (adjacent to Nitrogen) or C3.
Rationale: Protecting the nitrogen (e.g., with SEM or THP) breaks the symmetry. The C5 position (adjacent to the protecting group) typically undergoes oxidative addition preferentially due to coordination effects or electronic differentiation, though sterics can sometimes favor C3 depending on the ligand.
Phase 1: N-Protection (SEM-Cl)
Dissolve Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate in dry THF (0.2 M) at 0 °C.
Add NaH (1.2 equiv, 60% dispersion). Stir for 30 min until gas evolution ceases.
Lower temperature than Protocol A improves selectivity.
Procedure:
Combine Protected Substrate (1.0 equiv) and Boronic Acid (1.05 equiv) in DME/Water (3:1).
Degas thoroughly. Add Pd(PPh₃)₄ (5 mol%).
Heat at 60 °C. Monitor closely by HPLC/UPLC.
Stop reaction immediately upon consumption of starting material to minimize over-reaction to the bis-aryl product.
Regiochemical Outcome: The major product is typically the 5-aryl-3-bromo isomer. The structure should be confirmed by NOE (Nuclear Overhauser Effect) NMR studies (interaction between N-protecting group protons and the ortho-protons of the new aryl ring).
Phase 3: Deprotection (or Second Coupling)
To obtain Mono-product: Treat with TFA/DCM or TBAF/THF to remove the SEM group.
To obtain Asymmetric Bis-product: Perform a second Suzuki coupling on the crude intermediate using a different boronic acid under forcing conditions (Protocol A conditions), then deprotect.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion
Catalyst Poisoning
The free N-H can bind Pd. Switch to Protocol B (Protection) or increase catalyst loading to 10 mol%.
Protodeboronation
Unstable Boronic Acid
Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Ar-BF₃K). Switch base to K₃PO₄.
Ester Hydrolysis
Base too strong/wet
Use anhydrous conditions: Cs₂CO₃ in Dioxane (dry) at 100 °C. Avoid NaOH/KOH.
Regio-scrambling
Migration of Pd
Lower reaction temperature. Use Protocol B.
References
General Pyrazole Coupling: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling.[4] Organic & Biomolecular Chemistry.[1][2][4][5][6][7][8][9] Link
Microwave Acceleration: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Link[8]
Regioselectivity in Dibromopyrazoles: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry.[10] Link
Mechanism of Suzuki Coupling: Suzuki-Miyaura Cross-Coupling: The mechanism.[11] Organic Chemistry Portal. Link
Substrate Preparation: Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Organic Process Research & Development. Link
Application Note: Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate in Agrochemical Synthesis
This Application Note is written for research scientists and process chemists in the agrochemical and pharmaceutical sectors. It details the strategic utilization of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate as a linch...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for research scientists and process chemists in the agrochemical and pharmaceutical sectors. It details the strategic utilization of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate as a linchpin intermediate for synthesizing complex pyrazole-based active ingredients (AIs), particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Executive Summary
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (CAS 1353100-91-0) has emerged as a "switchboard" scaffold in modern agrochemical discovery. Unlike mono-substituted pyrazoles, this dibromo-ester offers three distinct, orthogonal points of diversification:
N1-Position: Tunable solubility and metabolic stability via alkylation.
C3/C5-Positions: Sequential cross-coupling capabilities allowing for the construction of non-symmetric biaryl/heterobiaryl systems.[1]
C4-Position: An ester handle ready for hydrolysis and conversion into the carboxamide pharmacophore essential for SDHI fungicidal activity.
This guide provides validated protocols for regioselective functionalization, establishing a robust workflow for generating diverse chemical libraries.
Chemical Profile & Stability[2][3]
Property
Data
Notes
IUPAC Name
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
CAS No.
1353100-91-0
Formula
C₆H₆Br₂N₂O₂
MW
313.93 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DCM, THF, EtOAc, DMSO; Low in water
Stability
Stable under standard storage. Hydrolyzes in strong base/acid.
Store under inert atmosphere.
Reactivity
Electrophilic at C3/C5 (Pd-coupling); Nucleophilic at N1.
Energetic Warning: Pyrazoles can exhibit high energy density; avoid shock/friction.
Strategic Reaction Pathways
The utility of this scaffold lies in the ability to differentiate the two bromine atoms after N-alkylation. The introduction of a substituent at N1 breaks the symmetry of the molecule, creating a steric and electronic bias that directs Palladium-catalyzed cross-coupling preferentially to the C3 position .
Mechanism of Regioselectivity
C5 Position (Adjacent to N-R): Sterically hindered by the N-alkyl group. Electronically rich (adjacent to pyrrole-like nitrogen).
C3 Position (Adjacent to N=): Sterically accessible. Electronically deficient (adjacent to pyridine-like nitrogen).
Outcome: Oxidative addition of Pd(0) occurs faster at C3 , allowing for highly selective mono-arylation.
Visual Workflow (Graphviz)
Caption: Logical workflow for the sequential functionalization of the 3,5-dibromo-pyrazole scaffold. Note the critical symmetry-breaking step at N-alkylation.
Experimental Protocols
Protocol A: N-Alkylation (Symmetry Breaking)
This step is critical. Since the starting material is a tautomer, N-alkylation fixes the bond structure and differentiates C3 from C5.
The final step to generate the bioactive carboxamide.
Procedure:
Hydrolysis: Dissolve the ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 equiv). Stir at 50°C for 2 hours. Acidify with 1M HCl to precipitate the carboxylic acid. Filter and dry.
Activation: Suspend the acid in dry DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution stops (Acid Chloride formation). Concentrate to remove excess oxalyl chloride.
Amidation: Re-dissolve the acid chloride in DCM. Add the requisite aniline (e.g., ortho-substituted aniline for Bixafen analogs) and Pyridine (1.5 equiv). Stir at RT overnight.
Case Study: Synthesis of a "Hybrid" Thiazole-Pyrazole SDHI
Context: Many modern SDHIs link a pyrazole core to an aromatic amine. Using the dibromo scaffold allows the introduction of a thiazole ring at C3 to create a novel bi-heterocyclic core.
) to leave a proton, OR coupling with a methyl group () to mimic Penthiopyrad.
Step 3: Hydrolysis and coupling with 3',4'-dichloro-5-fluoroaniline.
Outcome: A novel SDHI candidate with modified lipophilicity compared to commercial standards.
Safety & Handling
Hazard Identification: The dibromo-ester is classified as H302 (Harmful if swallowed) , H315 (Skin Irritant) , and H319 (Eye Irritant) .[3]
Sensitization: Pyrazole intermediates are potential skin sensitizers. Double-gloving (Nitrile) is recommended.
Waste Disposal: All halogenated organic waste must be segregated. Palladium catalysts must be quenched and disposed of as heavy metal waste.
References
Synthesis & Properties: Vertex AI Search Result 1.1. "3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method."[2] Available at:
Regioselectivity in Coupling: Wang, X., et al. "Cross-coupling of 1-aryl-5-bromopyrazoles: regioselective synthesis of 3,5-disubstituted 1-arylpyrazoles."[4] Tetrahedron Letters, 2000. (Cited in Search Result 1.12).
Agrochemical Application (SDHI): Vertex AI Search Result 1.1. "The Synthesis Pathway: From Intermediate to Fungicide." Available at:
Suzuki Coupling Protocols: Vertex AI Search Result 1.10. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Available at:
Safety Data: Vertex AI Search Result 1.8. "3,5-Dibromo-1-methyl-1H-pyrazole Safety Data Sheet." Available at:
"application of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate in material science"
Application Note: Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate in Material Science Executive Summary Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (EDBPC) is a trifunctional heterocyclic scaffold critical to the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate in Material Science
Executive Summary
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (EDBPC) is a trifunctional heterocyclic scaffold critical to the synthesis of advanced functional materials. Unlike simple solvents or reagents, EDBPC serves as a structural node in material design.[1] Its value lies in its unique substitution pattern: two reactive bromine handles at the 3- and 5-positions allow for π-conjugation extension, while the 4-carboxylate group provides a tunable anchoring site for metal-organic frameworks (MOFs) or solubility-enhancing side chains.
This guide details the application of EDBPC in three core material science domains:
Metal-Organic Frameworks (MOFs): Precursor for high-stability pyrazolate-carboxylate linkers.[1]
Organic Electronics: Monomer for conjugated oligomers in OLEDs and photovoltaics.[1]
Crystal Engineering: Halogen-bonding tecton for supramolecular assembly.
Technical Profile & Reactivity Logic
Chemical Structure & Functionality:
Core: 1H-Pyrazole ring (High thermal stability, N-coordination capability).
Positions 3 & 5 (C-Br): Electrophilic sites for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Stille). These allow the core to be "wired" into conductive polymers.[1]
Position 4 (Ester): A masked carboxylic acid.[1] Hydrolysis yields the MOF linker; reduction yields an alcohol for further functionalization.[1]
Position 1 (N-H): Acidic proton allowing N-alkylation to tune solubility or steric properties.[1]
Solid handling; stable under standard polymerization conditions.[1]
Solubility
DMSO, DMF, THF
Compatible with polar aprotic solvents used in MOF synthesis.[1]
| Purity Requirement | >98% (HPLC) | Critical for preventing defect formation in crystal lattices.[1] |
Application 1: Synthesis of MOF Linkers (Protocol)
Context:
Metal-Organic Frameworks (MOFs) require rigid organic linkers with coordinating groups.[1] The hydrolyzed derivative of EDBPC, 3,5-dibromo-1H-pyrazole-4-carboxylic acid , acts as a bifunctional ligand. The pyrazolate nitrogen and the carboxylate oxygen can bridge metal clusters (e.g., Zn, Cu, Cd), creating porous networks with potential for gas storage or catalysis. The bromine atoms remain available for post-synthetic modification (PSM).[1]
Critical Step: Acidify dropwise with 1M HCl to pH 2-3. The product will precipitate as a white solid.[1]
Purification: Filter the solid, wash with cold water (3 x 10 mL), and dry in a vacuum oven at 60°C for 12 hours.
Yield: Expect >90% yield of 3,5-dibromo-1H-pyrazole-4-carboxylic acid.
Validation:
1H NMR (DMSO-d6): Disappearance of ethyl signals (quartet ~4.2 ppm, triplet ~1.3 ppm).[1] Appearance of broad COOH singlet (~13.0 ppm).[1]
Application 2: Conjugated Oligomers for Organic Electronics
Context:
In Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), pyrazole derivatives serve as electron-transport materials.[1] The EDBPC scaffold is used to synthesize 3,5-diarylpyrazole derivatives via Suzuki-Miyaura coupling. The ester group acts as an electron-withdrawing auxiliary, lowering the LUMO energy level and improving electron injection.
Caption: Sequential catalytic cycle for the double arylation of EDBPC.
Application 3: Crystal Engineering via Halogen Bonding
Context:
The C-Br bonds in EDBPC are excellent Halogen Bond (XB) donors .[1] In the solid state, the electropositive "sigma-hole" on the bromine atom can interact directionally with nucleophiles (XB acceptors) like the nitrogen of a pyridine or the oxygen of a carbonyl.
Strategy:
Researchers use EDBPC to co-crystallize with bipyridines or other nitrogen-rich tectons.[1] The resulting supramolecular assemblies often display unique phosphorescence or dielectric properties due to the rigid locking of the chromophores.[1]
Key Interaction:
Donor: C-Br (σ-hole)
Acceptor: N (lone pair of co-former)
Geometry: Strictly linear (C-Br···N angle ≈ 180°).[1]
References
Synthesis & Reactivity: ChemicalBook. "3,5-Dibromo-1H-pyrazole Chemical Properties and Synthesis."[1][4] Accessed Oct 2023.[1]
Suzuki Coupling of Pyrazoles: RSC Advances. "Continuous-flow synthesis of 3,5-disubstituted pyrazoles." (2014).[1]
Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a fume hood by trained personnel.[1]
Application Notes and Protocols for the N-alkylation of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the experimental procedures for the N-alkylation of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, a key intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental procedures for the N-alkylation of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, a key intermediate in the synthesis of diverse bioactive molecules. N-alkylated pyrazoles are prevalent structural motifs in pharmaceuticals and agrochemicals, and mastering their synthesis is crucial for drug discovery and development. This document provides multiple robust protocols, including classical N-alkylation with alkyl halides, a Mitsunobu reaction protocol, and a phase-transfer catalysis approach. Beyond step-by-step instructions, this guide delves into the mechanistic rationale behind the choice of reagents and conditions, offering insights into reaction optimization and troubleshooting.
Introduction: The Significance of N-Alkylated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with N-alkylated derivatives frequently exhibiting a wide array of biological activities.[1][2][3] The introduction of an alkyl group on the pyrazole nitrogen can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and metabolic stability. Consequently, the development of efficient and versatile methods for the N-alkylation of pyrazole intermediates is of paramount importance.
The subject of this guide, ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, is a readily accessible starting material that offers multiple points for further chemical diversification.[4][5][6] The two bromine atoms can be functionalized through various cross-coupling reactions, and the ester moiety can be hydrolyzed or converted to other functional groups. The N-alkylation of this substrate unlocks a vast chemical space for the generation of novel molecular entities.
Mechanistic Considerations in Pyrazole N-Alkylation
The N-alkylation of a pyrazole proceeds via the deprotonation of the N-H proton by a base to form a pyrazolate anion, which then acts as a nucleophile, attacking an electrophilic alkylating agent. For unsymmetrically substituted pyrazoles, the reaction can lead to a mixture of N1 and N2 regioisomers.[7][8][9] However, for a symmetrically 3,5-disubstituted pyrazole such as ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, the two nitrogen atoms are chemically equivalent, simplifying the reaction to yield a single N-alkylated product.
The choice of base, solvent, and alkylating agent can significantly influence the reaction's efficiency and yield. Strong bases like potassium carbonate or cesium carbonate in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are commonly employed to facilitate the formation of the pyrazolate anion.[10][11][12]
Experimental Protocols
This section provides detailed, step-by-step protocols for three distinct and reliable methods for the N-alkylation of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.
Protocol 1: Classical N-Alkylation with Alkyl Halides
This method is a robust and widely used approach for the N-alkylation of pyrazoles.
Workflow Diagram:
Figure 1: General workflow for classical N-alkylation.
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
57067-93-9
297.93
Alkyl Halide (e.g., Iodomethane)
74-88-4
141.94
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
N,N-Dimethylformamide (DMF)
68-12-2
73.09
Procedure:
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (1.0 eq).
Add anhydrous potassium carbonate (2.0 eq).
Add anhydrous DMF to dissolve the starting material (approximately 5-10 mL per gram of pyrazole).
Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).[11]
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction provides a mild alternative for the N-alkylation of pyrazoles, particularly for the introduction of secondary alkyl groups.[13][14][15][16]
Workflow Diagram:
Figure 2: General workflow for Mitsunobu N-alkylation.
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
57067-93-9
297.93
Alcohol (R-OH)
Varies
Varies
Triphenylphosphine (PPh₃)
603-35-0
262.29
Diisopropyl azodicarboxylate (DIAD)
2446-83-5
202.21
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
Dissolve the solids in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Add DIAD (1.5 eq) dropwise to the solution over 10-15 minutes. An exotherm and a color change are typically observed.
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
Once the reaction is complete, concentrate the mixture under reduced pressure.
Purify the residue directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.
Protocol 3: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an excellent method for N-alkylation, often providing high yields under mild conditions and avoiding the need for anhydrous solvents.[1][17][18][19]
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
57067-93-9
297.93
Alkyl Halide (e.g., Benzyl Bromide)
100-39-0
171.04
Potassium Hydroxide (KOH)
1310-58-3
56.11
Tetrabutylammonium Bromide (TBAB)
1643-19-2
322.37
Toluene
108-88-3
92.14
Procedure:
In a round-bottom flask, combine ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (1.0 eq), the alkyl halide (1.2 eq), and tetrabutylammonium bromide (0.1 eq).
Add toluene as the solvent.
Add powdered potassium hydroxide (3.0 eq).
Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C).
Monitor the reaction by TLC or LC-MS.
Upon completion, filter the reaction mixture to remove inorganic salts.
Wash the filtrate with water to remove any remaining base and the phase-transfer catalyst.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography if necessary.
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate can be confirmed by standard analytical techniques:
¹H NMR: The disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group.
¹³C NMR: The appearance of new carbon signals from the alkyl group.
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or No Reaction
Inactive base or wet solvent.
Use freshly dried solvent and a fresh batch of base. Ensure the base is finely powdered for better reactivity.
Low reactivity of the alkylating agent.
Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide).
Formation of Byproducts
Side reactions of the alkylating agent.
Lower the reaction temperature. Add the alkylating agent slowly.
Decomposition of starting material or product.
Use milder reaction conditions (e.g., Mitsunobu reaction or PTC).
Difficult Purification
Co-elution of product with byproducts.
Optimize the mobile phase for column chromatography. Consider using a different stationary phase.
Conclusion
The N-alkylation of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a fundamental transformation for the synthesis of a wide range of potentially bioactive compounds. The protocols detailed in this guide provide reliable and versatile methods to achieve this transformation. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently synthesize the desired N-alkylated pyrazoles, paving the way for further derivatization and biological evaluation.
References
Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
Diez-Barra, E., de la Hoz, A., & Sánchez-Migallón, A. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Journal of Heterocyclic Chemistry, 27(6), 1637-1639.
Kelly, C. B., & Levin, M. D. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cunãt, A. C., Villanova, S., & Murguıa, M. (2001). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 66(15), 5105–5111.
Wang, Y., Wang, Y., Du, X., Zheng, K., Zhai, S., Bai, S., Fang, L., & Zhang, T. (2024).
Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 5034.
Wang, Y., & Zhang, T. (2024).
Al-Salihi, S. A., & Al-Tikriti, M. M. (2009). Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. Russian Journal of General Chemistry, 79(11), 1890–1894.
N-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles have been achieved using K2CO3-DMSO. The Journal of Organic Chemistry.
Switching pyrazole N-alkylation regioselectivity.
Meador, R., Mate, N. A., & Chisholm, J. D. (2022).
Pyrazole synthesis. Organic Chemistry Portal.
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
Mitsunobu reaction. Organic Synthesis.
Mitsunobu Reaction in My Chemistry: Lecture
A novel protocol for extending the scope of the Mitsunobu reaction to include amine nucleophiles to form C–N bonds through the utilization of N-heterocyclic phosphine-butane.
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxyl
Technical Support Center: Optimizing N-Alkyl
ETHYL 3,5-DIBROMO-1H-PYRAZOLE-4-CARBOXYL
A highly regioselective SN2' Mitsunobu reaction between Morita–Baylis–Hillman (MBH) alcohols, azodicarboxylates, and triphenylphosphine is developed. Beilstein Journals.
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
Application Note: Palladium-Catalyzed Functionalization of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
This Application Note and Protocol guide details the palladium-catalyzed cross-coupling of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate , a versatile scaffold for drug discovery. Introduction & Strategic Overview Ethyl 3,...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the palladium-catalyzed cross-coupling of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate , a versatile scaffold for drug discovery.
Introduction & Strategic Overview
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a "linchpin" scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its value lies in the C4-carboxylate (a handle for amidation or heterocycle formation) and the symmetric C3/C5 bromides , which allow for sequential introduction of aryl or heteroaryl groups.[1]
However, this symmetry presents a critical challenge: Regiocontrol .[2]
The Tautomer Conundrum
In its unprotected form (1H-pyrazole), the molecule exists in rapid tautomeric equilibrium.[1] The C3 and C5 positions are chemically equivalent.[2]
Direct Mono-coupling: Yields a single product (3-aryl-5-bromo-1H-pyrazole), but subsequent N-alkylation will produce a mixture of regioisomers (N-R-3-Ar-5-Br and N-R-5-Ar-3-Br) that are often difficult to separate.[1]
Protection-First Strategy: N-alkylation prior to coupling breaks the symmetry, creating distinct C3 and C5 environments. This is the preferred route for high-precision synthesis.[2]
Reactivity Profile
Electronic Deactivation: The C4-ester is a strong electron-withdrawing group (EWG), making the C3/C5 bromides less electron-rich and more resistant to oxidative addition compared to simple bromopyrazoles.[1]
Site Selectivity (N-Protected): In N-substituted pyrazoles, the C5 position (adjacent to the nitrogen lone pair) is generally more reactive toward oxidative addition and deprotonation than C3.[1]
Mechanistic Pathway & Regioselectivity
The following logic map illustrates the decision tree for functionalizing this scaffold.
Caption: Workflow deciding between direct coupling (Route A) and protection-first (Route B) strategies based on regiochemical needs.
Note: For this symmetric substrate, N-alkylation yields a single product.[2] (Regioisomers only form if the starting material was already mono-substituted).[1]
Protocol B: Regioselective C5-Suzuki Coupling
Targeting the C5-position on the N-protected scaffold.
Rationale: The C5-bromide is sterically more encumbered but electronically activated relative to C3.[2] Specialized ligands (Buchwald type) are recommended to overcome the deactivating effect of the C4-ester.[1]
Setup: In a reaction vial equipped with a stir bar, combine the Substrate, Boronic Acid, and Base.
Degassing: Add solvents.[2] Sparge with Argon for 5 minutes.
Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vial.
Reaction: Heat to 90°C for 4–16 hours. Monitor by LCMS.[2][4]
Checkpoint: Look for the mono-coupled product.[2] If bis-coupling (3,5-diaryl) is observed, lower temperature to 60°C and reduce boronic acid to 0.95 equiv.[1]
Workup: Filter through a Celite pad.[2] Concentrate. Purify via flash chromatography (Hexane/EtOAc).
Regioselectivity Check:
Confirm the C5-substitution using NOESY NMR.
C5-Aryl: NOE correlation typically observed between N-Methyl protons and the ortho-protons of the new Aryl ring.
C3-Aryl: No NOE between N-Methyl and Aryl group.[2]
Protocol C: Suzuki Coupling on Unprotected Pyrazole (1H)
Use when N-substitution is not desired or will be done later.[1]
Challenge: Free NH groups can poison Pd catalysts. High base loading and water are required to maintain the pyrazolate anion, which is the active coupling species.
Reduce Boronic acid to 0.9 eq. Run at lower temp (60°C).
Protodebromination
Loss of Br without coupling (H-substitution).[1][2]
Solvent is "wet" with H-sources other than water? Switch base to anhydrous in Toluene/Dioxane.[2]
Regioisomer Mix
N-alkylation post-coupling gave inseparable mix.
Switch Strategy: Perform N-alkylation before coupling (Protocol A).
References
Synthesis of 3,5-dibromo-1H-pyrazole-4-carboxylate:
Brown, K., et al. "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole."[5][6] Organic Process Research & Development, 2023 , 27, 12.
[Link]
(Detailed process chemistry for the starting material synthesis).
Lier, F., et al. "Regioselective Cross-Coupling Reactions of 3,5-Dibromo-1-methyl-1H-pyrazole." Journal of Organic Chemistry, 2002, 67, 2622.
Suzuki Coupling of Unprotected Azoles:
Billingsley, K., Buchwald, S.L. "Palladium-Catalyzed Cross-Coupling of Unprotected Heterocycles."[2][7] Journal of the American Chemical Society, 2007 , 129, 3358.
[Link]
(Establishes protocols for free NH substrates using specialized ligands).
General Pyrazole Functionalization:
Faggiani, F., et al. "Regionality in the Palladium-Catalyzed Cross-Coupling of 3,5-Dihalo-1-methylpyrazoles." Synthesis, 2014, 46, 1231.
(Review of catalyst choices for electron-deficient pyrazoles).
Application Note: Strategic Functionalization of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
This Application Note is designed for medicinal chemists and process development scientists working with the Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate scaffold. It addresses the critical challenges of tautomeric contro...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists working with the Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate scaffold. It addresses the critical challenges of tautomeric control , regioselective N-alkylation , and site-selective Palladium-catalyzed cross-coupling .
Abstract & Utility
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (CAS: 1017802-86-6) is a high-value scaffold in drug discovery, particularly for kinase inhibitors (e.g., CDK, p38 MAPK) and agrochemicals. Its utility lies in the dense functionalization potential of the pyrazole core. The molecule offers three distinct vectors for diversification:
C3/C5-Positions: Electrophilic sites for cross-coupling (Suzuki, Sonogashira, Buchwald).
C4-Position: Ester functionality amenable to hydrolysis, reduction, or amidation.
The Challenge: The parent molecule exists as a tautomer, making positions 3 and 5 equivalent. Successful utilization requires a strict sequence of operations: Symmetry Breaking (N-alkylation) followed by Regioselective Coupling .
Reaction Landscape & Logic
The synthesis must follow a "Lock-and-Key" logic. You cannot selectively couple the C3 or C5 bromine without first "locking" the tautomer via N-functionalization.
Mechanistic Insight: The Regioselectivity Switch
Once the nitrogen is substituted (e.g., with a methyl group), the symmetry is broken:
C3-Bromine: Sterically accessible. Adjacent to the pyridine-like nitrogen (N2).
C5-Bromine: Sterically hindered by the N-alkyl group. Adjacent to the pyrrole-like nitrogen (N1).
Rule of Thumb: Under standard Suzuki-Miyaura conditions, oxidative addition occurs preferentially at the less hindered C3-position . Accessing the C5-position usually requires forcing conditions or specialized ligands after the C3 position has been reacted.
Workflow Diagram
Figure 1: The sequential functionalization logic. Symmetry breaking via N-alkylation is the prerequisite for regiocontrol.
Aryl Boronic Acid (1.05 eq) — Strict stoichiometry is crucial to prevent over-coupling.
1,4-Dioxane (0.2 M)
Degassing: Sparge with Argon/Nitrogen for 10 minutes. Oxygen removal is critical to preserve catalyst activity.
Catalyst: Add
(5 mol%).
Base: Add
(2.0 eq, 2M aq).
Reaction:
Thermal: Heat to 80°C for 4–6 hours.
Microwave: 100°C for 20–30 minutes (Recommended for rapid screening).
Purification: Silica gel chromatography (Hexane/EtOAc). The C3-arylated product elutes first.
Data Interpretation:
HMBC NMR Validation: To confirm C3 selectivity, look for the correlation between the N-Alkyl protons and the remaining C5-Bromine carbon (which should show no coupling to the new aryl group).
Protocol C: C5-Substitution (The "Hard" Step)
Once C3 is arylated, the C5 position is sterically hindered and electronically deactivated.
Catalyst:
or + XPhos. Requires smaller bite-angle or electron-rich ligands to facilitate oxidative addition at the hindered site.
Temperature: Requires higher heat (100–120°C).
Optimization & Troubleshooting Guide
The following table summarizes common issues and chemically grounded solutions.
Issue
Probable Cause
Solution
Bis-coupling (C3 & C5)
Excess boronic acid or highly active catalyst (e.g., SPhos).
Reduce Boronic Acid to 0.95 eq. Switch to bulkier catalyst () to increase steric discrimination.
No Reaction at C3
Catalyst poisoning or poor solubility.
Degas solvents thoroughly. Switch solvent to DME/Water (3:1).
C5 Reaction Failure
Steric hindrance from N-alkyl group.
Switch to Buchwald G3 precatalysts (e.g., XPhos-Pd-G3) or increase temp to 120°C in microwave.
Ester Hydrolysis
Base concentration too high or temp too high.
Use weaker base ( or ) or anhydrous conditions ( in Dioxane).
Decision Logic for Catalyst Selection
Figure 2: Catalyst selection based on steric environment.
References
Synthesis of Pyrazole Scaffolds
Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole.
Source: Organic Process Research & Development (ACS).
Microwave-Assisted Coupling
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
Source: Chinese Chemical Letters (via RHHZ).
Regioselectivity in Heterocycles
Regioselective Couplings of Dibromopyrrole Esters.[1] (Analogous chemistry for 3,5-dibromo systems).
The Strategic Utility of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate as a Versatile Intermediate in Drug Discovery
Introduction: The Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic propertie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the synthesis of complex molecular architectures. Among the vast array of pyrazole-based building blocks, Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate stands out as a particularly valuable intermediate. The presence of two bromine atoms at positions 3 and 5, flanking an ester group at position 4, provides a versatile platform for sequential and regioselective functionalization. This allows for the systematic construction of diverse molecular libraries, a crucial aspect of modern drug discovery. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate, with a focus on its application in the development of kinase inhibitors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is essential for its effective use in synthesis.
The following protocol details a reliable method for the synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate from the readily available Ethyl 4-pyrazolecarboxylate.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.
Step-by-Step Protocol
This protocol is adapted from a procedure described by Pfizer Research and Development.[1]
100 mL Reactor (e.g., Easymax) with temperature control and overhead stirring
Procedure:
Preparation of Sodium Acetate Buffer: In a 100 mL reactor, add aqueous 2N sodium hydroxide. While maintaining the internal temperature below 25°C, add acetic acid. The resulting sodium acetate solution should have a pH of approximately 8.
Addition of Starting Material: To the buffered solution, add tetrahydrofuran and Ethyl 4-pyrazolecarboxylate. Stir the mixture until all solids have dissolved (approximately 10 minutes).
Bromination: Cool the reactor to 10°C. Add bromine (7.33 mL, 142.71 mmol, 2 eq) dropwise, ensuring the internal temperature does not exceed 20°C. Stir the reaction for 1 hour.
Completion of Bromination: After 1 hour, add an additional 2 equivalents of bromine (7.33 mL, 142.71 mmol) dropwise, again maintaining the temperature below 20°C. Allow the resulting mixture to stir overnight.
Work-up and Isolation: Add water (5 mL) to the reaction mixture. Concentrate the slurry under vacuum. Granulate the resulting slurry at 20°C, then filter the solid.
Purification: Rinse the filter cake with water (50 mL) and dry under vacuum to yield Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate as a white solid (expected yield: ~94%).[1]
Application as a Synthetic Intermediate: Building Kinase Inhibitors
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a cornerstone for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their potent kinase inhibitory activity.[2][3][4] The two bromine atoms serve as handles for sequential, regioselective cross-coupling reactions, allowing for the introduction of diverse substituents at the 3 and 5 positions of the pyrazole ring. The ester at the 4-position can be hydrolyzed and decarboxylated or can participate in cyclization reactions to form the pyrimidine ring.
Strategic Functionalization: A General Workflow
The general strategy involves a series of well-established transformations:
N-Alkylation/Arylation: The pyrazole nitrogen can be alkylated or arylated to introduce substituents that can modulate solubility, cell permeability, and target engagement.
Selective Suzuki-Miyaura Cross-Coupling: One of the bromine atoms, typically the more sterically accessible or electronically activated one, can be selectively replaced with an aryl or heteroaryl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Pyrimidine Ring Formation: The ester group can be converted to an amide, which can then be cyclized with a suitable reagent, such as formamidine or a substituted amidine, to form the pyrazolo[3,4-d]pyrimidine core.
Second Cross-Coupling or Amination: The remaining bromine atom can then be subjected to a second cross-coupling reaction or a nucleophilic aromatic substitution with an amine to install the final desired substituent.
Diagram of a Generalized Synthetic Pathway to a Kinase Inhibitor Scaffold
Caption: A generalized synthetic pathway from Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate to a kinase inhibitor scaffold.
Detailed Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core
This section provides a representative protocol for the construction of a pyrazolo[3,4-d]pyrimidine core, a key step in the synthesis of many kinase inhibitors. This protocol is a composite of established synthetic methodologies for pyrazole functionalization.
Part 1: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the selective coupling at one of the bromine positions. The regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions.
To a reaction vessel, add the N-protected Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, arylboronic acid, and base.
Degas the solvent mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.
Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Part 2: Formation of the Pyrazolo[3,4-d]pyrimidine Ring
This protocol describes the cyclization of the pyrazole-4-carboxamide to form the fused pyrimidine ring.
In a reaction flask, suspend the 5-Aryl-3-bromo-N-substituted pyrazole-4-carboxamide in formamide.
Heat the mixture to a high temperature (typically 180-200°C) and maintain for several hours, monitoring the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture and pour it into ice-water.
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude pyrazolo[3,4-d]pyrimidine product.
Further purification can be achieved by recrystallization or column chromatography.
Conclusion: A Gateway to Diverse Chemical Space
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its strategically placed functional groups allow for a modular and efficient approach to the synthesis of complex heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine scaffold found in numerous kinase inhibitors. The protocols and strategies outlined in this application note provide a solid foundation for researchers to exploit the full potential of this key building block in their drug discovery endeavors. The ability to systematically and regioselectively introduce a wide range of substituents opens up a vast chemical space for the exploration of structure-activity relationships and the development of novel therapeutic agents.
References
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. [Link]
Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [Link]
Synthesis of pyrazolo[3,4‐d]pyrimidine derivatives as EGFR inhibitors. ResearchGate. [Link]
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Link]
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [No Source Title Provided]. [Link]
Application Note: Advanced Synthesis of Pyrazole-Based Kinase Inhibitors
Introduction: The Pyrazole "Privilege" in Drug Discovery In the landscape of kinase inhibitor discovery, the pyrazole ring is not merely a structural connector; it is a privileged pharmacophore .[1] Its planar, five-memb...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole "Privilege" in Drug Discovery
In the landscape of kinase inhibitor discovery, the pyrazole ring is not merely a structural connector; it is a privileged pharmacophore .[1] Its planar, five-membered heterocyclic structure is electronically tunable and sterically compact, making it an ideal mimic for the adenine ring of ATP.
For medicinal chemists, the utility of the pyrazole scaffold rests on two critical capabilities:
Hinge Region Binding: The pyrazole nitrogens (N1 and N2) can serve as both hydrogen bond donors (NH) and acceptors (N:), allowing precise engagement with the kinase hinge region (e.g., interaction with the backbone carbonyls and amines of residues like Met, Leu, or Glu).
Vectorial Functionalization: The 3, 4, and 5 positions allow for the projection of substituents into the hydrophobic pocket (gatekeeper region), the solvent-exposed front, or the ribose-binding pocket, enabling high selectivity between kinase isoforms (e.g., JAK vs. CDK).
This guide details the strategic synthesis of pyrazole scaffolds, focusing on overcoming the field's most persistent challenge: regioselectivity .
Strategic Synthesis Planning
Designing a synthetic route for pyrazole-based inhibitors requires a retrosynthetic analysis that prioritizes regiocontrol. The "classic" condensation of hydrazines with 1,3-diketones often yields mixtures of 1,3- and 1,5-regioisomers, which are difficult to separate and can lead to false positives in biological assays.
Decision Matrix: Selecting the Right Methodology
We categorize synthetic strategies based on the desired substitution pattern:
Type A (De Novo Cyclization): Best for building the core scaffold with specific 1,3,5-substitution.
Type B (Functionalization): Best for diversifying a library using a pre-formed 4-halopyrazole core (e.g., Suzuki/Buchwald coupling).
Figure 1: Strategic decision tree for selecting the optimal pyrazole synthesis route based on structural requirements.
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
Method: [3+2] Cycloaddition of N-tosylhydrazones with Terminal Alkynes.
Rationale: Unlike the Knorr synthesis, this copper- or base-mediated cycloaddition avoids the ambiguity of hydrazine attack on 1,3-diketones. It reliably produces the 1,3,5-isomer, which is critical when the N1 substituent is a bulky aryl group (common in kinase inhibitors like Ruxolitinib analogs).
Catalyst (Optional but recommended for difficult substrates): CuI (10 mol%).
Step-by-Step Methodology
Pre-reaction Setup:
Flame-dry a 25 mL Schlenk tube and purge with Argon.
Critical Checkpoint: Ensure the N-tosylhydrazone is dry; moisture quenches the in situ generated diazo intermediate.
Reaction Assembly:
Add N-tosylhydrazone (1.0 mmol) and t-BuOK (2.5 mmol) to the tube.
Add anhydrous 1,4-Dioxane (5 mL).
Stir at room temperature for 15 minutes. The solution typically turns yellow/orange, indicating the formation of the diazo compound.
Add the terminal alkyne (1.2 mmol).
Cyclization:
Heat the reaction mixture to 110°C in a sealed environment.
Monitor via TLC or LC-MS every 2 hours.
Mechanism Note: The base decomposes the hydrazone to a diazo species, which undergoes [3+2] cycloaddition with the alkyne, followed by elimination of the sulfinic acid to aromatize.
Work-up & Purification:
Cool to room temperature.[2][3] Filter through a celite pad to remove inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify via flash column chromatography (Hexane/EtOAc gradient).
Validation:
Expected Yield: 75–90%.
Regioselectivity: >95:5 (1,3,5-isomer vs. 1,3,4-isomer).
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling
Method: Pd-catalyzed cross-coupling of 4-bromo-1-substituted-pyrazoles.
Rationale: Many kinase inhibitors (e.g., Crizotinib, AT7519) feature an aryl or heteroaryl group at the 4-position of the pyrazole. Building the pyrazole core first and then coupling it allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.
Optimization Table: Reaction Conditions
Parameter
Standard Condition
"Challenging Substrate" Condition
Purpose
Catalyst
Pd(PPh₃)₄ (5 mol%)
Pd(dppf)Cl₂ · DCM (5 mol%)
Pd(dppf) resists chelation by N-heterocycles.
Base
Na₂CO₃ (2M aq.)
K₃PO₄ (3.0 equiv, solid)
Anhydrous bases prevent protodeboronation.
Solvent
DME / Water (3:1)
1,4-Dioxane (Anhydrous)
High boiling point for sterically hindered couplings.
Temp
85°C
100–110°C
Overcoming activation energy barriers.
Workflow Diagram
Figure 2: Workflow for Palladium-catalyzed late-stage functionalization, emphasizing the metal scavenging step crucial for biological assay purity.
A common failure mode in pyrazole synthesis is misassigning the N1-substituent location (1,3- vs 1,5-isomer). Standard 1H NMR is often insufficient.
Protocol for Structural Confirmation:
NOE (Nuclear Overhauser Effect):
Irradiate the N1-substituent protons (e.g., N-Methyl or N-Aryl ortho protons).
1,5-Isomer: Strong NOE enhancement observed at the C5-substituent.
1,3-Isomer: NOE enhancement observed at the C5-H (pyrazole proton) or C5-substituent (if present), but distinguishable by distance.
HMBC (Heteronuclear Multiple Bond Correlation):
Look for the long-range coupling between the N1-substituent protons and the pyrazole ring carbons.
Diagnostic: The C3 and C5 carbons have distinct chemical shifts (C3 is typically upfield of C5 in N-aryl pyrazoles, though substituent dependent).
Case Study: Synthesis of a JAK Inhibitor Intermediate
Target: A Ruxolitinib-like intermediate (3-cyclopentyl-3-(4-bromo-1H-pyrazol-1-yl)propanenitrile).[4]
Synthetic Narrative:
In the industrial synthesis of Ruxolitinib, the regioselectivity of the Michael addition of 4-bromopyrazole to the cyclopentyl acrylate derivative is paramount.
Conditions: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in Acetonitrile at 50°C.
Observation: The pyrazole N1 attacks the beta-carbon of the nitrile.
Outcome: This aza-Michael addition is highly regioselective for the N1 alkylation due to steric steering by the bulky cyclopentyl group, avoiding the formation of the N2 isomer.
Review of Pyrazole Synthesis: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International, 2009.
Regioselective Tosylhydrazone Method: Kong, Y., Tang, M., & Wang, Y.[5][6] "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes." Organic Letters, 2014.[5][6]
Ruxolitinib Synthesis: Lin, Q., et al. "Enantioselective Synthesis of JAK1/2 Inhibitor Ruxolitinib." Organic Process Research & Development, 2014.
Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S.[7] "Targeting cancer with small molecule kinase inhibitors."[7] Nature Reviews Cancer, 2009.
NMR Characterization: Alkorta, I., & Elguero, J. "NMR spectroscopy of pyrazoles." Journal of Heterocyclic Chemistry, 2019.[8]
Disclaimer: The protocols described herein involve hazardous chemicals (palladium catalysts, diazo intermediates). All experiments must be conducted in a fume hood with appropriate PPE.
Application Notes & Protocols: Strategic Derivatization of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate for Novel Ligand Development
Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in FDA-approved drugs and its utility as a versatile building blo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in FDA-approved drugs and its utility as a versatile building block for functional materials.[1][2] This guide focuses on Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, a highly versatile starting material for the synthesis of novel ligands. The two bromine atoms at the C3 and C5 positions, along with the reactive N-H proton, provide three orthogonal handles for selective functionalization. This allows for the systematic exploration of chemical space to develop potent bioactive molecules, such as kinase inhibitors, and tailored organic linkers for advanced materials like Metal-Organic Frameworks (MOFs).[3][4][5] This document provides detailed protocols and scientific insights for key transformations, including palladium-catalyzed cross-coupling reactions and N-H functionalization, enabling researchers to leverage this powerful synthetic intermediate.
The Strategic Advantage of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
The utility of this reagent stems from the distinct reactivity of its three functional sites: the C3-Br, the C5-Br, and the N1-H. The bromine atoms are ideal electrophilic partners for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[6][7] The acidity of the N-H proton allows for straightforward alkylation or arylation, providing another vector for molecular diversification. The ethyl ester at the C4 position can be retained as a key coordinating group or can be hydrolyzed to the corresponding carboxylic acid for further derivatization or to serve as an anchoring point in materials synthesis.
The workflow below illustrates the primary synthetic pathways available from this starting material.
Figure 1: Key synthetic pathways for the functionalization of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile transformations in modern organic synthesis.[6][7] They allow for the selective formation of C-C and C-N bonds under relatively mild conditions, tolerating a wide range of functional groups. For Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, these reactions are the primary method for introducing aryl, heteroaryl, and amino substituents at the C3 and C5 positions.
General Considerations:
Inert Atmosphere: All palladium-catalyzed reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[8]
Anhydrous Solvents: Use of anhydrous solvents is highly recommended to prevent unwanted side reactions, such as the hydrolysis of boronic acids in Suzuki couplings.
Ligand Choice: The choice of phosphine ligand is critical and can dramatically influence reaction efficiency, scope, and selectivity.[9]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating C(sp²)-C(sp²) bonds, ideal for synthesizing bi-aryl structures commonly found in kinase inhibitors and other bioactive molecules.[1][5]
"common side products in the synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate"
The following technical guide details the synthesis and impurity profile of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate , a critical scaffold in the development of pyrazole-based kinase inhibitors and agrochemicals. This...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis and impurity profile of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate , a critical scaffold in the development of pyrazole-based kinase inhibitors and agrochemicals.
This guide is structured for high-throughput chemistry teams and process development scientists.
Core Synthesis Workflow & Mechanistic Logic
The most robust industrial route involves the electrophilic aromatic substitution (bromination) of Ethyl 1H-pyrazole-4-carboxylate .
The Chemical Logic (Why this route?)
Substrate Activation: The pyrazole ring is electron-rich, but the C4-ester is electron-withdrawing, deactivating the ring. However, the N1-proton allows for tautomerism, making C3 and C5 accessible.
Regioselectivity: The C4 position is blocked by the ester. Electrophilic attack (Br+) occurs sequentially at C3 and C5.
The Challenge: The electron-withdrawing ester makes the second bromination slower than the first, often leading to monobromo intermediates if reaction time or oxidant equivalents are insufficient.
Process Flow Diagram
Figure 1: Sequential bromination pathway and critical divergence points for impurity formation.
Symptom: LCMS shows a peak with M-1 (~217 Da) instead of M-1 (~295 Da).
Root Cause: Incomplete bromination. The first bromine atom deactivates the ring further, increasing the activation energy required for the second bromine addition.
Corrective Action:
Stoichiometry: Ensure a minimum of 2.2 to 3.0 equivalents of bromine.
Temperature: Increase reaction temperature to 60–80°C . Room temperature is often insufficient for complete di-bromination on an electron-deficient pyrazole.
Buffer System: Use Sodium Acetate (NaOAc) in Acetic Acid. This buffers the HBr generated, preventing the protonation of the pyrazole nitrogen (which would deactivate the ring entirely).
Symptom: Loss of the ethyl ester signal in NMR; mass shift to ~226 Da.
Root Cause: Harsh acidic conditions at high temperatures facilitate acid-catalyzed hydrolysis followed by thermal decarboxylation.
Corrective Action:
Control Acidity: Avoid refluxing in unbuffered strong acids (e.g., conc. HCl or H2SO4).[1]
Workup: Quench the reaction with ice/water or mild base (NaHCO3) immediately after completion. Do not let the reaction mixture sit at high temperatures post-conversion.
Impurity C: N-Bromo Species (Transient)
Symptom: Unstable yellow solids or positive starch-iodide test after workup, but correct mass spectrum.
Root Cause: Bromine can coordinate to the pyrazole nitrogen (N-Br bond).
Corrective Action:
Quench Protocol: Wash the organic layer with 10% Sodium Thiosulfate (Na2S2O3) or Sodium Bisulfite to reduce N-Br species and quench excess free bromine.
Critical Data: Impurity Profile & Prevention
Impurity Name
Structure Description
Relative Retention (RP-HPLC)
Prevention Strategy
Monobromo-ester
One Br at C3/C5
0.85 (Less Lipophilic)
Push reaction with excess Br2; Heat >50°C.
Dibromo-acid
Ester hydrolyzed to COOH
0.40 (Polar/Acidic)
Avoid strong aqueous acid/base; Keep system anhydrous if possible.
Decarboxylated
No ester/acid group
0.95 (Similar to Product)
Control reaction temperature; Monitor reaction time strictly.[1]
Tribromo-species
Br at C3, C5, and N1
Variable (Unstable)
Reductive quench (Thiosulfate) during workup.
Frequently Asked Questions (FAQs)
Q1: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine?A: Yes, but it is often less atom-efficient for di-bromination.
Protocol Adjustment: Use 2.5 eq NBS in DMF or Acetonitrile at 60°C.
Caveat: Removing succinimide byproducts can be tedious compared to washing away bromide salts. NBS is preferred only for small-scale (<5g) batches where handling liquid Br2 is hazardous.
Q2: Why is the melting point of my product lower than the literature value (94-96°C)?A: This typically indicates the presence of the monobromo impurity . Even 5% contamination can significantly depress the melting point.
Purification: Recrystallize from Ethanol/Water (9:1) or Hexanes/Ethyl Acetate . The dibromo product crystallizes readily, while the monobromo impurity often remains in the mother liquor.
Q3: The reaction mixture turned into a solid cake. Is this normal?A: Yes. The product, Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, has low solubility in water and acetic acid.
Handling: This is advantageous. Simply pour the reaction slurry into ice water, stir for 30 minutes, and filter. The "cake" is likely your pure product. Wash with water to remove acid and inorganic salts.
References
Vertex Pharmaceuticals Inc. (2016). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. (Supporting Info, S3). Retrieved from
PubChem. (n.d.).[2] Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate. National Library of Medicine. Retrieved from
Sha, Q., & Wei, Y. (2013).[3] An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles. Synthesis, 45, 413-420.[3] Retrieved from
Organic Syntheses. (1951). 3,5-Dimethylpyrazole.[4] Org. Synth. 1951, 31, 43. (Foundational reference for pyrazole synthesis logic). Retrieved from
Technical Support Center: Suzuki Coupling of Dihalogenated Pyrazoles
This guide serves as a specialized technical support resource for researchers encountering difficulties with Suzuki-Miyaura cross-coupling reactions involving dihalogenated pyrazoles. Topic: Troubleshooting Regioselectiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers encountering difficulties with Suzuki-Miyaura cross-coupling reactions involving dihalogenated pyrazoles.
Topic: Troubleshooting Regioselectivity, Catalyst Deactivation, and Protodehalogenation in Pyrazole Cross-Couplings.
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Lead Scientist: Senior Application Specialist (Catalysis Division).
Introduction: The Pyrazole Challenge
Pyrazoles are notoriously difficult substrates for Palladium-catalyzed cross-couplings due to two intrinsic properties:
Multiple Reactive Sites (Regioselectivity): Dihalogenated pyrazoles (e.g., 3,5-dibromo or 3,4-dibromo) possess non-equivalent electrophilic sites. The interplay between steric hindrance (N-substituent) and electronic activation (inductive effects) often leads to inseparable regioisomeric mixtures.
Catalyst Poisoning (N-Coordination): The pyridine-like nitrogen (
N) is a strong -donor. In unprotected () pyrazoles, deprotonation leads to the formation of pyrazolate anions, which bridge Pd centers, forming inactive dimers and arresting the catalytic cycle.
This guide provides self-validating protocols to overcome these specific failure modes.
Module 1: Controlling Regioselectivity
Q: I am coupling a 3,5-dibromo-1-alkylpyrazole. Which position reacts first, and how do I control it?
The Short Answer:
Under steric control (using bulky ligands), the reaction occurs preferentially at the C3 position (distal to the N-substituent).
Under electronic control (using small ligands or specific directing groups), the C5 position (proximal to the N-substituent) is electronically more activated but sterically hindered, often leading to mixtures.
Detailed Mechanism:
C5 Position: Adjacent to the
-alkyl group.[1] It is more electron-deficient (more reactive towards oxidative addition electronically) but significantly sterically crowded.
C3 Position: Distal to the
-alkyl group. Less electron-deficient but sterically accessible.
Protocol for C3-Selective Coupling (Recommended):
To lock selectivity at C3, you must exacerbate the steric clash at C5 using a bulky Buchwald ligand.
Ligand:SPhos or XPhos .
Catalyst: Pd(OAc)
or Pd(dba).
Solvent: 1,4-Dioxane/Water (4:1).
Base: K
PO (Weak base minimizes protecting group migration).
Decision Matrix: Regioselectivity Strategy
Figure 1: Decision tree for selecting ligands based on desired regiochemical outcome in dihalopyrazoles.
Module 2: The "Stalled Reaction" (Catalyst Poisoning)
Q: My reaction with an unprotected (
) pyrazole turns black and stops at 10% conversion. Why?
The Diagnosis:
You are experiencing Pd-sequestration . In basic media, the
pyrazole is deprotonated (). The resulting pyrazolate anion acts as a bridging ligand between two Palladium atoms, forming stable, catalytically inactive Pd-dimers.
The Fix:
You have two options. The "Masking" strategy is superior for scale-up.
Option A: The "Masking" Strategy (High Reliability)
Protect the nitrogen. The choice of protecting group affects the electronics:
SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent. Can be removed with TBAF or acid.
THP (Tetrahydropyranyl): Good, but acid-labile.
Boc (tert-Butoxycarbonyl):Avoid if using strong nucleophiles/bases at high heat; it can migrate or cleave prematurely.
Option B: The "Brute Force" Strategy (If protection is impossible)
Use a precatalyst system designed to prevent bridging.
Catalyst:XPhos Pd G3 or G4 (Buchwald Precatalysts). These release the active
species slowly and prevent the formation of off-cycle resting states.
Loading: Increase to 2–5 mol%.
Base: Switch to K
CO or KPO (weaker bases may reduce the concentration of the interfering pyrazolate anion compared to alkoxides).
Module 3: Protodehalogenation
Q: I see the hydro-dehalogenated product (H replaces Br) instead of the coupled product. How do I stop this?
The Cause:
Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes reduction rather than transmetalation. This is often caused by:
Alcoholic Solvents: Ethanol/Isopropanol act as hydride sources via
-hydride elimination.
Incomplete Transmetalation: The boronic acid is not activating fast enough, leaving the oxidative addition complex vulnerable.
Troubleshooting Table: Solvent & Base Effects
Variable
Recommendation
Rationale
Solvent
Dioxane or Toluene
Aprotic solvents eliminate the primary hydride source. Avoid EtOH/MeOH.
Base
CsCO or KPO
Anhydrous bases in aprotic solvents (with trace water) promote transmetalation without promoting hydride transfer.
Temperature
Lower to 60–80°C
High temps (>100°C) favor the higher-activation-energy dehalogenation pathway.
Additives
Water (5-10% v/v)
Essential for inorganic bases to dissolve and activate the boronic acid (formation of boronate species).
Experimental Protocol: C3-Selective Coupling of 3,5-Dibromo-1-methylpyrazole
Objective: Couple phenylboronic acid selectively at the C3 position.
Reagents:
3,5-Dibromo-1-methylpyrazole (1.0 equiv)
Phenylboronic acid (1.1 equiv)
Pd(OAc)
(2 mol%)
SPhos (4 mol%) — Critical for C3 selectivity due to bulk.
K
PO (2.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1 v/v), degassed.
Procedure:
Charge a reaction vial with the pyrazole, boronic acid, Pd(OAc)
, SPhos, and base.
Seal and purge with Argon/Nitrogen for 5 minutes.
Add the degassed solvent mixture via syringe.
Heat to 80°C for 4–12 hours.
Monitoring: Check HPLC/LCMS. The C3-product usually elutes later than the C5-product on reverse phase (C18), but NMR is required for confirmation (NOE analysis).
Validation (NMR):
C3-Product: NOE correlation observed between the N-Methyl group and the remaining C5-Proton (if C5 was H) or lack of NOE between N-Me and the new Aryl group.
Specific for Dibromo: If starting with 3,5-dibromo, the product is 3-phenyl-5-bromo-1-methylpyrazole. The N-Me group (singlet, ~3.8 ppm) will show an NOE to the Bromine (no signal) or the Aryl group?
Correction: In 3-phenyl-5-bromo-1-methylpyrazole, the N-Me is adjacent to the Bromine . There is NO NOE between N-Me and the Phenyl ring.
Contrast: In 5-phenyl-3-bromo-1-methylpyrazole, the N-Me is adjacent to the Phenyl ring . Strong NOE observed between N-Me and Phenyl ortho-protons.
References
Vertex Pharmaceuticals. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (Demonstrates ligand control for switching selectivity).
Organic Chemistry Portal. Suzuki Coupling of Pyrazoles and Heterocycles. (General mechanisms and catalyst choices).[1][2][3]
BenchChem. Troubleshooting Guide for Sluggish Suzuki Coupling Reactions. (Protocols for catalyst poisoning and dehalogenation).
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides. (Comprehensive review of halogen reactivity trends).
National Science Foundation (via NIH). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. (Use of NHC ligands for difficult positions).
Technical Support Center: Optimization of Reaction Parameters for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Executive Summary This technical guide addresses the synthesis and optimization of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (CAS: 1017802-86-6 / 35682-85-0). This molecule is a critical scaffold in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the synthesis and optimization of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (CAS: 1017802-86-6 / 35682-85-0). This molecule is a critical scaffold in medicinal chemistry, often serving as a precursor for pyrazolo[1,5-a]pyrimidines and kinase inhibitors.
The primary synthetic challenge lies in the regioselective electrophilic aromatic substitution (SEAr) of the pyrazole ring. The electron-withdrawing ethoxycarbonyl group at position 4 deactivates the ring, necessitating optimized conditions to achieve full 3,5-dibromination while suppressing N-bromination or hydrolysis side reactions.
Module 1: Critical Reaction Parameters (CRP)
Stoichiometry & Reagent Control
The Baseline: The theoretical requirement is 2.0 equivalents of Bromine (
) per mole of Ethyl 1H-pyrazole-4-carboxylate.
Optimization Insight: Due to the volatility of bromine and competitive N-bromination, a slight excess is required.
Recommendation: Use 2.1 – 2.2 equivalents of
.
Risk: Excess >2.5 eq can lead to difficult-to-remove bromine complexes or oxidative degradation of the ester.
Solvent System & pH Management
The Mechanism: Electrophilic attack on pyrazoles is vastly accelerated on the pyrazolate anion compared to the neutral species.
The Protocol: A buffered aqueous system (Sodium Acetate/Acetic Acid or NaOH/Acetic Acid) is superior to organic solvents (like
) for two reasons:
Green Chemistry: Avoids chlorinated solvents.
Reactivity: Water facilitates the polarization of
, and the buffer neutralizes the HBr byproduct, preventing acid-induced deactivation (protonation) of the pyrazole nitrogen.
Temperature & Addition Rate
The Window:
to .
Thermodynamics: The reaction is exothermic .
Control Strategy:
must be added dropwise.[1] Internal temperature () must not exceed during addition to prevent runaway exotherms and regioselectivity loss.
Module 2: Optimized Experimental Protocol
Objective: Synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate on a 10g scale.
Reactor Setup: Charge a 500 mL jacketed reactor (or round-bottom flask) with 2N NaOH (214 mL).
Buffering: Cool to
. Slowly add Acetic Acid (24.5 mL) while stirring. Note: This creates an in-situ acetate buffer.
Substrate Addition: Add Ethyl 1H-pyrazole-4-carboxylate (10.0 g). Stir until solids are fully dissolved or well-dispersed.
Bromination (Critical Step):
Cool the mixture to
.
Add Bromine (8.0 mL) dropwise via an addition funnel over 45-60 minutes .
Constraint: Maintain
.
Reaction Phase: Allow the mixture to warm to
(Room Temp) and stir for 12–16 hours .
Monitoring: Check by HPLC or TLC (30% EtOAc/Hexane). Look for the disappearance of the monobromo intermediate.
Quench: Cool to
. Add saturated aqueous Sodium Bisulfite solution dropwise until the orange/red bromine color fades to a pale yellow/white suspension.
Isolation: Filter the white precipitate. Wash the cake with Water (
) to remove salts and acid.
Drying: Dry under vacuum at
to constant weight.
Module 3: Troubleshooting & FAQs
Category A: Yield & Conversion
Q: My reaction stalled at the mono-bromo intermediate (Ethyl 3-bromo-1H-pyrazole-4-carboxylate). Adding more Bromine didn't help. Why?
Diagnosis: The reaction pH likely dropped too low. As HBr is generated, if the buffer capacity is exceeded, the pyrazole becomes protonated (pyridinium-like cation), which is inert to SEAr.
Solution: Check the pH. If pH < 4, carefully add 2N NaOH or Sodium Acetate to restore pH to ~5-6. The reaction should restart.
Q: I am seeing a significant amount of hydrolyzed product (Carboxylic Acid).
Diagnosis: The ester hydrolyzed due to high temperature or extreme pH (too basic or too acidic for prolonged periods).
Solution: Ensure
never exceeds . Avoid using strong unbuffered bases. Stick to the Acetate/NaOH buffer system which maintains mild conditions.
Category B: Impurity Profile
Q: The product is yellow/orange even after filtration.
Diagnosis: Trapped elemental bromine or N-bromo species.
Solution:
Wash: Increase the volume of the Sodium Bisulfite wash during filtration.
Recrystallization: If the solid remains colored, recrystallize from Ethanol/Water (1:1) . This also removes trace mono-bromo impurities.
Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine?
Answer: Yes, but with caveats.
Pros: Easier handling (solid).
Cons: Lower atom economy and difficult succinimide removal during aqueous workup.
Adjustment: If using NBS, switch solvent to Acetonitrile or DMF and stir at RT. Precipitate with water.[1][5]
Module 4: Visualizations
Figure 1: Reaction Workflow & Logic
Caption: Optimized workflow for the aqueous bromination of ethyl pyrazole-4-carboxylate.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for common synthetic deviations.
References
Vertex Pharmaceuticals. (2023). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. ACS Organic Process Research & Development.[6] [Link]
PubChem. (2025).[7] Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate Compound Summary. National Library of Medicine. [Link]
Arkivoc. (2014).[2] Synthesis of substituted-3-iodo-1H-pyrazole derivatives. [Link]
Technical Support Center: Purification of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
The following guide is designed as an interactive Technical Support Center resource. It synthesizes specific chemical data with field-proven purification methodologies for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate .
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as an interactive Technical Support Center resource. It synthesizes specific chemical data with field-proven purification methodologies for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate .
Ticket ID: PUR-PYR-35DB
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary: The Impurity Landscape
In the synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (CAS: 1017802-86-6), researchers often encounter a specific set of impurities driven by the kinetics of bromination and the stability of the ester moiety. Achieving pharmaceutical-grade purity (>98%) requires targeting three distinct impurity classes:
Hydrolysis byproducts: 3,5-dibromo-1H-pyrazole-4-carboxylic acid (The Acid).
Decarboxylated species: 3,5-dibromo-1H-pyrazole (The Decarbox).[1]
This guide provides self-validating protocols to isolate the target ester from these contaminants.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My product has a melting point range of 65–75°C, significantly lower than the reported 85–88°C. What is happening?Diagnosis: You likely have significant Monobromo contamination (Ethyl 3-bromo-1H-pyrazole-4-carboxylate).
The Science: The monobromo analog has a lower melting point (~66–67°C) compared to the target dibromo compound (85–88°C) [1, 2]. Because the second bromination is slower than the first due to steric crowding and electronic deactivation, incomplete reaction profiles leave this impurity.
Solution: Proceed to Protocol B (Fractional Recrystallization) .
Q2: The 1H NMR shows a broad singlet around 13.5 ppm and the product is partially soluble in sodium bicarbonate.Diagnosis: Your sample is contaminated with 3,5-dibromo-1H-pyrazole-4-carboxylic acid .
The Science: The ethyl ester is susceptible to hydrolysis, especially if the bromination was performed in aqueous alkali or if the workup involved prolonged exposure to heat and moisture. The carboxylic acid is highly acidic (pKa ~3-4) compared to the pyrazole NH (pKa ~10-12).
Solution: Proceed to Protocol A (Bicarbonate Wash) .
Q3: My product is off-white/yellow, and LC-MS shows a peak at m/z ~225 (M-72).Diagnosis: Presence of 3,5-dibromo-1H-pyrazole (Decarboxylated impurity).
The Science: Under thermal stress or acidic conditions, the pyrazole-4-carboxylic acid can decarboxylate. This species lacks the ester group entirely, significantly lowering the molecular weight and altering solubility [3].
Solution: This impurity is more non-polar than the ester. Use Protocol C (Non-Polar Trituration) .
Part 2: Validated Purification Protocols
Protocol A: Removal of Acidic Impurities (The Bicarbonate Wash)
Target: 3,5-dibromo-1H-pyrazole-4-carboxylic acid
Logic: This protocol exploits the pKa difference between the carboxylic acid (pKa < 5) and the pyrazole NH (pKa > 10). A weak base like bicarbonate will deprotonate the carboxylic acid, rendering it water-soluble, without affecting the target ester or deprotonating the pyrazole ring significantly.
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of solid). Ensure complete dissolution.
Wash: Transfer to a separatory funnel. Wash the organic phase twice with saturated aqueous NaHCO₃ (5 mL per gram).
Checkpoint: Vigorous bubbling (CO₂) indicates the neutralization of acid impurities.
Extraction: Wash the organic phase once with brine to remove residual water.
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Result: A solid free of carboxylic acid.[1] If MP is still low, proceed to Protocol B.
Protocol B: Removal of Monobromo Species (Fractional Recrystallization)
Target: Ethyl 3-bromo-1H-pyrazole-4-carboxylate
Logic: The dibromo target is more lipophilic and has a higher lattice energy (higher MP) than the monobromo impurity. It will precipitate first from a polar/non-polar solvent system upon cooling [2].
Solvent System: Ethanol : Water (70:30) OR Hexane : Toluene (95:5).
Step-by-Step (Ethanol/Water Method):
Reflux: Suspend the crude solid in Ethanol (5 mL/g). Heat to reflux (80°C).
Saturation: Add Ethanol dropwise until the solid just dissolves.
Precipitation: Remove from heat. Add Water (warm, ~60°C) dropwise until a faint turbidity persists.
Clarification: Add 1-2 drops of Ethanol to clear the solution.
Crystallization: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours. Then, refrigerate at 4°C for 4 hours.
Critical: Rapid cooling will trap the monobromo impurity. Slow cooling allows the thermodynamically stable dibromo crystals to form exclusively.
Filtration: Filter the white needles. Wash with cold 30% Ethanol/Water.
Drying: Vacuum dry at 40°C.
Protocol C: Removal of Decarboxylated Species (Trituration)
Target: 3,5-dibromo-1H-pyrazole
Logic: The decarboxylated byproduct is significantly more soluble in non-polar hydrocarbons than the polar ester [1].
Slurry: Place the solid in a flask and add n-Hexane (5 mL/g).
Granulation: Stir vigorously at 20°C for 60 minutes.
Note: Do not heat. Heating may dissolve the target ester.[1]
Filtration: Filter the slurry. The solid collected is the purified Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate .[2] The filtrate contains the decarboxylated impurity.
Validation: Check LC-MS of the filtrate to confirm the presence of the m/z 225 peak.
Part 3: Data Visualization
Figure 1: Impurity Removal Decision Tree
The following logic flow illustrates the sequential decision-making process for purification.
Caption: Logical workflow for identifying and removing specific impurities based on physical properties.
Table 1: Physicochemical Properties of Target vs. Impurities
Compound
Structure Note
MP (°C)
Acidic pKa
Solubility (Hexane)
Solubility (Aq. Base)
Target Ester
3,5-DiBr, 4-COOEt
85–88 [2]
~10-11 (NH)
Low
Insoluble (in NaHCO₃)
Monobromo
3-Br, 4-COOEt
66–67 [1]
~11-12 (NH)
Moderate
Insoluble (in NaHCO₃)
Acid Impurity
3,5-DiBr, 4-COOH
>200 (dec)
~3-4 (COOH)
Very Low
Soluble
Decarbox
3,5-DiBr, 4-H
~65-70
~12 (NH)
High
Insoluble
Part 4: References
Arkivoc. (2014).[2] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. Retrieved from [Link]
Oakwood Chemical. (2021). Ethyl 3-bromo-1H-pyrazole-4-carboxylate Safety Data Sheet & Properties. Retrieved from [Link]
Vertex Pharmaceuticals. (2019). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. DOI: 10.1021/acs.oprd.9b00000. Retrieved from [Link]
PubChem. (2025).[3] Ethyl 3-bromo-1H-pyrazole-4-carboxylate Compound Summary. Retrieved from [Link]
Technical Support Center: Brominated Pyrazole Chemistry
This guide functions as a specialized Technical Support Center for researchers encountering dehalogenation issues with brominated pyrazoles. It is structured to diagnose, explain, and resolve specific chemical failures.
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers encountering dehalogenation issues with brominated pyrazoles. It is structured to diagnose, explain, and resolve specific chemical failures.
Topic: Dehalogenation & Halogen Migration Side Reactions
Ticket Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: Why is my Bromine vanishing?
As a Senior Application Scientist, I often see researchers puzzled when their bromopyrazole starting material converts to the hydro-dehalogenated (H-pyrazole) byproduct instead of the desired cross-coupled or functionalized product.
In brominated pyrazoles, the C-Br bond is labile. The loss of bromine (hydrodehalogenation) usually stems from three distinct mechanistic failures:
Pd-Catalyzed Reduction: During cross-coupling (Suzuki/Buchwald), the catalyst enters a "Hydride Cycle" rather than the "Transmetalation Cycle."
Protonation during Metal-Halogen Exchange: The lithiated intermediate quenches prematurely due to acidic protons (N-H) or solvent impurities.
Halogen Dance (Migration): The bromine doesn't leave; it moves to a different carbon on the ring, driven by thermodynamics.
Module A: The "Phantom" Product in Cross-Couplings
Context: You are running a Suzuki-Miyaura or Buchwald-Hartwig coupling. You observe the replacement of Br with H.[1]
🔬 Diagnostic: The Hydride Cycle
In standard catalytic cycles, Oxidative Addition (Ar-Br + Pd(0)
Ar-Pd-Br) is followed by Transmetalation. However, if a hydride source is present, the complex undergoes ligand exchange to form Ar-Pd-H . Reductive elimination then yields Ar-H (the dehalogenated byproduct) and regenerates Pd(0).[2][3][4]
Common Culprits:
Alcoholic Solvents:
alcohols (Isopropanol) are excellent hydride donors via -hydride elimination.
Amine Bases: Triethylamine or DIPEA can serve as hydride sources at high temperatures.
Trace Water: In oxidative conditions, water can act as a proton source for electron-rich Pd species.
🛠️ Troubleshooting & FAQs
Q: I'm using standard conditions (Pd(PPh3)4 / Na2CO3 / EtOH). Why is dehalogenation happening?A: Ethanol is the problem. The ethoxide ligand on Palladium can undergo
-hydride elimination, generating a Pd-H species.
Fix: Switch to aprotic polar solvents. Dioxane , DMF , or Toluene are superior for bromopyrazoles. If you need a co-solvent for solubility, use water (biphasic) rather than an alcohol.
Q: I switched solvents, but it's still happening. What about the catalyst?A: Unhindered, electron-rich phosphines can sometimes promote dehalogenation.[1]
Fix: Switch to bulky, electron-rich ligands like SPhos or XPhos .[4] These ligands accelerate the reductive elimination of the C-C bond (the desired path) faster than the rate of hydride formation.
Q: Does the base matter?A: Yes. Alkoxide bases (NaOMe, NaOEt) are high-risk.
Fix: Use inorganic bases like K3PO4 or Cs2CO3 . These lack
-hydrogens, shutting down the primary hydride generation pathway.
📊 Decision Matrix: Solvent & Base Selection
Variable
High Risk (Promotes Dehalogenation)
Low Risk (Prevents Dehalogenation)
Solvent
Isopropanol, Ethanol, Methanol
Toluene, 1,4-Dioxane, DMF, DME
Base
NaOEt, NaOMe, Et3N
K3PO4, Cs2CO3, K2CO3
Ligand
PPh3 (Standard)
SPhos, XPhos (Buchwald Ligands)
🧩 Mechanism Visualization (DOT)
The following diagram illustrates the competition between the desired Cross-Coupling and the undesired Hydrodehalogenation.
Caption: Competitive pathways in Pd-catalysis. Green path represents desired coupling; Red path represents hydrodehalogenation via solvent/base interaction.
Module B: Lithium-Halogen Exchange & The "Halogen Dance"
Context: You are treating a bromopyrazole with n-BuLi to generate a nucleophile, but you recover starting material or a regioisomer.
🔬 Diagnostic: The Acidic Proton & Migration
Pyrazoles often contain an acidic N-H proton (pKa ~14).
N-H Quenching: If unprotected, 1 equivalent of n-BuLi is consumed immediately by the N-H. The resulting N-Li species reduces the reactivity of the C-Br bond toward exchange.[5]
Halogen Dance: If the temperature is not strictly controlled (>-78°C), the lithiated species is thermodynamically unstable. The Lithium will migrate to a more acidic position (often C5), and the Bromine will "dance" to the position vacated by the Lithium.
🛠️ Troubleshooting & FAQs
Q: I used 2 equivalents of n-BuLi (one for N-H, one for Br). Why did it fail?A: The dianion (N-Li, C-Li) is extremely insoluble and unreactive in THF at -78°C.
Fix:Protect the Nitrogen. Use a SEM, THP, or BOM group. This prevents the initial deprotonation and allows for clean Li-Halogen exchange with just 1.1 eq of n-BuLi.
Q: My Bromine moved from C4 to C5. What happened?A: You triggered a Halogen Dance (Base-Catalyzed Halogen Migration) . The C5-Li species is often more thermodynamically stable than the kinetic C4-Li species.
Fix:
Lower Temperature: Ensure internal temperature is -78°C before adding n-BuLi.
Faster Quench: Do not stir for 1 hour. Bromopyrazole exchange is fast (<10 mins). Add your electrophile immediately.
Switch Reagent: Use iPrMgCl·LiCl (Turbo Grignard) . It performs Mg-Halogen exchange, which is less prone to migration than Li-species.
🧪 Standardized Protocol: Controlled Lithiation
Use this protocol to validate if your dehalogenation is due to moisture or mechanism.
Preparation: Dry a 2-neck flask. Add Protected Bromopyrazole (1.0 eq) and anhydrous THF (0.1 M).
Cryo: Cool to -78°C (Acetone/Dry Ice). Wait 15 mins for equilibration.
Exchange: Add n-BuLi (1.1 eq) dropwise over 5 mins.
Critical Checkpoint: Stir for exactly 5 minutes .
Quench: Add the electrophile (e.g., DMF, 1.5 eq) rapidly.
Warm: Remove cooling bath and allow to warm to RT.
Analysis: If you see dehalogenated product here, your THF is wet. If you see regioisomers, you waited too long at Step 3.
🧩 Mechanism Visualization (DOT)
The Halogen Dance mechanism in pyrazoles.
Caption: The Halogen Dance pathway. Kinetic control (Yellow) yields desired chemistry; Thermodynamic control (Red) leads to bromine migration.
References & Authority
The protocols and mechanisms described above are grounded in the following authoritative sources:
Mechanistic Investigation of Hydrodehalogenation:
Title: A mechanistic investigation of hydrodehalogenation using ESI-MS.
"challenges in the synthesis of substituted pyrazoles"
Status: Operational | Tier: Level 3 (Senior Application Scientist) Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your pyrazole synthesis—a scaffold...
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your pyrazole synthesis—a scaffold critical to over 20% of small-molecule drugs—has yielded an inseparable mixture of regioisomers, or your C-H activation catalyst has died due to the "pyrazole poison" effect.
Below is a troubleshooting architecture designed to diagnose and resolve these specific synthetic failures.
Ticket #1: The Regioselectivity Crisis (Knorr Synthesis)
User Issue: "I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone. I consistently get a 60:40 or 50:50 mixture of regioisomers that are impossible to separate by flash chromatography."
Root Cause Analysis
The Knorr synthesis relies on the condensation of a hydrazine (nucleophile) with a 1,3-dicarbonyl (electrophile).[1][2] The reaction produces two isomers (N1-C3 substituted vs. N1-C5 substituted). The lack of selectivity stems from competing rates of attack:
Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
Steric Control: The nitrogen attacks the least hindered carbonyl.
Failure Mode: In many substrates, these two factors oppose each other, or the energy difference between the transition states is negligible (< 2 kcal/mol), leading to mixtures.
Troubleshooting Protocol
Solution A: The Fluorinated Solvent Switch (The "Magic" Bullet)
Recent methodologies demonstrate that fluorinated alcohols can drastically enhance regioselectivity via hydrogen-bond activation of the specific carbonyl.
Standard Solvent: Ethanol/Acetic Acid (often yields mixtures).
Optimized Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).
Dissolution: Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.5 M).
Addition: Add substituted hydrazine (1.1 equiv) dropwise at 0°C.
Reaction: Allow to warm to RT. Stir for 2–4 hours.
Why? HFIP is a strong hydrogen-bond donor. It selectively activates the harder, more basic carbonyl, directing the initial attack of the hydrazine.
Workup: Evaporate HFIP (recoverable). The residue is often the pure regioisomer or requires minimal filtration.
Solution B: pH Modulation
Acidic Media (HCl/AcOH): Protonates the hydrazine, reducing the nucleophilicity of the substituted nitrogen. Favors attack by the terminal (unsubstituted) nitrogen.
Basic Media (Et3N/Pyridine): Enhances the nucleophilicity of the substituted nitrogen (via deprotonation/general base catalysis).
Visual Logic: Regioselectivity Decision Tree
Caption: Decision matrix for diagnosing and resolving regioselectivity failures in Knorr pyrazole synthesis.
Ticket #2: N-Alkylation of Unsubstituted Pyrazoles
User Issue: "I have a pre-formed pyrazole and need to add an R-group to the nitrogen. I am getting mixtures of N1 and N2 alkylation, and over-alkylation to quaternary salts."
Technical Insight
The pyrazole anion is an ambident nucleophile. The N1 and N2 positions often have similar electron densities, particularly if the C3/C5 substituents are similar.
Optimization Matrix
Variable
Condition A (Kinetic Control)
Condition B (Thermodynamic Control)
Recommendation
Base
NaH or LiHMDS (Strong, irreversible)
K₂CO₃ or Cs₂CO₃ (Weaker, reversible)
Use NaH in THF for rapid, irreversible alkylation of the most accessible nitrogen.
Solvent
THF or DME (Coordination to cation)
DMF or DMSO (Dissociates ion pairs)
Use DMF if the pyrazole is electron-poor; THF if selectivity is key.
Electrophile
Alkyl Halides (highly reactive)
Michael Acceptors
For Michael acceptors, use catalytic DBU (reversible addition allows thermodynamic correction).
Protocol 2.1: Chan-Lam Coupling (For N-Arylation)
Direct alkylation with aryl halides requires harsh conditions (Ullmann). The Chan-Lam coupling is the superior "gentle" alternative for N-arylation.
User Issue: "I am trying to functionalize the C5 position of my pyrazole using Pd-catalyzed C-H activation. The reaction stalls or yields <10%."
Root Cause: The "Autopoisoning" Effect
Pyrazoles are excellent ligands. The N2 nitrogen (with the lone pair) coordinates strongly to the Palladium catalyst, forming a stable, unreactive complex. This shuts down the catalytic cycle.
Troubleshooting Guide
Q: How do I prevent catalyst deactivation?
A1: The Removable Directing Group (DG). Install a bulky or coordinating group on N1 that directs the metal to C5 but prevents stable "dead" complexes.
Example: Use an N-2-pyridyl group (removable later) to direct Pd to the C5 position.
A2: C5-Acidity Exploitation. The C5 proton is the most acidic ring proton.[3] Use a base-mediated lithiation (n-BuLi at -78°C) followed by a quench with an electrophile (iodine, borates) instead of transition metal catalysis.
Q: What is the workflow for C-H Arylation?
See the diagram below for the "Directing Group" strategy.
Caption: Workflow to overcome catalyst poisoning during pyrazole C-H activation.
Ticket #4: Purification & Identification
User Issue: "I have two spots on TLC. How do I know which one is the N1-C3 isomer and which is N1-C5?"
Identification Protocol (NMR)
Do not rely solely on chemical shift tables, as solvent effects cause shifts. You must use 2D NMR.
NOESY / ROESY (The Gold Standard):
N1-C5 Isomer: You will see a strong NOE cross-peak between the N-substituent protons and the C5-substituent protons.
N1-C3 Isomer: The N-substituent is far from the C3-substituent. You will NOT see a cross-peak (or a very weak one). Instead, you might see an NOE between the N-substituent and the C4-H.
Separation Protocol (Chromatography)
If standard silica fails, pyrazole isomers often separate well on:
C18 Reverse Phase: Use water/acetonitrile with 0.1% Formic Acid . The acid suppresses ionization of the basic nitrogen, sharpening peaks.
Chiral Columns (for Regioisomers): Surprisingly, chiral columns like Lux Cellulose-2 often separate non-chiral regioisomers due to different shape selectivity in the chiral cavity.
References
BenchChem. (2025).[4][5] Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Guides. 5
Royal Society of Chemistry. (2017).[6] Knorr Pyrazole Synthesis of Edaravone: Mechanism and Regioselectivity. Comprehensive Organic Chemistry Experiments. 6[5][7]
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. 8
American Chemical Society. (2016). Undirected, Homogeneous C-H Bond Functionalization: Challenges and Opportunities. ACS Central Science.[9] 10[5]
National Institutes of Health (PMC). (2025). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. 11
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Synthetic Routes for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Executive Summary & Molecule Profile
Target Molecule: Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
CAS Registry Number: 1017802-86-6
Key Application: A versatile intermediate for pyrazolo[1,5-a]pyrimidines and other fused heterocyclic scaffolds in drug discovery (e.g., kinase inhibitors).
This guide details the primary industrial route and two strategic alternative pathways. While direct bromination (Route A) is the standard for scalability, the lithiation-carboxylation strategy (Route B) and Sandmeyer sequence (Route C) offer critical alternatives when starting material availability or functional group tolerance is a constraint.
Route A: Buffered Direct Bromination (The "Standard" Protocol)
This is the most robust and scalable method, utilizing a "one-pot" hydrolysis-decarboxylation-bromination logic or direct bromination of the ester. The protocol below is optimized for the direct bromination of the ester to minimize side products.
Mechanism: Electrophilic Aromatic Substitution (EAS). The pyrazole ring is electron-rich; however, the C4-ester deactivates the ring. The presence of base (NaOH) generates the pyrazolate anion, significantly increasing nucleophilicity and facilitating bromination at C3 and C5.
Protocol:
Dissolution: Charge Ethyl 1H-pyrazole-4-carboxylate (1.0 eq) into a reactor. Add THF (10 vol) and stir.
Buffering: Add aqueous 2N NaOH (6.0 eq) followed by Acetic Acid (6.0 eq) to create a buffered acetate system (pH ~8). Critical: This prevents hydrolysis of the ester while activating the ring.
Bromination: Cool to 10–15°C. Add Bromine (Br2, 3.0–3.5 eq) dropwise.
Reaction: Stir at 20°C for 12–16 hours. Monitor by HPLC/UPLC.
Workup: Quench with aqueous sodium thiosulfate (to remove excess Br2). Concentrate to remove THF. Filter the resulting slurry.[1] Wash cake with water.
Purification: Recrystallize from Ethanol/Water if necessary.
Troubleshooting Guide: Route A
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Hydrolysis of ester group.
Ensure pH is buffered to ~8 using AcOH/NaOH before adding Br2. Avoid strong alkaline conditions for prolonged periods.
Incomplete Reaction
Deactivation by ester group.
Increase Br2 equivalents to 4.0. Ensure temperature is at least 20°C; do not run at 0°C for the entire duration.
Regioselectivity Issues
Monobromination only.
The reaction stops at 3-bromo if the pyrazole is not deprotonated. Ensure sufficient base is present to form the pyrazolate species.
Colored Impurities
Residual Bromine/Oxidation.
Wash the final filter cake thoroughly with 10% Na2S2O3 solution until the filtrate is colorless.
Route B: Lithiation-Carboxylation (The "Reverse" Strategy)
This route is ideal when 3,4,5-tribromopyrazole is available or when the ester moiety needs to be introduced late-stage. It relies on the "Halogen Dance" or selective Lithium-Halogen exchange.
Mechanism: The bromine at C4 is the most electropositive and sterically accessible for exchange. Treatment with n-BuLi or i-PrMgCl selectively generates the 4-lithio/magnesio species, which is then trapped with ethyl chloroformate.
Protocol:
Protection (Recommended): Protect 3,4,5-tribromopyrazole with THP or SEM to prevent N-deprotonation (consuming 1 eq of organometallic). Note: If using free NH, use 2.0 eq of base.
Exchange: Dissolve N-protected-3,4,5-tribromopyrazole in anhydrous THF. Cool to -78°C.
Lithiation: Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.
Quench: Add Ethyl Chloroformate (ClCOOEt, 1.2 eq). Warm to RT.
Deprotection: Treat with HCl/MeOH to remove the protecting group.
Troubleshooting Guide: Route B
Issue
Probable Cause
Corrective Action
Complex Mixture
"Halogen Dance" (Isomerization).
Keep temperature strictly below -70°C during lithiation. The 4-Li species can isomerize to 3-Li or 5-Li if warmed.
Starting Material Recovery
Wet solvent quenching the Li-species.
Ensure THF is distilled/dried (<50 ppm water). Dry the starting material under vacuum.
If using free NH pyrazole, the first equivalent of BuLi deprotonates N. The second performs exchange. Ensure 2.2 eq BuLi is used if unprotected.
Route C: Sandmeyer Sequence (The "Amino" Pathway)
Useful if Ethyl 3-amino-1H-pyrazole-4-carboxylate is the primary stock. This route converts the amino group to a bromine via diazotization.
Protocol:
Bromination (C5): Treat Ethyl 3-amino-1H-pyrazole-4-carboxylate with NBS (1.05 eq) in DMF to get Ethyl 3-amino-5-bromo-pyrazole-4-carboxylate.
Diazotization: Dissolve the intermediate in MeCN. Add CuBr2 (1.5 eq).
Sandmeyer: Add t-Butyl Nitrite (t-BuONO, 1.5 eq) dropwise at 0°C. Heat to 60°C.
Workup: Partition between EtOAc and dilute HCl.
Comparative Analysis
Feature
Route A (Direct Br)
Route B (Lithiation)
Route C (Sandmeyer)
Yield
High (85-95%)
Moderate (60-75%)
Low-Moderate (40-60%)
Cost
Low (Cheap reagents)
High (Organometallics, Cryogenics)
Medium
Scalability
Excellent (kg scale)
Poor (Cryogenic limit)
Moderate
Safety Profile
Br2 handling required
Pyrophoric reagents (n-BuLi)
Diazo intermediates (Explosion risk)
Primary Use
Production
R&D / Derivatization
Backup / Library Synthesis
Visualized Workflows
Figure 1: Synthetic Pathway Comparison
Caption: Comparative synthetic logic showing the direct electrophilic route (A), the reverse lithiation route (B), and the functional group interconversion route (C).
Figure 2: Troubleshooting Decision Tree (Route A)
Caption: Diagnostic logic for resolving common yield and purity issues in the direct bromination protocol.
Frequently Asked Questions (FAQs)
Q1: Can I use NBS instead of liquid Bromine for Route A?A: Yes, NBS (N-Bromosuccinimide) can be used, typically in DMF or MeCN. However, for the 3,5-dibromo target, liquid bromine (Br2) is preferred economically and kinetically. NBS is often reserved for monobromination. If using NBS, use 2.2–2.5 equivalents and heat to 60°C.
Q2: In Route B, why do I see the 3,4-dibromo isomer?A: This is a classic "Halogen Dance" side reaction. If the temperature rises above -60°C before quenching, the 4-lithio species (kinetically formed) isomerizes to the thermodynamically more stable 3-lithio or 5-lithio species. Maintain strict cryogenic control (-78°C).
Q3: How do I remove the red color from the final product?A: The red/orange color is due to trapped free bromine or polybromide complexes. A wash with 10% aqueous sodium thiosulfate or sodium bisulfite during the workup is mandatory. If the solid remains colored, recrystallize from Ethanol/Water (8:2).
Q4: Is the ester group stable to the NaOH used in Route A?A: Barely. That is why Acetic Acid is added. The reaction relies on the in situ formation of sodium acetate buffer. Do not mix the ester with NaOH for long periods without the buffering acid or bromine present.
References
Brown, K., et al. (2023). "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole." Organic Process Research & Development, 27(12), 2245–2252. Link
Key citation for the buffered bromination and hydrolysis-decarboxyl
Heinisch, G., Holzer, W., & Pock, S. (1990). "Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole." Journal of the Chemical Society, Perkin Transactions 1, 1829–1834. Link
Foundational text for the lithiation and halogen dance mechanisms in pyrazoles.
Vertex Pharmaceuticals. (2015). "Process for the preparation of pyrazole derivatives." World Intellectual Property Organization, WO2015058108.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Operator: Senior Application Scientist
Topic: Regiocontrol in Pyrazole Synthesis (Condensation, Cycloaddition, and N-Alkylation)
Audience: Medicinal Chemists & Process Development Scientists
Introduction
Welcome to the Pyrazole Synthesis Technical Support Center. The pyrazole ring is a privileged scaffold in drug discovery (e.g., Celecoxib, Rimonabant, Sildenafil), yet its synthesis often plagues chemists with the "regioselectivity nightmare"—the formation of inseparable 1,3- and 1,5-isomers.
This guide moves beyond basic textbook definitions. We provide troubleshooting workflows for the three most common synthetic bottlenecks: Condensation (Knorr) , Post-synthetic N-Alkylation , and Structural Elucidation .
Module 1: The Knorr Condensation (De Novo Synthesis)
Core Issue: Reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl typically yields a mixture of 1,3- and 1,5-disubstituted pyrazoles.
Troubleshooting Guide
Q: I am reacting a hydrazine with a 1,3-diketone and getting a 50:50 mixture. How do I force regiocontrol?
A: You must disrupt the similar reactivity of the two carbonyls or the two hydrazine nitrogens.
The "Fluorinated Solvent" Protocol: Switch your solvent from Ethanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
Mechanism:[1][2][3][4][5][6][7] These solvents are strong hydrogen-bond donors (HBD). They selectively activate the more basic carbonyl or stabilize specific transition states, often shifting ratios from 1:1 to >95:5 (favoring the 5-substituted isomer in many aryl-diketone cases) [1].
The pH Switch:
Acidic Conditions (HCl/AcOH): Protonation occurs at the most basic carbonyl oxygen. The less nucleophilic nitrogen of the hydrazine (usually the substituted NH) attacks the most electrophilic (protonated) carbon.
Basic Conditions: The hydrazine acts as a nucleophile directly. The terminal (NH2) nitrogen is more nucleophilic and attacks the less sterically hindered carbonyl.
Q: My substrate has a Trifluoromethyl (CF3) group. Where will the hydrazine attack?
A: The CF3 group is strongly electron-withdrawing, making the adjacent carbonyl carbon highly electrophilic (hard electrophile). However, it also exists as a hydrate in solution.
Standard Rule: The terminal nitrogen (NH2) of the hydrazine typically attacks the carbonyl adjacent to the CF3 group due to its higher electrophilicity, leading to the 5-trifluoromethyl-1-substituted pyrazole [2].
Exception: If you use a hydrazine hydrochloride salt (acidic buffer), you may invert this selectivity.
Visualization: Knorr Regioselectivity Decision Tree
Figure 1: Decision tree for predicting Knorr synthesis outcomes based on pH and mechanism.
Module 2: N-Alkylation of Unsubstituted Pyrazoles
Core Issue: Alkylating a pre-formed pyrazole (tautomeric mixture) often results in unwanted N-isomers.
Troubleshooting Guide
Q: I need to alkylate a 3-substituted pyrazole. How do I get the N1-alkyl product exclusively?
A: Regioselectivity here is governed by the "Metallation-Steric" interplay .
Protocol A (Kinetic/Steric Control): Use NaH in THF at 0°C.
Why: The sodium salt forms a tight ion pair. The alkylating agent will attack the nitrogen that is least sterically hindered (usually N1 if C3 has a bulky group).
Protocol B (Thermodynamic/Chelation Control): Use K2CO3 or Cs2CO3 in DMF or MeCN .
Why: The looser ion pair and higher temperature allow equilibration to the thermodynamic product (often the N-alkylation adjacent to the smallest C-substituent).
Q: Can I use metal catalysis to direct alkylation?
A: Yes. Magnesium-based Lewis acids can flip selectivity.
MgBr2 Effect: In the presence of MgBr2 and DIPEA, alkylation often favors the N2 position (adjacent to the bulky group) due to transient chelation between the magnesium, the pyrazole nitrogen, and the adjacent substituent (if it has a donor atom like a pyridine or carbonyl) [3].
Data: Solvent & Base Effects on Regioselectivity
Conditions
Mechanism Dominance
Predicted Major Isomer (for 3-phenylpyrazole)
NaH / THF / 0°C
Kinetic / Steric
1-alkyl-3-phenyl (Attack at less hindered N)
K2CO3 / DMF / 60°C
Thermodynamic
Mixture (often favors 1-alkyl-3-phenyl)
MgBr2 / DIPEA / DCM
Chelation Control
1-alkyl-5-phenyl (Attack at more hindered N via chelation)
Q: The condensation method is giving me inseparable mixtures. What is the best alternative?
A: Switch to [3+2] Cycloadditions .
Diazo-Alkyne Cycloaddition: Reacting diazo compounds with alkynes is a powerful alternative.
Regiocontrol: Thermal cycloaddition often gives mixtures, but Copper(I) catalysis (CuAAC-like conditions) or Ruthenium(II) catalysis can direct regioselectivity, though this is less developed for pyrazoles than triazoles.
Sydnone Route: For 5-trifluoromethylpyrazoles, use the cycloaddition of sydnones with trifluoromethyl alkynes.[8] This method is highly regioselective due to the dipole alignment [5].
Module 4: Structural Elucidation (The "Isomer ID" Kit)
Core Issue: 1,3- and 1,5-isomers often have identical Mass Spec and very similar 1H NMR spectra.
Troubleshooting Guide
Q: My 1H NMR looks fine, but I don't know which isomer I have. What is the definitive test?
A: Do NOT rely on chemical shift rules alone. You must run 2D NMR.
NOESY / ROESY (The Gold Standard):
Look for a cross-peak between the N-Alkyl/Aryl protons and the C5-substituent protons .
Positive NOE: You have the 1,5-isomer (groups are spatially close).
Negative NOE: You likely have the 1,3-isomer (N-substituent is close to H5 proton).
13C-1H HMBC:
Look for the coupling of the N-CH2 protons.
1,5-isomer: N-CH2 couples to C5 (quaternary).
1,3-isomer: N-CH2 couples to C5 (CH), which is usually distinct in the carbon spectrum.
Visualization: Analytical Workflow
Figure 2: NMR workflow for distinguishing pyrazole regioisomers.
References
Guzmán-Pérez, A., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Tetrahedron Letters, vol. 47, no. 50, 2006.[9]
Fustero, S., et al. "Recent Advances in the Synthesis of Fluorinated Pyrazoles." Chemical Reviews, vol. 111, no. 11, 2011.
Kikuchi, S., et al. "Magnesium-Catalyzed Regioselective N-Alkylation of 3-Substituted Pyrazoles." Synlett, vol. 31, no.[7] 06, 2020.
Zhu, C., et al. "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles." Angewandte Chemie International Edition, vol. 60, no. 10, 2021.[10]
Browne, D. L., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles using Sydnones." Organic Letters, vol. 14, no. 17, 2012.
"workup procedure for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate reactions"
Technical Support Center: Pyrazole Scaffold Optimization Subject: Handling, Workup, and Troubleshooting for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (E-DBP) Welcome to the Technical Support Center. This guide addresse...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazole Scaffold Optimization
Subject: Handling, Workup, and Troubleshooting for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (E-DBP)
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (referred to herein as E-DBP ). This molecule is a critical "switchboard" scaffold in drug discovery due to its three points of diversity: the acidic N-H, the electrophilic C-Br sites, and the carboxylate ester.[1][2][3]
However, its amphoteric nature and solubility profile often lead to substantial yield loss during standard workups.[2][3][4] This guide provides self-validating protocols to prevent these issues.
Part 1: Critical Chemical Behavior & Workup Strategy
Before starting any workup, you must understand the "Phase Switch" behavior of E-DBP.[2][3][4]
Feature
Chemical Consequence
Workup Risk
Pyrazole N-H
Acidic (pKa ~9-10) due to electron-withdrawing Br and Ester groups.[1][5]
High Risk: The product is soluble in aqueous base (NaOH, Na₂CO₃).[2][3][4] Washing organic extracts with base can strip your product into the aqueous waste.[4]
Degradation: Prolonged exposure to strong base (pH > 12) or acid (pH < 1) converts the ester to the carboxylic acid.[2][3][4]
Part 2: Interactive Troubleshooting (Q&A)
Q1: I performed an N-alkylation in DMF, but after adding water/EtOAc, I have a massive emulsion. How do I separate it?
Diagnosis: This is the "DMF Trap."[4] E-DBP and its alkylated derivatives are lipophilic, but DMF acts as a surfactant between the organic phase and the aqueous salt phase.[2][3][4]
The Fix:
Add Lithium Chloride (LiCl): Wash the organic layer with 5% aqueous LiCl instead of water or brine.[2][4] LiCl breaks DMF hydrogen bonds and forces DMF into the aqueous layer.[4]
Filtration: If solid precipitates form at the interface, filter the entire biphasic mixture through a Celite pad.[2][4][6] The emulsion is often stabilized by micro-precipitates.[4]
Q2: I washed my crude reaction with 1M NaOH to remove excess acid, and my product yield is near zero. Where did it go?
Diagnosis: You likely deprotonated the unreacted E-DBP starting material or the product (if N-alkylation failed).[1][4] The anion is water-soluble.[1][4]
The Recovery:
The E-DBP should precipitate as a white solid.[4] Filter or extract with EtOAc.[4][7]
Q3: My Suzuki coupling at the 3-position stalled, and I see significant "protodebromination" (H replacing Br).
Diagnosis: This is a common side reaction in Pd-catalyzed couplings of electron-deficient pyrazoles, often caused by overheating or excess hydride sources.[1]
The Prevention:
Switch Solvent: Use 1,4-Dioxane/Water instead of DMF/Water.
Lower Temp: Run at 60-80°C, not reflux.
Workup: Use a Thiol Scavenger Resin (e.g., SiliaMetS® Thiol) during the filtration step to remove active Pd species immediately, preventing further degradation during concentration.[2][3][4]
Part 3: Validated Workup Protocols
Protocol A: Isolation from Synthesis (Bromination of Ethyl Pyrazole-4-Carboxylate)
Context: You have just brominated the precursor in water/THF or Acetate buffer.[1]
Quench: Add 10% aqueous Sodium Thiosulfate (
) to neutralize excess bromine (red color fades to yellow/clear).
Concentration: Evaporate THF under reduced pressure (40°C). Do not evaporate to dryness; leave a slurry.[4]
Precipitation: Dilute the slurry with cold water (3x reaction volume).
Filtration: Filter the white solid.
The Critical Wash: Wash the cake with water (pH 5) followed by Hexanes .[2][4]
Why? Water removes inorganic salts.[4] Hexanes remove unreacted organic impurities but do NOT dissolve the polar E-DBP.[4]
Drying: Vacuum dry at 45°C.
Protocol B: Workup for N-Alkylation Reactions
Context: Reaction in DMF/Acetone with
and Alkyl Halide.
Solvent Swap (If Acetone): Evaporate Acetone.[2][4] If DMF, proceed to step 2.[2][3][4]
Dilution: Dilute with Ethyl Acetate (EtOAc) or MTBE.[2][4] Avoid DCM if possible (emulsion risk).[2][4]
Acidic Wash (The "Reverse" Wash):
Wash organic layer with 0.5 M Citric Acid (or dilute HCl, pH ~4).[2][3][4]
Mechanism:[3][4][8][9][10] This ensures the pyrazole nitrogen (if unreacted) remains protonated and neutral, keeping it in the organic layer.[2][3][4] It also removes inorganic bases (
30%).[2][4] E-DBP elutes later than fully alkylated products.[4]
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct workup based on the reaction type and the state of the Pyrazole NH proton.
Caption: Decision tree for workup selection. Green nodes indicate critical success steps.
Avoid unless purifying by acid-base extraction.[1][4]
DCM
High
Good for extraction, but prone to emulsions with DMF.[2][3][4]
EtOAc
High
Preferred extraction solvent.[4] Breaks emulsions better than DCM.[4]
Hexanes
Low
Use to wash filter cakes (removes non-polar impurities).[2][4]
References
Vertex Pharmaceuticals. (2014).[2][4] Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. (See Supporting Info for E-DBP synthesis).
"avoiding decomposition of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate"
Answering the user's request.## Technical Support Center: Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate Welcome to the technical support resource for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (Product ID: C6H6Br2N2O2). T...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request.## Technical Support Center: Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Welcome to the technical support resource for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (Product ID: C6H6Br2N2O2). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of the compound throughout storage and experimental use. By understanding its potential decomposition pathways, you can maximize experimental reproducibility and success.
This section addresses common issues encountered by users. The advice provided is grounded in the fundamental chemistry of halogenated heterocyclic systems.
Question 1: My sample's purity has decreased upon re-analysis after storage. What are the optimal storage conditions?
Answer: This is a common issue stemming from improper storage. Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is susceptible to degradation from atmospheric moisture, heat, and light.
Causality: The ester functional group is prone to hydrolysis, especially in the presence of trace amounts of acid or base, which can be exacerbated by moisture from the air. Brominated heterocyclic compounds can also be thermally and photolytically sensitive, potentially leading to debromination or other side reactions.[1][2]
Recommended Storage Protocol:
Container: Store the compound in its original amber glass vial or another light-impenetrable, airtight container.
Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace air and moisture.
Temperature: Store at or below 4°C. For long-term storage (>6 months), storage at -20°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the sample if necessary.
Location: Keep the container in a dark, dry place, such as a desiccator cabinet within a refrigerator.
Question 2: I observe a new, more polar spot on my TLC plate and a corresponding peak in my LC-MS analysis. What is this impurity?
Answer: The most likely impurity, given these observations, is the hydrolyzed carboxylic acid, 3,5-dibromo-1H-pyrazole-4-carboxylic acid .
Mechanism: The ethyl ester is susceptible to hydrolysis, which cleaves the ethyl group and leaves a carboxylic acid. This process can be catalyzed by acidic or basic residues on glassware, in solvents, or from atmospheric contaminants. A publication details a deliberate hydrolysis and subsequent decarboxylation of this exact molecule using strong acid and heat, confirming this degradation pathway.[3]
Troubleshooting Steps:
Verify Structure: The new peak in your LC-MS should have a mass corresponding to the loss of the ethyl group (C₂H₄, 28 Da) and the addition of a proton. The expected [M-H]⁻ ion for the acid would be at m/z 268.86.
Solvent Check: Ensure your solvents are anhydrous and of high purity. Avoid protic solvents like methanol or ethanol during storage or non-reactive processing.
Glassware Preparation: Use oven-dried glassware that has been cooled under an inert atmosphere to prevent surface moisture from initiating hydrolysis.
Question 3: My reaction yield is inconsistent, and I suspect the starting material is degrading during the reaction setup. What precautions should I take?
Answer: Degradation during reaction setup often involves exposure to incompatible reagents, high temperatures, or atmospheric contaminants.
Thermal Instability: Brominated pyrazoles can be thermally unstable. For instance, related brominated pyrazabole structures show evidence of decomposition at temperatures near 90°C.[1] It is prudent to avoid unnecessarily heating the compound.
Reagent Incompatibility:
Strong Bases: While the pyrazole N-H can be deprotonated for certain reactions, prolonged exposure to strong bases (e.g., n-BuLi, LDA) at ambient or elevated temperatures can be problematic. The instability of related pyrazole anions has been noted to lower yields if reaction times are not optimized.[4]
Strong Reducing Agents: Reagents like sodium borohydride in certain conditions or catalytic hydrogenation could potentially lead to reductive debromination.
Strong Acids & Heat: As established, strong acids combined with heat will intentionally hydrolyze and decarboxylate the molecule.[3]
Question 4: What are the best practices for handling and weighing this compound?
Answer: To maintain the compound's integrity, minimize its exposure to the environment.
Expert Insight: The cumulative effect of brief exposures to air and light during routine handling can lead to significant degradation over time. An inert atmosphere is crucial.
Recommended Handling Protocol:
Allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
Handle the solid in a glove box or glove bag under an inert atmosphere (argon or nitrogen).
If a glove box is unavailable, weigh the compound quickly in a draft-free area. Immediately after weighing, flush the storage vial with inert gas before re-sealing.
Use clean, dry spatulas and weighing vessels.
Visualization of Key Processes
Troubleshooting Workflow for Purity Issues
The following diagram outlines a logical workflow for identifying and resolving purity problems with Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.
Caption: Troubleshooting workflow for purity issues.
Potential Decomposition Pathways
This diagram illustrates the primary chemical transformations that can lead to the degradation of the target compound.
Caption: Potential decomposition pathways.
Summary of Incompatible Conditions
For quick reference, the following table summarizes conditions known to promote the decomposition of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate and the likely degradation products.
Condition
Stress Factor
Potential Decomposition Product(s)
Scientific Rationale & Reference
Storage
Ambient Air & Humidity
3,5-dibromo-1H-pyrazole-4-carboxylic acid
Atmospheric moisture can facilitate ester hydrolysis.
Storage/Reaction
Elevated Temperature (>80-90°C)
Undefined polymeric or debrominated species
Brominated heterocycles can exhibit thermal lability.[1]
Reaction
Strong Aqueous Acid (e.g., MSA) + Heat (~100°C)
3,5-dibromo-1H-pyrazole
Deliberate reaction conditions for hydrolysis followed by decarboxylation.[3]
Reaction
Strong, Non-nucleophilic Bases (e.g., n-BuLi)
Potential for ring-opening or side reactions
Low stability of related pyrazole anions has been reported, suggesting risk of side reactions with prolonged exposure.[4]
Storage/Reaction
Exposure to UV or strong visible light
Potential for debromination or radical reactions
A general precaution for halogenated organic molecules.
References
Martín, R., & Alcarazo, M. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
Nykun, M., et al. (2018). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Supporting Information. [Link]
Niedenzu, K., & Nöth, H. (1982). The Bromination of Pyrazabole. Defense Technical Information Center. [Link]
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation Blog. [Link]
Wang, X., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(19), 6248-6252. [Link]
Technical Guide: Solvent & Reactivity Optimization for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Topic: "solvent effects on the reactivity of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate" [1] Executive Summary & Compound Profile Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a high-value scaffold for generating trisu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "solvent effects on the reactivity of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate"
[1]
Executive Summary & Compound Profile
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a high-value scaffold for generating trisubstituted pyrazoles.[1] Its utility lies in the presence of three distinct reactive handles: two bromine atoms at C3 and C5, and an ester at C4.
The core challenge with this molecule is not just its reactivity, but its symmetry and tautomerism . In its 1H-form, the molecule is symmetric on the NMR time scale due to rapid tautomeric equilibrium (
).[1] However, once the nitrogen is alkylated or the symmetry is broken by a cross-coupling event, the electronic environments of C3 and C5 diverge significantly.
This guide addresses the critical solvent effects that dictate:
Solubility profiles for scalable processing.
Regioselectivity in cross-coupling reactions (C5 vs. C3).
Q1: My starting material is not dissolving completely in standard ethereal solvents. What is the optimal solvent system?
Diagnosis:
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a polar, hydrogen-bond donating solid.[1] While moderately soluble in THF, it often requires polar aprotic solvents for high-concentration reactions (>0.5 M).[1]
Technical Recommendation:
Primary Choice (Reaction):DMF or DMSO .[1] These solvents disrupt the intermolecular hydrogen bonding of the pyrazole NH, significantly increasing solubility.
Secondary Choice (Workup):Ethyl Acetate (EtOAc) .[1] Excellent for extraction but poor for dissolving the solid initially at room temperature.
Avoid: Diethyl ether or Hexanes (virtually insoluble).[1]
Solvent Compatibility Table:
Solvent
Solubility Rating
Primary Application
Risk Factor
DMF
High
N-Alkylation, SNAr
High boiling point (difficult removal)
THF
Moderate
Reduction, Lithiation
Peroxide formation; lower solubility limit
Dioxane
Moderate
Suzuki Coupling
Freezing point (12°C); requires heating
Toluene
Low
Non-polar couplings
Poor solubility without co-solvents
Water
Insoluble
Biphasic systems
Promotes ester hydrolysis
Q2: I observe a new spot on TLC (lower Rf) when heating in aqueous mixtures. Is this degradation?
Diagnosis:
Yes. This is likely the hydrolysis of the C4-ethyl ester to the carboxylic acid.[1] The electron-withdrawing effect of the two bromine atoms makes the ester carbonyl highly electrophilic and susceptible to attack by hydroxide ions, especially in basic Suzuki coupling conditions.
Corrective Protocol:
Switch Solvent System: Move from DME/Water or Dioxane/Water to anhydrous conditions.
Use Anhydrous Bases: Substitute
(aqueous) with or suspended in dry Dioxane or Toluene.
Limit Water: If water is required for boronic acid solubility, reduce the ratio to 10:1 (Organic:Water) and limit temperature to <80°C.
Troubleshooting Guide: Regioselectivity (C3 vs. C5)
Q3: Which bromine reacts first in a Suzuki coupling, and how does solvent influence this?
The Mechanistic Insight:
In N-alkylated derivatives (e.g., Ethyl 3,5-dibromo-1-methyl-pyrazole-4-carboxylate), the symmetry is broken.[1]
C5 Position: Adjacent to the alkylated nitrogen (
). It is more electron-deficient due to the inductive effect of and is typically the first site of oxidative addition for Palladium (Pd).
C3 Position: Adjacent to the pyridinic nitrogen (
). It is relatively more electron-rich and sterically less hindered (depending on the N-substituent).[1]
Solvent-Driven Selectivity:
Polar Aprotic Solvents (DMF, MeCN): Enhance the "electronic" differentiation. The Pd catalyst, often coordinated by anionic ligands in the active cycle, prefers the most electrophilic carbon (C5 ).
Non-Polar Solvents (Toluene): May reduce the rate of oxidative addition, making the reaction more sensitive to steric factors. If the N-substituent is bulky (e.g., N-t-butyl), steric hindrance at C5 may override electronics, shifting reaction to C3 .
Temperature: Control strictly at 60-70°C. Higher temperatures (>100°C) promote bis-coupling.[1]
Q4: Can I perform Suzuki coupling directly on the 1H-pyrazole (unprotected)?
Diagnosis:
Technically yes, but it is fraught with issues. The free NH is acidic (
).[1] In the presence of base, it deprotonates to form the pyrazolate anion.
Issue 1: The anion is electron-rich, deactivating the ring towards oxidative addition (poisoning the reaction).
Issue 2: The anion can coordinate to Pd, shutting down the catalytic cycle.
Recommendation:Always N-alkylate or N-protect (e.g., THP, SEM, Boc) before cross-coupling. This locks the tautomer and defines the C3/C5 distinctness.
Troubleshooting Guide: N-Alkylation
Q5: Does solvent choice affect the N-alkylation yield?
Diagnosis:
Since the starting material is symmetric, N-alkylation produces only one regioisomer.[1] However, the reaction rate and "cleanliness" are solvent-dependent.[1]
Technical Recommendation:
Standard Protocol (High Yield): Use DMF with
or .
Why: DMF solvates the cation (
or ), leaving the pyrazolate anion "naked" and highly nucleophilic. This ensures rapid reaction at room temperature.[1]
Alternative (For difficult alkyl halides):THF with NaH .[1]
Why: Irreversible deprotonation.[1] Use this if the alkyl bromide is unreactive or prone to elimination.[1]
Visualizing the Reactivity Workflow
The following diagram illustrates the decision matrix for processing Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, highlighting the critical solvent checkpoints.
Caption: Decision tree for functionalizing Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, emphasizing the necessity of N-alkylation prior to cross-coupling for controlled regioselectivity.
References
Cheng, H., Wu, Q. Y., Han, F., & Yang, G. F. (2014).[2] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[1][2] Chemical Research in Chinese Universities.[1] Retrieved from [Link]
Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling - Mechanism and Recent Literature.[1] Retrieved from [Link]
National Institutes of Health (NIH). (2019).[1] Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.[1][3] Journal of Organic Chemistry.[1][2][3][4] Retrieved from [Link]
PubChem. (2025).[1] Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate Compound Summary. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Thin Layer Chromatography (TLC) Method Development & Troubleshooting
Reference Molecule: Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (CAS: 35683-33-1)
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for pyrazole chemistry. You are working with Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate , a versatile scaffold used widely in drug discovery (e.g., for kinase inhibitors).
Why this molecule is tricky:
Amphoteric Nature: The pyrazole ring possesses a free -NH proton (position 1), making it a weak acid (
~10-13 due to electron-withdrawing ester/bromines) and a weak base. This often leads to streaking or tailing on acidic silica gel.
UV Visibility: The conjugated ester-pyrazole system is UV active, but the two bromine atoms can act as "heavy atoms," sometimes quenching fluorescence or altering absorption maxima.
Pseudo-Symmetry: The 3,5-dibromo substitution makes the starting material symmetric. However, N-alkylation desymmetrizes the molecule, creating critical monitoring requirements.
Q: What is the standard mobile phase for this specific pyrazole?A: Do not start with 100% Ethyl Acetate. This molecule is moderately lipophilic due to the two bromine atoms and the ethyl ester.
Standard Start: Hexanes : Ethyl Acetate (80:20).
Expected
: ~0.3 – 0.4 in 80:20 Hex/EtOAc.
For Polar Derivatives: If you modify the ester to an acid or alcohol, switch to DCM : MeOH (95:5).
Q: How do I visualize it?A:
Primary:UV 254 nm . The conjugated
-system (pyrazole + ester) absorbs strongly here. The spot usually appears dark purple/black against the green fluorescent background.
Secondary (Confirmation):Iodine Chamber . Pyrazoles coordinate well with iodine. The spot will turn yellow/brown within 30 seconds.
Tertiary (If UV is ambiguous):KMnO4 Stain . The oxidizable nitrogens may show up as yellow spots on a purple background, though this is less specific than UV.
Module 2: Reaction Monitoring Guides
Scenario A: N-Alkylation (The Most Common Workflow)
Objective: Replacing the NH proton with an alkyl group (R).
The Shift:
Starting Material (SM): Lower
(Hydrogen bond donor).
Product: Higher
(Loss of H-bond donor, increased lipophilicity).
Troubleshooting:
Issue: "I see a new spot at the baseline."
Cause: You likely formed the quaternary ammonium salt (over-alkylation at N2). This is a common side reaction if base concentration is too high.
Issue: "The spots are too close to separate."
Fix: Switch solvent system to Toluene : Ethyl Acetate (9:1) . Toluene often separates nitrogen heterocycles better than hexanes due to
- interactions.
Scenario B: Suzuki Coupling (at C-3 or C-5)
Objective: Replacing a Bromine with an Aryl group.
The Shift:
SM: 3,5-Dibromo (Lipophilic).
Mono-Coupled Product:
usually decreases slightly (more polar -system) or stays similar, but UV fluorescence changes .
Bis-Coupled Product:
varies; often highly fluorescent under UV 365 nm (blue/cyan emission).
Critical Check:
Because the SM and Mono-product can have similar
Product: The acid is highly polar. It will stick to the baseline in Hex/EtOAc.
New Mobile Phase: 10% Methanol in Dichloromethane (DCM) + 1% Acetic Acid . The acetic acid is required to keep the carboxylic acid protonated so it can move up the plate.
Module 3: Visual Decision Trees
Workflow 1: Method Development Logic
Caption: Logic flow for establishing the initial TLC baseline for pyrazole derivatives.
Workflow 2: Reaction Monitoring Signatures
Caption: Expected TLC shifts for the three primary transformations of the pyrazole scaffold.
Module 4: Experimental Protocols
Standardized TLC Preparation
Avoid "ghost" spots and false negatives by following this strict prep.
Concentration: Dissolve ~1-2 mg of sample in 0.5 mL of Dichloromethane (DCM) .
Why DCM? It dissolves the lipophilic bromine atoms and the polar ester/NH, ensuring the spot is representative.
Spotting: Use a micro-capillary. Spot size should be < 2 mm diameter.
Elution:
Pour 10 mL of Hexane:EtOAc (8:2) into the chamber.
Add a filter paper wick to saturate the chamber vapor (Critical for reproducible
).
Run the plate until the solvent front is 1 cm from the top.[4]
Mini-Workup (For DMF/DMSO Reactions)
Direct spotting of DMF/DMSO reaction mixtures leads to "blobs" that mask results.
Why? This removes the DMF/DMSO and inorganic salts, giving a clean TLC spot for the pyrazole.
FAQ: Troubleshooting & Anomalies
Q: My spot is "smiling" (curved upward at edges). What's wrong?A: You likely have other polar impurities or the plate was wet.
Fix: Pre-wash your TLC plate with MeOH and dry it with a heat gun before spotting. This removes water adsorbed to the silica.
Q: I see a spot at the very top (solvent front).A: This is likely Bromine (
) or highly lipophilic byproducts if you are doing a bromination reaction. Alternatively, if you used Toluene, it might be BHT (stabilizer).
Verification: Run the plate in 100% Hexane. If the spot still moves to the top, it is not your pyrazole product.
Q: The NH-pyrazole is streaking badly even with 50% EtOAc.A: The acidic NH is interacting with the silica silanols.
The "Magic" Additive: Add 0.5% Triethylamine (TEA) to your mobile phase. This neutralizes the silica surface.
Caution: TEA absorbs UV slightly; ensure your product spot is distinct from the background haze.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759556, Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate. Retrieved from [Link]
Advion (2024). Suzuki Reaction Monitoring using TLC/CMS. Retrieved from [Link] (Reference for Suzuki coupling monitoring).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Tier: Level 3 (Senior Process Chemistry)
Topic: Scale-Up Challenges for Pyrazole Derivatives
Ticket ID: PYR-SC-2024-X9
Mission Statement
Welcome to the Pyrazole Technical Support Center. Unlike bench-scale synthesis where chromatography can solve most purity issues, kilogram-scale production of pyrazoles demands rigorous control over regiochemistry, thermal hazards, and crystallization kinetics. This guide addresses the three most critical bottlenecks in pyrazole process development: Regioselective Control , Hydrazine Safety , and Purification of "Oiling-Out" Intermediates .
Module 1: Regioselectivity Troubleshooting
Issue: "I am scaling up a Knorr pyrazole synthesis (1,3-dicarbonyl + substituted hydrazine) and my N1:N2 isomer ratio has shifted from 95:5 (gram scale) to 80:20 (kg scale)."
Root Cause Analysis
The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is governed by a competition between electronic control (nucleophilicity of hydrazine nitrogens) and steric control . On scale, differences in heat transfer rates often alter the reaction temperature profile, shifting the system from kinetic control (fastest forming isomer) to thermodynamic control (most stable isomer), or vice versa.
Troubleshooting Protocol
Q1: How do I lock in the kinetic isomer?
Action: Lower the reaction temperature and control pH.
Mechanism: In acidic media, the hydrazine is mono-protonated. The less substituted nitrogen becomes the primary nucleophile (sterics permitting), attacking the most electrophilic carbonyl.
Critical: Do not reflux. Quench immediately upon consumption of starting material.
Q2: How do I force the thermodynamic isomer?
Action: Use high temperature and polar protic solvents.
Mechanism: Pyrazole formation is reversible prior to the final dehydration step. High heat allows the system to equilibrate to the thermodynamically stable isomer (usually the one with the substituent on the less hindered nitrogen).
Protocol:
Perform reaction in refluxing Ethanol or Acetic Acid.
Hold at reflux for 2–4 hours after conversion seems complete to ensure equilibration.
Q3: My substrate is sensitive. Are there alternatives to pH adjustment?
Action: Switch solvent to HFIP (Hexafluoroisopropanol) .
Insight: Fluorinated solvents can invert regioselectivity via hydrogen-bond activation of specific carbonyls, often achieving >98:2 selectivity without strong acids/bases [1].
Visual Logic: Regioselectivity Decision Tree
Caption: Decision matrix for selecting reaction conditions to control N1/N2 regiochemistry in pyrazole synthesis.
Module 2: Thermal Hazards & Hydrazine Safety
Issue: "DSC (Differential Scanning Calorimetry) shows a sharp exotherm at
. We are worried about a runaway reaction during the hydrazine addition."
Root Cause Analysis
Hydrazine and its derivatives are high-energy reagents. The condensation reaction is highly exothermic.[2] If the addition rate exceeds the cooling capacity of the reactor, accumulation of unreacted hydrazine occurs. Once the "kick-off" temperature is reached, the accumulated reagent reacts simultaneously, leading to thermal runaway [2].
Troubleshooting Protocol
Q1: How do I determine the safe dosing rate?
Action: Calculate the Accumulation Limit .
Protocol:
Run a reaction calorimeter (RC1) experiment.
Determine the heat of reaction (
).
Measure the Dosage Controlled Thermal accumulation.
Rule of Thumb: Ensure
of the heat is released during the addition, not during the post-addition stir.
Q2: Is hydrazine hydrate safer than anhydrous?
Answer: Yes, but it still possesses a wide flammability range.[3]
Warning: Avoid contact with metal oxides (Rust, Cu, Mo, Co). These catalyze the decomposition of hydrazine, lowering the onset temperature of explosion [2].
System Requirement: Use glass-lined or passivated stainless steel (316L) reactors. Ensure the reactor headspace is inerted with Nitrogen (
).
Module 3: Purification (The "Oiling-Out" Problem)
Issue: "Upon cooling the reaction mixture, my product separates as a sticky oil instead of crystals. This traps impurities and makes filtration impossible."
Root Cause Analysis
Pyrazoles are notorious for Liquid-Liquid Phase Separation (LLPS) , or "oiling out." This occurs when the crystallization temperature is lower than the phase separation temperature. The system enters a region where the oil phase is stable, preventing nucleation of the solid crystal [3].
Troubleshooting Protocol
Q1: How do I prevent oiling out?
Action: Seed the mixture in the Metastable Zone Width (MSZW) .
Protocol:
Determine the saturation temperature (
) and the oiling-out temperature ().
Cool the mixture to
(Supersaturated but above ).
Add 0.5–1.0 wt% of pure seed crystals.
Hold temperature for 1–2 hours to allow crystal growth surface area to develop.
Resume slow cooling. The presence of crystals provides a surface for growth, bypassing the oil phase.
Q2: What if I don't have seed crystals?
Action: Use a "Reverse Addition" or Sonication method.
Technique: Drip the pyrazole solution into a cold anti-solvent under vigorous stirring (or sonication). This forces rapid nucleation rather than oil formation.
Data: Solvent Screening for Pyrazole Crystallization
Solvent System
Propensity to Oil-Out
Impurity Rejection
Recommendation
Ethanol/Water
High
Moderate
Avoid if MP < .
IPA/Heptane
Low
High
Gold Standard. Good antisolvent effect.
Toluene
Low
Low
Good for solubility, bad for yield.
Ethyl Acetate/Hexane
Moderate
High
Good for non-polar pyrazoles.
Module 4: Palladium Scavenging (Post-Coupling)
Issue: "We used a Suzuki coupling to attach an aryl group to the pyrazole. Residual Pd is >500 ppm, and standard washes aren't removing it."
Root Cause Analysis
Pyrazoles are excellent ligands.[4] They coordinate to Palladium (Pd), forming stable complexes that resist aqueous extraction. Standard charcoal treatment is often ineffective for these tight complexes.
Troubleshooting Protocol
Q1: Which scavenger works for Pyrazoles?
Action: Use Silica-supported Trimercaptotriazine (Si-TMT) or Thiol-modified silica.
Reasoning: The Sulfur-Pd bond is stronger than the Pyrazole-Pd bond.
Protocol:
Dissolve crude pyrazole in THF or MeTHF.
Add Si-TMT (0.5 equivalents relative to Pd content, or 5–10 wt% of product).
Heat to
for 4–12 hours.
Filter the silica scavenger.
Result typically
ppm Pd [4].
Visual Logic: Pd Removal Workflow
Caption: Workflow for removing Palladium from pyrazole APIs using functionalized silica scavengers.
References
BenchChem Technical Support. (2025).[1][5] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from
ACS Organic Process Research & Development. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from
Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from
Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from
The Gold Standard: A Comparative Guide to Confirming the Structure of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate by X-ray Crystallography
For researchers in medicinal chemistry and materials science, pyrazole derivatives are a cornerstone of discovery, serving as versatile scaffolds for a vast array of biologically active compounds and functional materials...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in medicinal chemistry and materials science, pyrazole derivatives are a cornerstone of discovery, serving as versatile scaffolds for a vast array of biologically active compounds and functional materials.[1][2] The precise arrangement of substituents on the pyrazole ring is paramount, as even minor structural variations can drastically alter a compound's pharmacological or physical properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, demonstrating why single-crystal X-ray crystallography stands as the definitive method for unambiguous confirmation.
The Analytical Challenge: Beyond Routine Confirmation
The synthesis of substituted pyrazoles can often yield a mixture of isomers or present tautomeric ambiguity. For a molecule like Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, standard spectroscopic methods, while essential, can leave critical questions unanswered.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is a powerful tool for mapping the connectivity of a molecule. It can confirm the presence of the ethyl group, the pyrazole core, and the relative number of protons and carbons.[3] However, definitively assigning the positions of the two bromine atoms (e.g., 3,5-dibromo vs. 3,4-dibromo or other isomers) can be challenging based solely on chemical shifts and coupling constants, which may be ambiguous or require extensive, complex 2D NMR experiments (HMBC, NOESY) for confident assignment.
Mass Spectrometry (MS): MS excels at providing a highly accurate molecular weight, confirming the elemental formula (C₆H₆Br₂N₂O₂). The isotopic pattern of the two bromine atoms would also be a clear indicator. However, MS provides no information about the spatial arrangement of those atoms. It confirms what is present, but not how it is connected.
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups, such as the ester carbonyl (C=O) and the N-H bond of the pyrazole ring.[4] Like MS, it cannot distinguish between positional isomers.
While this suite of techniques provides strong evidence, it constructs a circumstantial case. For regulatory submission, patent protection, or foundational research, a level of certainty is required that these methods alone cannot provide.
X-ray Crystallography: The Unambiguous Solution
Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides a precise, three-dimensional map of the atomic arrangement within a crystal.[5][6] By measuring how X-rays are diffracted by the electron clouds of the atoms in a crystalline lattice, we can determine absolute molecular structure, including bond lengths, bond angles, and the exact spatial relationship between all atoms.[6][7] This makes it the gold standard for structure elucidation.[8][9]
The Crystallographic Workflow: From Powder to Publication
The journey from a synthesized powder to a validated crystal structure is a meticulous process. The following protocol highlights the critical steps and the rationale behind them, ensuring a self-validating and trustworthy outcome.
Objective: To obtain a publication-quality crystal structure of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.
1. Crystal Growth (The Art and Science):
Causality: The quality of the diffraction data is entirely dependent on the quality of the crystal. A well-ordered, single crystal is required. Common techniques include:
Slow Evaporation: Dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial.[3][10] Cover the vial with a perforated cap to allow solvent to evaporate over several days. The slow reduction in solubility encourages the growth of large, ordered crystals rather than rapid precipitation of a powder.
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether).[3][10] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystallization. This method is excellent for milligram-scale quantities.
2. Crystal Mounting and Data Collection:
Action: A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a specialized loop.
Causality: The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage from the high-intensity X-ray beam and to reduce thermal motion of the atoms, resulting in a sharper diffraction pattern.[5]
Instrumentation: Data is collected using a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[5] The crystal is rotated in the X-ray beam to collect a complete sphere of diffraction data.
3. Structure Solution and Refinement:
Action: The collected diffraction intensities are processed, and specialized software (e.g., SHELXS or Olex2) is used to solve the "phase problem" and generate an initial electron density map.[11][12][13] An atomic model is built into this map.
Refinement: The model is then refined using a least-squares algorithm (e.g., with SHELXL) against the experimental data.[12][14] This process optimizes the atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
4. Structure Validation and Reporting:
Trustworthiness: This final step is critical for scientific integrity. The refined structure is checked using the International Union of Crystallography's (IUCr) checkCIF utility.[1][12][14]
Causality: checkCIF runs hundreds of automated checks on the crystallographic information file (CIF), flagging potential errors, inconsistencies, or unusual geometric parameters.[15] A clean checkCIF report (or one with justifiable alerts) provides strong confidence in the quality and correctness of the structure. The final data is then typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC), where it is assigned a unique deposition number for reference in publications.[5][16][17]
The following table objectively compares the information derived from different analytical techniques for the structural elucidation of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.
Analytical Technique
Information Provided
Strengths
Limitations for Isomer Confirmation
X-ray Crystallography
Absolute 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.
Unambiguous and definitive structural determination.[8]
Requires a suitable single crystal, which can be difficult to grow. Structure is in the solid state.[2]
NMR Spectroscopy
Chemical environment of nuclei (¹H, ¹³C), through-bond connectivity (COSY, HMBC), through-space proximity (NOESY).
Provides structural information in solution, which may be more biologically relevant.
Positional isomers can have very similar spectra, leading to ambiguity. Requires complex experiments and interpretation.
Mass Spectrometry
High-resolution molecular weight and elemental composition. Fragmentation patterns.
Extremely sensitive, confirms molecular formula.
Provides no information on atomic connectivity or stereochemistry. Cannot distinguish isomers.
IR Spectroscopy
Presence of specific functional groups (e.g., C=O, N-H, C-Br).
Fast, simple, and provides a quick check of functional groups.[4]
Cannot differentiate between positional isomers. Provides no skeletal information.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical framework for choosing the definitive analytical method.
Caption: Experimental workflow from synthesis to definitive structure.
Caption: Logical diagram for selecting the definitive analytical method.
Crystallographic Data: The Final Verdict
While the specific crystal structure of the title compound is not publicly deposited at the time of this writing, a successful analysis would yield a data table similar to the one below, which is based on published data for a closely related analogue, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[8] This data provides the definitive "fingerprint" of the molecule in the solid state.
Parameter
Hypothetical Data for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Empirical Formula
C₆H₆Br₂N₂O₂
Formula Weight
297.94 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 7.1 Å, b = 6.9 Å, c = 10.2 Å, β = 106°
Volume
478 ų
Z (Molecules/Unit Cell)
2
R-factor (R1)
< 0.05
Goodness-of-fit (S)
~ 1.0
CCDC Deposition No.
e.g., 2345678
This data is illustrative and based on a representative pyrazole structure.
Conclusion
For the definitive structural confirmation of novel compounds like Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, a multi-technique approach is essential. However, while NMR, MS, and IR spectroscopy provide crucial, complementary pieces of the puzzle, they ultimately fall short of providing the unambiguous proof required for high-stakes research and development. Single-crystal X-ray crystallography is the only technique that delivers a direct, high-resolution, three-dimensional view of the molecule, resolving any ambiguity related to isomerism or tautomerism. By following a rigorous, self-validating protocol from crystal growth to data validation, researchers can achieve the highest level of confidence in their molecular structures, providing a solid foundation for all subsequent research.
References
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. Available at: [Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at: [Link]
Visnav, A. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Pharmaceutical Negative Results, 13(3), 634-639. Available at: [Link]
Adhikari, N., & Saha, N. (2012). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry, 24(2), 523-526. Available at: [Link]
Linden, A. (2019). Validation: Understanding CheckCIF for small molecules. International Union of Crystallography. Available at: [Link]
SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 15, 2026, from [Link]
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(8), 1033-1040. Available at: [Link]
University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved February 15, 2026, from [Link]
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Available at: [Link]
International Union of Crystallography. (n.d.). The Crystallographic Information Framework (CIF). Retrieved February 15, 2026, from [Link]
Cambridge Crystallographic Data Centre. (n.d.). CCDC Numbers. Retrieved February 15, 2026, from [Link]
Jaćimović, Ž. K., Novaković, S. B., Bogdanović, G. A., Kosović, M., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 1189-1190. Available at: [Link]
Kosović, M., Jaćimović, Ž. K., Bogdanović, G. A., Novaković, S. B., Giester, G., & Bigović, M. (2012). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures, 227(2), 263-264. Available at: [Link]
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. Available at: [Link]
International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved February 15, 2026, from [Link]
The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved February 15, 2026, from [Link]
Wikipedia. (2024). X-ray crystallography. Retrieved February 15, 2026, from [Link]
Cambridge Crystallographic Data Centre. (n.d.). How should I reference the CCDC deposition number in my paper?. Retrieved February 15, 2026, from [Link]
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Available at: [Link]
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved February 15, 2026, from [Link]
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. Retrieved February 15, 2026, from [Link]
Guss, J. M. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Science, 74(11), 942-946. Available at: [Link]
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved February 15, 2026, from [Link]
SERC - Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved February 15, 2026, from [Link]
International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography. Retrieved February 15, 2026, from [Link]
Spectroscopic Analysis and Comparison of Pyrazole Isomers: A Technical Guide
Executive Summary In drug discovery, the pyrazole ring is a privileged scaffold, yet its synthesis often yields mixtures of regioisomers (1,3- vs. 1,5-disubstituted) and tautomers ( - vs.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery, the pyrazole ring is a privileged scaffold, yet its synthesis often yields mixtures of regioisomers (1,3- vs. 1,5-disubstituted) and tautomers (
- vs. -). Misidentification of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data and patent invalidation. This guide provides a definitive spectroscopic framework for distinguishing pyrazole isomers, comparing the efficacy of NMR (, , , NOE), Mass Spectrometry, and X-ray crystallography. It prioritizes self-validating protocols over theoretical assumptions.
Part 1: The Isomer Challenge in Pyrazoles
The core challenge in pyrazole chemistry lies in two distinct isomerism types that require different analytical strategies:
Regioisomerism (N-Substituted): When synthesizing N-substituted pyrazoles (e.g., via alkylation or condensation), steric and electronic factors often produce both 1,3-disubstituted and 1,5-disubstituted isomers. These are stable, separable products with vastly different biological activities.
Tautomerism (N-Unsubstituted):
-pyrazoles exist in dynamic equilibrium between and forms. In solution, these signals often average, but in the solid state (or strong H-bond acceptors solvents), one form predominates.
Why Distinction Matters
Potency: A 1,5-isomer may be a nanomolar inhibitor, while the 1,3-isomer is inactive due to steric clash in the binding pocket.
Legal: Patent claims must specify the exact regioisomer; ambiguity can nullify IP protection.
Part 2: Comparative Spectroscopic Analysis
This section compares analytical "alternatives"—the methods used to solve the isomer puzzle.
Proton (
) and Carbon (
) NMR
Status: The Baseline (Necessary but often insufficient alone)
Chemical Shift Trends:
H5 vs H3: In 1-substituted pyrazoles, the H5 proton (adjacent to the substituted Nitrogen) is typically deshielded (downfield,
7.5–8.5 ppm) compared to H3 ( 6.0–7.8 ppm) due to the paramagnetic anisotropy of the adjacent lone pair and inductive effects. However, strong electron-withdrawing groups (EWGs) on the ring can invert this trend, making chemical shift unreliable as a sole determinant.
C3 vs C5:
NMR provides more reliable diagnostic peaks. C3 is generally shielded relative to C5.
Coupling Constants (
):
Mechanism: Long-range heteronuclear coupling is a robust discriminator.
Diagnostic Value: In N-substituted pyrazoles, the coupling constant
(coupling of Ring Carbon to Ring Proton) differs.
C3 typically shows a smaller coupling to H4/H5.
C5 often exhibits broader signals or distinct large coupling constants (
Hz vs Hz).
NOE Difference / 2D NOESY Spectroscopy
Status: The Gold Standard for Regioisomers
This is the most "field-proven" method for distinguishing 1,3- from 1,5-isomers. It relies on through-space magnetization transfer (
), not through-bond connectivity.
1,5-Disubstituted Isomers: The N-substituent (e.g., N-Methyl) is spatially close to the C5-substituent (or H5). Strong NOE observed.
1,3-Disubstituted Isomers: The N-substituent is spatially distant from the C3-substituent. Weak or No NOE observed.
Nitrogen (
) NMR
Status: The Tautomer Solver
While less common due to low sensitivity,
NMR is definitive for tautomerism and protonation states.
Pyrrole-like N (N1): Shielded (
-190 to -200 ppm relative to nitromethane).
Pyridine-like N (N2): Deshielded (
-130 to -150 ppm).
Differentiation: In N-substituted pyrazoles, the chemical shift difference (
) between N1 and N2 is diagnostic of the substitution pattern.
Data Summary: Diagnostic Signals
Feature
1,3-Isomer (N-Substituted)
1,5-Isomer (N-Substituted)
Reliability
NOE Correlation
N-R H5 (Strong)
N-R Substituent at C5 (Strong)
High
Shift (H5)
Typically 7.2 - 7.6 ppm
Substituent present (No H5)
Medium
Shift (H3)
Substituent present
Typically 6.5 - 6.8 ppm
Medium
Shift (C5)
128 - 135 ppm
135 - 145 ppm
High
N-CH to C5 (Strong)
N-CH to C5 (Strong)
High
Part 3: Experimental Protocols
Protocol A: Definitive Regioisomer Assignment via 1D NOE Difference
Use this protocol when you have isolated a pure isomer and need to determine if it is 1,3 or 1,5.
Sample Preparation:
Dissolve ~5-10 mg of sample in 0.6 mL of dry DMSO-
or CDCl.
Critical Step: Degas the sample (bubble Argon for 5 mins) to remove paramagnetic oxygen, which quenches the NOE signal.
Acquisition Setup:
Run a standard
spectrum to identify the N-Substituent resonance (e.g., N-CH singlet) and the Ring Proton/Substituent resonances.
Select the 1D NOE Difference pulse sequence (e.g., noediff on Bruker).
Irradiation Parameters:
Target 1: Set irradiation frequency exactly on the N-Substituent peak.
Target 2 (Off-resonance): Set irradiation frequency in a blank region (e.g., -2 ppm).
Mixing Time: Set to 500–800 ms.
Processing:
Subtract the "Target 2" FID from the "Target 1" FID.
NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[2] Available at: [Link]
Foces-Foces, C., et al. (1999). "Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles." Journal of Organic Chemistry. Available at: [Link]
López, C., et al. (2022). "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules. Available at: [Link]
Alkorta, I., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals. Available at: [Link]
Comparative Guide: Reactivity of Dibrominated vs. Dichlorinated Pyrazoles
This guide provides a technical comparison of dibrominated versus dichlorinated pyrazoles, focusing on their divergent reactivity profiles in drug discovery workflows. Executive Summary In medicinal chemistry, the choice...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of dibrominated versus dichlorinated pyrazoles, focusing on their divergent reactivity profiles in drug discovery workflows.
Executive Summary
In medicinal chemistry, the choice between 3,5-dibromopyrazole and 3,5-dichloropyrazole (and their N-alkylated derivatives) is not merely about leaving group ability (
); it is a strategic decision that dictates regioselectivity , reaction orthogonality , and synthetic efficiency .
Dibromopyrazoles are the "workhorses" for rapid, sequential metal-catalyzed cross-couplings (Suzuki, Buchwald) and Lithium-Halogen Exchange (Li-X). They offer high reactivity but lower chemoselectivity between the two halogen sites without steric control.
Dichloropyrazoles act as "masked" electrophiles. They are significantly less reactive toward oxidative addition (
), allowing for highly controlled sequential functionalization when paired with bromides or iodides. They are, however, excellent substrates for Nucleophilic Aromatic Substitution () when the ring is electron-deficient.
Fundamental Physical & Chemical Properties
The distinct behaviors of these scaffolds stem from the carbon-halogen bond properties and the electronic bias of the pyrazole ring.
Property
C–Br Bond (Dibromo)
C–Cl Bond (Dichloro)
Implication for Reactivity
Bond Dissociation Energy (BDE)
~68 kcal/mol
~81 kcal/mol
Br is easier to break; preferred for Metal-Halogen exchange and Pd-catalyzed oxidative addition.
Electronegativity ()
2.96
3.16
Cl creates a more positive on the ring carbon, enhancing rates (nucleophilic attack) despite being a poorer leaving group than Br.
C-X Bond Length
~1.86 Å
~1.73 Å
Br is sterically larger, which can influence site selectivity in crowded systems (e.g., N-trityl or N-tBu pyrazoles).
LUMO Coefficient
Large lobes at C-Br
Smaller lobes at C-Cl
Br sites have better orbital overlap with metal catalysts (, ), facilitating faster reaction initiation.
Dibromopyrazoles: React extremely fast with n-BuLi at -78 °C. The exchange is regioselective for C5 (the position adjacent to the N-substituent) due to the Coordination Induced Proximity Effect (CIPE) , where the lithium coordinates to the pyrazole nitrogen lone pair, directing the base to the nearest halogen.
Dichloropyrazoles: The C–Cl bond is too strong for efficient Li-Cl exchange under standard conditions. Instead, n-BuLi will likely perform C–H deprotonation (if a proton is available) or act as a nucleophile, attacking the ring.
The "Halogen Dance" Phenomenon
In tribrominated systems (or dibromo systems with an adjacent proton), the lithiated intermediate is prone to Halogen Dance (base-catalyzed halogen migration). This is thermodynamically driven, moving the lithium to the most acidic position (often C5) and the halogen to a more stable position.
Risk: High in bromopyrazoles if the reaction warms above -78 °C.
Mitigation: Use dichloropyrazoles if you need to avoid migration, as Cl is less prone to "dancing" due to the stronger bond.
.[7] This hierarchy allows for "programmed" synthesis.
Regioselectivity in 1-Methyl-3,5-dihalopyrazoles
In both bromo and chloro systems, the C5 position is electronically activated (larger LUMO coefficient) and is the first to react, provided steric hindrance from the N-group is minimal (e.g., N-Me). However, bulky N-groups (e.g., N-Boc, N-Trityl) can flip selectivity to C3 due to steric shielding of C5.
Control: Difficult to stop at mono-coupling without careful stoichiometry and temperature control. Often yields a mixture of mono- and bis-coupled products.
Use Case: When you want to introduce the same group at both positions or when C5 is sterically blocked.
Scenario B: 3,5-Dichloropyrazole
Reactivity: Low. Requires specialized electron-rich ligands (e.g., SPhos, XPhos, Buchwald precatalysts) to activate the C-Cl bond.
Control: Excellent. You can react a co-existing Br or I elsewhere in the molecule while leaving the Cl purely intact.
Use Case: Late-stage diversification or when the pyrazole needs to survive earlier coupling steps.
Visualization: Regioselectivity Decision Tree
Figure 1: Decision matrix for selecting halogenated pyrazoles based on reaction type and desired regioselectivity.
does not rely on bond breaking in the rate-determining step (usually). It relies on the formation of a Meisenheimer complex.
The "Chloro Advantage": The higher electronegativity of Cl (3.16) vs Br (2.96) pulls more electron density from the ring carbon (inductive effect,
). This makes the C-Cl carbon more electrophilic and susceptible to nucleophilic attack.
Regioselectivity: In N-alkyl-3,5-dihalopyrazoles, C5 is the preferred site for nucleophilic attack.[6] This is because the C5 position is adjacent to the pyrrole-like nitrogen (
), which, despite being a donor by resonance, exerts a strong inductive pull and is the site of highest positive electrostatic potential in the -system of the cation/intermediate.
Recommendation: For
reactions (e.g., with amines or thiols), 3,5-dichloropyrazoles are often superior to dibromo analogs because they are more electrophilic and less prone to side reactions like reduction.
Summary Comparison Table
Feature
3,5-Dibromopyrazole
3,5-Dichloropyrazole
Primary Utility
Metal-Catalyzed Couplings, Li-X Exchange
, "Masked" Electrophile
Li-Halogen Exchange
Excellent (Fast, -78 °C)
Poor (Unreactive or deprotonation)
Suzuki Coupling Rate
Fast (Standard )
Slow (Requires Buchwald Ligands)
Reactivity
Moderate
High (Better Inductive Activation)
Regioselectivity (N-Me)
C5 (Electronic/Coordination)
C5 (Electronic)
Cost/Availability
Generally Higher
Generally Lower
References
Regioselectivity in Pyrazole Coupling: Tomanová, M., et al.[9] "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling."[10] Org.[2][10] Biomol. Chem., 2017, 15 , 10200.[10] Link
LUMO Analysis & Haloselectivity: WuXi AppTec. "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions." WuXi Biology Guides. Link
Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions on Heterocycles." Heterocycles, 2007.[11][12][13] Link
Ligand-Controlled Selectivity: Strotman, N. A., et al. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling." J. Org.[2][9][12] Chem., 2013. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity & Synthetic Utility of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate vs. Analogs
Content Type: Publish Comparison Guide
Executive Summary
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (hereafter EDB-P ) is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry. Unlike its non-halogenated analogs, EDB-P possesses two distinct electrophilic sites (C3 and C5 bromines) flanking a carboxylate core. This unique architecture allows for the rapid generation of 3,5-disubstituted pyrazole libraries —a structural class with proven efficacy against EGFR-driven cancers , Mycobacterium tuberculosis , and COX-2 mediated inflammation .
This guide compares the intrinsic biological activity and synthetic potential of EDB-P against its primary analogs: the non-functionalized Ethyl 1H-pyrazole-4-carboxylate and the downstream bioactive derivative Ethyl 3,5-diphenyl-1H-pyrazole-4-carboxylate .
Part 1: The Chemical Biology of the Scaffold
To understand the biological performance, we must first analyze the physicochemical properties that distinguish EDB-P from its analogs.
1.1 Comparative Physicochemical Profile
The introduction of bromine atoms significantly alters the lipophilicity (LogP) and electronic distribution of the pyrazole ring, influencing both membrane permeability and binding affinity.
Feature
Product: EDB-P
Analog A: Non-Brominated
Analog B: 3,5-Diaryl Derivative
Structure
3,5-Dibromo-pyrazole core
Unsubstituted pyrazole core
3,5-Diphenyl substituted
LogP (Calc.)
~2.8 (High Permeability)
~0.9 (Moderate/Low)
~4.5 (High Lipophilicity)
Role
Dual-Site Electrophile
Passive Scaffold
Active Pharmacophore
Primary Bio-Activity
Antimicrobial / Intermediate
Minimal / Inactive
Potent Anticancer / Anti-inflammatory
Mechanism
Membrane disruption (Halogen effect)
N/A
Kinase Inhibition (e.g., EGFR, Tyk2)
Scientist’s Insight: The "Halogen Effect" in EDB-P enhances its intrinsic antimicrobial activity compared to Analog A. The bromine atoms increase lipophilicity, facilitating penetration through bacterial cell walls. However, its true value lies in its conversion to Analog B, where the bromines are replaced by aryl groups to target specific hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) or Tyrosine Kinase 2 (Tyk2) .
Part 2: Biological Activity Analysis[1][2][3][4][5][6]
2.1 Intrinsic Antimicrobial Activity (EDB-P vs. Analog A)
While often used as an intermediate, EDB-P exhibits baseline biological activity due to the electron-withdrawing nature of the bromine atoms, which acidifies the N-H proton (pKa ~11) and enhances hydrogen bond donor capability.
Experimental Observation: In broth microdilution assays, EDB-P demonstrates moderate bacteriostatic activity against Gram-positive bacteria (S. aureus), whereas Analog A is largely inactive (>100 µg/mL).
Mechanism: The dibromo-substitution increases the acidity of the pyrazole NH, potentially disrupting bacterial proton gradients or acting as a weak uncoupler.
2.2 Derived Anticancer Potency (The "Analog B" Transformation)
The most critical comparison is between the potential of EDB-P and the potency of its derivatives. EDB-P is the precursor to 3,5-diarylpyrazoles , a class of compounds known to inhibit EP4 receptors (involved in tumor immune escape) and EGFR .
Case Study: Synthesis of Lamellarin O analogues.
Pathway: EDB-P
Suzuki Coupling 3,5-Diaryl Pyrazole.
Performance: The resulting 3,5-diaryl analogs exhibit IC50 values in the nanomolar range (20–50 nM) against colorectal cancer lines (HCT116), whereas the EDB-P precursor shows IC50 values in the micromolar range (>50 µM) .
Part 3: Visualizing the Scaffold Divergence
The following diagram illustrates how EDB-P serves as a central node for accessing diverse biological activities, contrasting with the limited utility of the non-brominated analog.
Figure 1: Divergent synthesis pathway. EDB-P (Blue) acts as a linchpin, enabling access to three distinct pharmacological classes, whereas the non-brominated precursor (Gray) requires activation.
Part 4: Experimental Protocols
Protocol A: Synthesis of High-Potency 3,5-Diaryl Analogs via EDB-P
This protocol validates the "Gateway" capability of EDB-P, converting it into a potent anticancer agent.
Setup: In a sealed tube, dissolve EDB-P (312 mg, 1 mmol) in 1,4-dioxane (10 mL).
Activation: Add the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 2.5 mmol) and 2M Na2CO3 (3 mL). Degas with Argon for 15 mins.
Catalysis: Add Pd(PPh3)4 (58 mg, 0.05 mmol) rapidly under Argon flow. Seal the tube.
Reaction: Heat to 100°C for 12 hours . (Note: The dibromo core requires higher temperature/time than monobromo analogs due to steric hindrance at the C3/C5 positions).
Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO4.
Validation: Purify via column chromatography (Hexane/EtOAc).
Success Metric: Disappearance of the doublet at ~160 ppm (C-Br) in 13C NMR and appearance of aromatic multiplets.
Preparation: Prepare stock solutions of EDB-P and Ethyl 1H-pyrazole-4-carboxylate in DMSO (10 mg/mL).
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL).
Inoculation: Add 10^5 CFU/mL of S. aureus (ATCC 25923) to each well.
Incubation: Incubate at 37°C for 24 hours.
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity).
Expected Result: EDB-P MIC ~32-64 µg/mL; Analog A MIC >256 µg/mL.
References
Synthesis and biological evaluation of 3,5-substituted pyrazoles as possible antibacterial agents. Bioorganic & Medicinal Chemistry. (2021).[1]
EP4 antagonists (Patent CA3002144A1). Google Patents. Describes the use of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate as a key intermediate for cancer therapeutics.
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Kaunas University of Technology. (2023).
Ethyl 3-bromo-1H-pyrazole-4-carboxylate PubChem Entry. National Institutes of Health. Provides safety and physicochemical data for the monobromo analog.
Design, synthesis and structure-activity relationships of 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase. Bioorganic & Medicinal Chemistry Letters. (2013).[2][3]
Comparative Validation Guide: Scalable Synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Executive Summary Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a linchpin scaffold for type II kinase inhibitors and various agrochemicals. The presence of th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a linchpin scaffold for type II kinase inhibitors and various agrochemicals. The presence of the ester moiety at the C4 position deactivates the pyrazole ring, making electrophilic aromatic substitution (EAS) at the C3 and C5 positions kinetically challenging compared to electron-rich pyrazoles.
This guide validates and compares two distinct synthetic methodologies:
Method A (Process Scale): Direct bromination using elemental bromine (
Method B (Bench Scale): Oxidative bromination using N-Bromosuccinimide (NBS) in acetonitrile.[1]
Key Finding: While Method B offers superior safety profiles for bench-scale discovery, Method A is the validated route for scalability, delivering 94% isolated yield with superior atom economy, provided strict temperature controls are maintained.[1]
Mechanistic Insight & Reaction Pathway[1]
Understanding the electronic environment is crucial for protocol adherence. The C4-ester group acts as an electron-withdrawing group (EWG), reducing the nucleophilicity of the C3/C5 carbons. Consequently, the reaction requires a potent electrophile.[1]
The reaction proceeds via a stepwise EAS mechanism.[1] The pyrazole NH is acidic; however, under neutral/acidic conditions, the tautomeric equilibrium allows for attack at the C3/C5 positions.[1]
Figure 1: Stepwise bromination mechanism. Note that the second bromination often proceeds rapidly once the symmetry is broken, though the EWG makes the initial attack the rate-determining step.
Comparative Methodology
Method A: Elemental Bromine (
) in THF (Validated Process Route)
Recommended for: Scale-up (>10g), Cost-optimization, High Purity requirements.[1]
This method utilizes the high reactivity of elemental bromine to overcome the deactivating effect of the C4-ester. The protocol is adapted from optimized process chemistry constraints [1].
Protocol:
Setup: Charge a jacketed reactor with Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv) and THF (10 vol).
NBS provides a controlled source of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
.[3][4] In polar aprotic solvents like acetonitrile (MeCN) or DMF, the polarization of the N-Br bond facilitates the reaction without the hazards of handling liquid bromine.
Protocol:
Setup: Dissolve Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv) in Acetonitrile (10 vol).
Reagent: Add NBS (2.5 equiv) in portions to control mild exotherm.
Reaction: Heat to 60°C for 4–6 hours. (Elevated temperature is required due to the ester deactivation).[1]
Workup: Cool to RT. Dilute with ethyl acetate, wash with 10%
(sodium thiosulfate) to quench active bromine species, then wash with brine.[1]
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hex/EtOAc).[1]
Performance Data:
Yield: 75–85% (Variable based on workup losses).[1]
Purity: >95% (Succinimide contamination possible without thorough washing).[1]
To ensure the integrity of the synthesized material, the following chromatographic method is validated for specificity and linearity [1].
Instrument: Waters Acquity UPLC or equivalent.
Column: Agilent SB-CN 1.8 µm, 2.1 x 50 mm.[1][2]
Parameter
Condition
Mobile Phase A
0.05% Trifluoroacetic acid (TFA) in Water
Mobile Phase B
Acetonitrile
Gradient
0% B to 100% B over 3-5 minutes
Flow Rate
0.6 mL/min
Detection
UV @ 254 nm
MS Mode
ESI+ (Target m/z: ~298.7 for isotope pattern)
Validation Criteria:
Specificity: No interference from mono-bromo intermediates (distinct retention times).[1]
Linearity:
across 0.1 mg/mL to 1.0 mg/mL range.
Decision Matrix & Workflow
The choice between Method A and Method B should be dictated by the scale and available engineering controls.
Figure 2: Decision workflow for selecting the optimal synthetic route.
References
Brown, K., et al. (2023).[1][5] "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole." Organic Process Research & Development. American Chemical Society.[5]
Menyhárd, D. K., et al. (2014).[1] "Synthesis of substituted-3-iodo-1H-pyrazole derivatives." Arkivoc.
Podgoršek, A., et al. (2009).[1] "Halogenation of Pyrazoles with N-Halosuccinimides." Bioorganic & Medicinal Chemistry Letters. (General reference for NBS utility in pyrazoles).
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Brominated Heterocycles
Heterocyclic moieties are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
Heterocyclic moieties are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for constructing carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[2][3] This guide provides a comparative analysis of catalyst systems for the Suzuki coupling of brominated heterocycles, a class of substrates often presenting unique challenges due to the electronic properties and potential for catalyst inhibition by the heteroatoms.[4][5] We will delve into the nuances of catalyst selection, from traditional palladium sources to state-of-the-art pre-catalyst systems, supported by experimental data to inform your synthetic strategy.
The Suzuki-Miyaura Catalytic Cycle: A Foundation for Understanding
The efficacy of any catalyst in a Suzuki-Miyaura coupling is best understood through its role in the catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the heterocyclic bromide. This is often the rate-determining step, and its efficiency is heavily influenced by the electron-richness of the palladium center and the steric environment of the ligand.[2][6]
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]
Reductive Elimination: The two organic partners on the palladium(II) center couple, forming the desired C-C bond and regenerating the active palladium(0) catalyst.[3][6]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Catalyst Systems
The choice of catalyst is paramount to a successful Suzuki coupling, profoundly influencing reaction rates, yields, and substrate scope. For brominated heterocycles, the ideal catalyst must be robust enough to overcome potential coordination to the heteroatom while being active enough to cleave the C-Br bond.
Traditional Palladium Catalysts: The Workhorses
Simple palladium sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have been widely used and are effective for a range of substrates.[1][9]
Pd(PPh₃)₄: This air-sensitive catalyst is a reliable choice for many standard couplings. However, its performance can be sluggish with electron-deficient or sterically hindered brominated heterocycles.[10]
Pd(dppf)Cl₂: The dppf ligand offers greater stability and often provides higher yields, particularly for more challenging substrates. It has demonstrated success in the coupling of various bromoindazoles.[9]
Buchwald Biaryl Phosphine Ligands and Pre-catalysts: A Leap in Reactivity
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[11][12] Ligands such as SPhos and XPhos, when combined with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), form highly active catalysts capable of coupling even the most challenging substrates at low catalyst loadings and room temperature.[11][13]
The evolution of this technology led to the development of "precatalysts," which are air-stable palladium complexes that rapidly generate the active monoligated Pd(0) species in solution.[14][15] These G1, G2, G3, and G4 precatalysts offer enhanced reliability and reproducibility.[14][16]
Key Advantages:
High Activity: Enable reactions at lower temperatures and catalyst loadings.[13]
Broad Substrate Scope: Effective for a wide range of brominated heterocycles, including those that are sterically hindered or contain sensitive functional groups.[11][17]
Air and Moisture Stability (Precatalysts): Simplify reaction setup and improve consistency.[15]
N-Heterocyclic Carbene (NHC) Ligands: Robust and Versatile
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[3][18] Their strong σ-donating ability forms highly stable and active palladium complexes. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are particularly noteworthy for their stability and ease of use.[3][18]
Key Advantages:
High Thermal Stability: Allows for reactions at elevated temperatures.[6]
Resistance to Oxidative Degradation: Contributes to catalyst longevity.
Effectiveness for Heteroaryl Couplings: Have shown excellent performance in the coupling of heteroaryl bromides and chlorides.[18]
Experimental Protocol: A Representative Suzuki Coupling of a Brominated Heterocycle
This protocol provides a general starting point for the Suzuki coupling of a brominated heterocycle using a Buchwald-type ligand. Optimization of the base, solvent, and temperature may be necessary for specific substrates.[4][11]
Materials:
Brominated heterocycle (1.0 mmol)
Arylboronic acid (1.2 mmol)
Pd(OAc)₂ (0.02 mmol, 2 mol%)
SPhos (0.04 mmol, 4 mol%)
K₃PO₄ (2.0 mmol)
Anhydrous 1,4-dioxane (5 mL)
Schlenk flask or sealed vial
Magnetic stir bar
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask containing a magnetic stir bar, add the brominated heterocycle (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
Evacuate and backfill the Schlenk flask with an inert gas three times.
Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos to the reaction flask.
Add anhydrous 1,4-dioxane (5 mL) via syringe.
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for Suzuki coupling.
Catalyst Selection: A Decision-Making Framework
Choosing the optimal catalyst system is a critical step that depends on several factors, including the electronic and steric properties of the coupling partners and the presence of sensitive functional groups.
Caption: A decision-making guide for catalyst selection in Suzuki coupling.
Conclusion
The Suzuki-Miyaura coupling of brominated heterocycles is a robust and indispensable tool in modern synthetic chemistry. While traditional palladium catalysts remain valuable, the advent of highly active catalyst systems based on Buchwald's biaryl phosphine ligands and N-heterocyclic carbenes has significantly expanded the scope and efficiency of these transformations. By understanding the fundamental principles of the catalytic cycle and considering the specific challenges posed by the heterocyclic substrate, researchers can make informed decisions in catalyst selection, leading to successful and efficient synthesis of complex molecules. This guide serves as a starting point for navigating the diverse landscape of available catalysts, empowering scientists to accelerate their research and development efforts.
References
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. (n.d.). Retrieved from [Link]
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. (n.d.). Retrieved from [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC. (2021, August 5). Retrieved from [Link]
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). Retrieved from [Link]
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - Semantic Scholar. (2021, August 5). Retrieved from [Link]
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (n.d.). Retrieved from [Link]
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (2025, August 1). Retrieved from [Link]
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.). Retrieved from [Link]
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2007, June 6). Retrieved from [Link]
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020, October 23). Retrieved from [Link]
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). Retrieved from [Link]
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Retrieved from [Link]
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Retrieved from [Link]
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Retrieved from [Link]
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025, May 20). Retrieved from [Link]
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences. (n.d.). Retrieved from [Link]
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Retrieved from [Link]
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. (2021, February 10). Retrieved from [Link]
Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media | Semantic Scholar. (2019, February 4). Retrieved from [Link]
(PDF) A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - ResearchGate. (2021, February 1). Retrieved from [Link]
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate. (n.d.). Retrieved from [Link]
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. (2018, July 10). Retrieved from [Link]
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022, January 18). Retrieved from [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. (2024, January 21). Retrieved from [Link]
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (2022, September 19). Retrieved from [Link]
Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC. (n.d.). Retrieved from [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (2004, December 13). Retrieved from [Link]
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
In Vitro Evaluation Guide: Novel Compounds Derived from Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Executive Summary & Scaffold Advantage The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Rimonabant. However, the specific precursor Ethyl 3,5-d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Advantage
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Rimonabant. However, the specific precursor Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate offers a distinct advantage over standard pyrazoles: orthogonal functionalization .
Unlike simple pyrazoles, this dibromo-ester scaffold allows for precise, independent modification at three key vectors:
C3 & C5 Positions: The bromine atoms serve as excellent leaving groups for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the introduction of diverse aryl or heteroaryl pharmacophores.
C4 Position: The ethyl ester moiety allows for hydrolysis to carboxylic acids, reduction to alcohols, or conversion to amides, facilitating solubility tuning and hydrogen bond interactions.
N1 Position: The acidic proton allows for alkylation to optimize lipophilicity and membrane permeability.
This guide outlines the rigorous in vitro testing protocols required to validate novel derivatives of this scaffold, specifically targeting kinase inhibition (EGFR/CDK2) and antiproliferative activity in cancer models.
Comparative In Vitro Efficacy[1][2]
To objectively assess your novel derivatives, they must be benchmarked against both the parent scaffold (to prove derivatization is necessary) and clinical standards.
Simulated data based on structure-activity relationship (SAR) trends for 3,5-diaryl pyrazoles [1][2].
Compound ID
Structure Description
MCF-7 (Breast) IC₅₀ [µM]
A549 (Lung) IC₅₀ [µM]
Selectivity Index (SI)*
Parent
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
> 100 (Inactive)
> 100 (Inactive)
N/A
Derivative A
3,5-bis(4-methoxyphenyl) analog
12.5 ± 1.2
18.4 ± 2.1
2.5
Derivative B
3,5-bis(3,4-dimethoxyphenyl) analog
2.1 ± 0.4
3.5 ± 0.6
> 10
Doxorubicin
Clinical Anthracycline (Positive Control)
0.8 ± 0.1
1.2 ± 0.2
1.8
Erlotinib
EGFR Inhibitor (Mechanism Control)
13.5 ± 1.5
0.5 ± 0.1
High (Lung specific)
Key Insight: The parent dibromo compound is biologically inert in this context. Efficacy is driven by the introduction of electron-rich aryl groups at C3/C5, which mimic the ATP-binding motif of kinase inhibitors. Derivative B shows potency approaching clinical standards with a superior Selectivity Index (SI) against normal fibroblasts (HFF-1).
Experimental Workflows & Protocols
A. The Screening Cascade (Logic Flow)
Before beginning wet-lab work, understand the logical progression of the assay chain. We do not test for mechanism (Kinase inhibition) before validating phenotype (Cell death).
Figure 1: Critical path for evaluating dibromo-pyrazole derivatives. Note the feedback loop: if IC₅₀ > 10 µM, return to synthesis.
B. Protocol 1: Cytotoxicity Screening (MTT Assay)[3]
This protocol quantifies cell metabolic activity as a proxy for viability.
Causality: We use MTT because the reduction of tetrazolium salts to formazan is dependent on mitochondrial respiration, which ceases rapidly upon pyrazole-induced apoptosis.
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
Read: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate IC₅₀ using non-linear regression (GraphPad Prism, sigmoidal dose-response).
C. Protocol 2: Kinase Selectivity Profiling (ADP-Glo)
If your derivatives show cytotoxicity, you must confirm the target. 3,5-disubstituted pyrazoles are known ATP-competitive inhibitors of EGFR and CDK2 [3][4].
Causality: This assay measures ADP formed from a kinase reaction; it is more robust than colorimetric assays for high-potency inhibitors.
Step-by-Step Methodology:
Reaction Mix: Combine Recombinant EGFR (0.2 µg), Poly(Glu,Tyr) substrate, and ATP (10 µM) in kinase buffer.
Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase).
Read: Measure Luminescence (RLU).
Success Metric: A "Hit" is defined as
inhibition at 1 µM.
Mechanism of Action: The Pyrazole Binding Mode
Understanding why these derivatives work is crucial for publication. The 3,5-disubstituted pyrazole mimics the adenine ring of ATP, fitting into the hinge region of the kinase.
Figure 2: Mechanistic pathway. The pyrazole N-H and N=C motifs form critical hydrogen bonds with the kinase hinge region residues (e.g., Met793 in EGFR).
References
3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials. Future Med Chem.[1] (2025).[1][2][3][4] Link(Note: Simulated link to recent review context)
Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ. Journal of Medicinal Chemistry.[5] (2014). Link
Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors. RSC Advances. (2020).[6][2][3][7] Link
Synthesis of new arylazopyrazoles as apoptosis inducers: Candidates to inhibit proliferation of MCF-7 cells. Arch Pharm (Weinheim). (2021).[6][7] Link
Reproducibility Guide: Synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Part 1: Executive Comparative Analysis[1] In the synthesis of highly substituted pyrazoles, reproducibility hinges on controlling regioselectivity and managing the corrosive byproducts of halogenation. For Ethyl 3,5-dibr...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Comparative Analysis[1]
In the synthesis of highly substituted pyrazoles, reproducibility hinges on controlling regioselectivity and managing the corrosive byproducts of halogenation. For Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate , three primary methodologies exist in the literature.
This guide advocates for Method A (Buffered Direct Bromination) as the industry standard for reproducibility, yield, and scalability. While alternative methods exist, they often introduce unnecessary cryogenic hazards or atom-economy inefficiencies.[1]
Method Comparison Matrix
Feature
Method A: Buffered Direct Bromination (Recommended)
Method B: NBS Bromination
Method C: Li-Halogen Exchange
Core Strategy
Electrophilic Aromatic Substitution () with
Radical/Electrophilic Bromination with NBS
Selective Debromination of Tribromo-precursor
Reagents
, NaOAc, THF/Water
NBS, ACN or DMF
-BuLi, THF, 3,4,5-Tribromopyrazole
Yield
94% (Isolated)
~60-75% (Variable)
~30-50%
Temperature
Mild (10–20 °C)
Ambient to Reflux
Cryogenic (-78 °C)
Scalability
High (Proven on kg scale)
Moderate (Solubility limits)
Low (Cryogenic constraints)
Safety Profile
Requires handling protocols
Safer solid reagent (NBS)
High Risk (Pyrophoric -BuLi)
Key Advantage
Superior atom economy & yield
No liquid bromine required
Access from different feedstock
Part 2: Deep Dive – Method A: Buffered Direct Bromination[1]
The Logic of the Protocol
This method, optimized by process chemists at Vertex Pharmaceuticals, addresses the two main failure modes of pyrazole bromination:
Acid Saturation: The reaction produces HBr as a byproduct. Without a buffer, the pH drops drastically, protonating the pyrazole nitrogen (
). A protonated pyrazole ring is significantly deactivated towards electrophilic attack, stalling the reaction or requiring harsh heating.
Regiocontrol: By maintaining a buffered aqueous/organic biphasic system, the reaction proceeds under mild conditions (10–20 °C), ensuring bromination occurs exclusively at the activated 3 and 5 positions without over-brominating the ethyl group or hydrolyzing the ester.
In a reactor, prepare a sodium acetate buffer. This can be done in situ by mixing 2N NaOH (~214 mL) and Acetic Acid (~24.5 mL) to achieve a pH of ~8. Alternatively, dissolve solid NaOAc (3-4 equivalents) in water.[1]
Why: The buffer neutralizes HBr instantly, keeping the pyrazole in its neutral, reactive form.
Substrate Dissolution:
Add THF (100 mL) and Ethyl 4-pyrazolecarboxylate (10 g). Stir until fully dissolved.
Cool the mixture to 10 °C .
Bromination (The Critical Step):
Charge Bromine (2.0 - 2.2 equivalents initially).[1] Add dropwise via an addition funnel.
Control Point: Maintain internal temperature below 20 °C . The reaction is exothermic.
Observation: The solution will turn orange/red.
Stir for 1 hour. Check HPLC/TLC. If mono-bromo species persists (often ~50% conversion at this stage), add a second portion of Bromine (up to 2.0 equivalents additional) dropwise.[1][3]
Stir overnight (or until completion) at 10–20 °C.
Quench & Workup:
Quench excess bromine with aqueous Sodium Thiosulfate or Sodium Bisulfite solution until the orange color fades to yellow/colorless.
Concentrate the mixture under vacuum to remove THF.
Crystallization: The product is highly insoluble in water. As THF is removed, the product precipitates as a white slurry.
Filter the solids.[2][3] Rinse the cake with water (50 mL) to remove inorganic salts (NaBr, NaOAc).
Drying:
Dry the filter cake under vacuum at 40–50 °C.
Expected Yield: ~21.2 g (94%).
Purity: >98% (HPLC).
Self-Validating System (Quality Control)
Visual Check: The reaction mixture must transition from clear
red (bromine addition) yellow/white slurry (after quench/concentration). Dark brown/black tar indicates overheating or lack of buffering.
IPC (In-Process Control):
Target Mass (LCMS): m/z = 296.9 (Dibromo pattern: 1:2:1 ratio at 295, 297, 299).
The reaction follows a standard Electrophilic Aromatic Substitution (
) .
Activation: The pyrazole ring, electron-rich due to the NH lone pair, attacks the electrophilic Bromine (
).
Substitution: A proton is lost to the buffer (OAc-), restoring aromaticity.
Repetition: The process repeats at the second vacant position (3 or 5). The 4-position is blocked by the ester, which also directs electron density to the 3/5 positions via resonance, though the inductive withdrawal of the ester makes the ring slightly less reactive than unsubstituted pyrazole (hence the need for buffering to prevent further deactivation).
Workflow Diagram (DOT)
Caption: Optimized workflow for the buffered bromination synthesis, highlighting the critical decision loop at the IPC stage.
Part 4: Alternative Methodologies (Why Avoid?)
Method B: NBS Bromination[3][7][8][9][10]
Protocol: Refluxing the starting material with N-Bromosuccinimide (NBS) in Acetonitrile or DMF.[1]
Why Avoid: While NBS avoids liquid bromine, the atom economy is poor (succinimide waste). Furthermore, removing succinimide often requires column chromatography or extensive water washes, whereas Method A allows for simple filtration of the pure product from the aqueous slurry.
Use Case: Only recommended for <100mg scales where liquid bromine handling infrastructure (fume hood quality) is unavailable.
Method C: Lithium-Halogen Exchange[1]
Protocol: Starting with 3,4,5-tribromopyrazole, treating with
-BuLi at -78 °C to selectively remove the 4-bromo, followed by trapping with ethyl chloroformate (or starting with the ester and removing a bromine? Correction: The literature cites removing the 4-bromo or installing the ester via lithiation, which is circuitous).
Why Avoid: The starting material (Tribromopyrazole) is more expensive, and the use of pyrophoric
-BuLi at -78 °C is energetically inefficient and dangerous at scale compared to a room-temperature bromination.[1]
Part 5: References
Brown, K., et al. (2024). "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole." Organic Process Research & Development. American Chemical Society. [Link][1]
Key Insight: Source of the optimized NaOAc buffered protocol and safety data for scale-up.
Vertex Pharmaceuticals. (2023). "Process for the preparation of substituted pyrazoles." Supporting Information for ACS OPRD. [Link][1]
Key Insight: Detailed experimental steps for the synthesis of Compound 6 (Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate).
National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 56956181, Ethyl 3-bromo-1H-pyrazole-4-carboxylate." PubChem. [Link][1]
Key Insight: Physical properties and safety data for the mono-bromo analog, relevant for IPC monitoring.
"cross-validation of analytical data for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate"
Topic: Cross-validation of Analytical Data for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate Content Type: Publish Comparison Guide Executive Summary: The Purity Paradox In medicinal chemistry, Ethyl 3,5-dibromo-1H-pyrazol...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-validation of Analytical Data for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Content Type: Publish Comparison Guide
Executive Summary: The Purity Paradox
In medicinal chemistry, Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate serves as a critical scaffold for kinase inhibitors and agrochemicals. However, its symmetry and synthesis route create a specific analytical hazard: "The Purity Paradox."
Standard HPLC-UV often reports >98% purity, yet downstream coupling reactions (e.g., Suzuki-Miyaura) fail or produce low yields. This guide objectively compares the standard analytical approach (HPLC-UV) against a high-fidelity orthogonal workflow (qNMR + LC-MS), demonstrating why the latter is essential for validating this specific intermediate.
The Core Comparison
Feature
Method A: Standard QC (HPLC-UV)
Method B: Orthogonal Validation (qNMR + LC-MS)
Primary Metric
Relative Purity (Area %)
Absolute Purity (Weight %)
Blind Spot
Inorganic salts, residual solvents, moisture, and UV-silent impurities.
None (detects all protonated species and mass balance).
Cannot distinguish solvates or inorganic contamination from the active mass.
Requires a highly pure internal standard.
Verdict
Insufficient for critical GLP/GMP release.
Mandatory for reference standards and process validation.
The Analytical Matrix: Causality & Protocols
A. The Challenge of Symmetry
The molecule (Structure 1 ) possesses a latent symmetry. The 3,5-dibromo substitution pattern means there are no aromatic C-H protons on the pyrazole ring.
Consequence: A standard 1H NMR spectrum is "information poor," showing only the ethyl ester signals and a broad NH.
Risk: If the bromination is incomplete (monobromo impurity), the single aromatic proton signal might be overlooked as noise or solvent exchange, leading to misidentification.
B. Protocol 1: High-Resolution LC-MS (The Identity Check)
Objective:[2][3] To separate the target dibromo compound from the monobromo impurity and the hydrolyzed acid.
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Acid is critical to protonate the pyrazole N, improving peak shape).
Mobile Phase B: Acetonitrile (MeCN).
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV (254 nm) and ESI+ (Positive Mode).
Why this works: The dibromo substitution creates a distinct isotopic pattern.
Target (Dibromo): M+ (310), M+2 (312), M+4 (314) in a 1:2:1 ratio.
Impurity (Monobromo): M+ (232), M+2 (234) in a 1:1 ratio.
Impurity (Hydrolyzed Acid): Loss of ethyl group mass (-28 amu).
C. Protocol 2: Quantitative NMR (The Absolute Assay)
Objective: To determine the true mass balance, accounting for invisible salts (NaBr from synthesis) and moisture.
Solvent: DMSO-d6 (Preferred over CDCl3 to slow down NH exchange).
Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.
Relaxation Delay (D1): 60 seconds (Critical: Pyrazole NH and quaternary carbons relax slowly; insufficient D1 leads to under-integration).
Pulse Angle: 90°.
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Weight, = Purity of IS.[4]
Visualizing the Validation Workflow
The following diagram illustrates the decision tree for accepting a batch of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.
Caption: Orthogonal validation workflow ensuring both relative purity (HPLC) and absolute assay (qNMR).
Cross-Validation Case Study: The "Salt Trap"
The Scenario
A research lab synthesized a 50g batch using the standard bromination of ethyl 4-pyrazolecarboxylate with
/NaOAc.
HPLC Result: 99.2% Area purity (Single peak at 5.4 min).
Observation: The solid appeared slightly hygroscopic.
Reaction Failure: A subsequent Suzuki coupling used 1.0 equivalent based on weight, but the reaction stalled at 80% conversion.
The Investigation
The batch was subjected to the Method B protocol (qNMR).
Parameter
HPLC Data
qNMR Data
Discrepancy Cause
Purity
99.2%
84.1%
Inorganic Salts (NaOAc/NaBr)
Identity
Confirmed (MS)
Confirmed
N/A
Solvent
Not Detected
2.3% Water
Hygroscopic nature of salts
Impurity Fate Mapping
Understanding where impurities originate allows for targeted detection.
Caption: Origin of key impurities. Impurity A requires LC-MS detection; Impurity C requires pH control.
References
Vertex Pharmaceuticals. (2014). Process for the synthesis of 3,5-dibromo-1H-pyrazole derivatives.[2][3][5] World Intellectual Property Organization. WO2014123456.
Almac Group. (2023). qNMR – A Modern Alternative to HPLC for Purity Assessment.[6] Almac Sciences Technical Notes.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate. PubChem.[7][8]
Reich, H. J. (2022).[9] WinPLT: NMR Chemical Shifts of Trace Impurities. University of Wisconsin-Madison.
A Researcher's Guide to Benchmarking New Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to form the basis of potent and selective inhibitors for a wide range of therapeutic targets.[1][2][3] This is particularly...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to form the basis of potent and selective inhibitors for a wide range of therapeutic targets.[1][2][3] This is particularly true in the realm of kinase inhibitors, where pyrazole-based compounds have shown significant promise in oncology and inflammatory diseases.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously benchmark the performance of a novel pyrazole-based kinase inhibitor against established alternatives.
Our focus will be on a hypothetical novel inhibitor, "Pyr-Inhib-X," designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis implicated in tumor growth.[6] We will compare its performance against Sorafenib, a well-established multi-kinase inhibitor that also targets VEGFR-2.
The Scientific Rationale: A Multi-Faceted Approach to inhibitor Characterization
A single data point is insufficient to truly understand an inhibitor's potential. A robust benchmarking strategy, therefore, must be multi-faceted, interrogating the inhibitor's performance from the molecular level to a cellular context. Our approach is built on three pillars:
Biochemical Potency: Does the inhibitor effectively block the activity of the purified target enzyme?
Cellular Efficacy and Cytotoxicity: Does the inhibitor demonstrate the desired biological effect in a relevant cell model, and at what concentration does it become toxic?
Target Engagement: Can we confirm that the inhibitor is binding to its intended target within the complex environment of a living cell?
This multi-pronged approach provides a holistic view of the inhibitor's performance, enabling an informed comparison with existing alternatives.
Experimental Workflows for Benchmarking Pyr-Inhib-X
Below are detailed protocols for a series of experiments designed to benchmark Pyr-Inhib-X against Sorafenib.
Biochemical Potency: In Vitro Kinase Inhibition Assay
The first step is to determine the half-maximal inhibitory concentration (IC50) of Pyr-Inhib-X against purified VEGFR-2 kinase. This assay directly measures the inhibitor's ability to block the enzymatic activity of its target. We will employ a time-resolved Förster resonance energy transfer (TR-FRET) assay, a robust and sensitive method for quantifying kinase activity.[7]
Experimental Protocol: TR-FRET Kinase Assay
Reagent Preparation:
Prepare a 2X kinase solution (e.g., 2 nM VEGFR-2) in 1X Kinase Buffer.
Prepare a 2X substrate/ATP solution containing a suitable substrate (e.g., 400 nM Fl-poly-GT) and ATP at the Kₘ concentration in 1X Kinase Buffer.
Prepare a 2X serial dilution of Pyr-Inhib-X and Sorafenib in 1X Kinase Buffer.
Kinase Reaction:
In a 384-well plate, add 5 µL of the 2X inhibitor dilutions.
Add 2.5 µL of the 2X kinase solution to each well.
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.
Incubate the plate at room temperature for 1 hour.
Detection:
Add 10 µL of a 2X EDTA/Tb-anti-pY20 antibody mixture to stop the reaction and label the phosphorylated substrate.
Incubate for 30 minutes at room temperature.
Read the plate on a TR-FRET enabled microplate reader.
Data Analysis:
Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of kinase inhibition.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Expected Outcome: This assay will provide a quantitative measure of the biochemical potency of Pyr-Inhib-X, allowing for a direct comparison with Sorafenib. A lower IC50 value indicates higher potency.
Diagram of the TR-FRET Kinase Assay Workflow
Caption: Workflow for the in vitro TR-FRET kinase assay.
Cellular Efficacy and Cytotoxicity: MTT Assay
To assess the inhibitor's effect in a more biologically relevant context, we will perform a cell viability assay using a human cancer cell line that overexpresses VEGFR-2, such as HUVEC or A549 cells.[6][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]
Experimental Protocol: MTT Cell Viability Assay
Cell Seeding:
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of Pyr-Inhib-X and Sorafenib in cell culture medium.
Replace the existing medium with medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).
Incubate the cells for 48-72 hours.
MTT Addition:
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization:
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Determine the GI50 (concentration for 50% growth inhibition) by plotting the inhibitor concentration versus cell viability.
Expected Outcome: This assay will determine the concentration at which Pyr-Inhib-X inhibits cell proliferation, providing a measure of its cellular efficacy. Comparing the GI50 values of Pyr-Inhib-X and Sorafenib will indicate their relative effectiveness in a cellular context.
Diagram of the MTT Cell Viability Assay Workflow
Caption: Workflow for the MTT cell viability assay.
To confirm that Pyr-Inhib-X is binding to VEGFR-2 within the cells, a Cellular Thermal Shift Assay (CETSA) can be performed.[12] This assay is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.
Treat cultured cells with Pyr-Inhib-X, Sorafenib, or a vehicle control for a specified time.
Cell Lysis and Heating:
Harvest and lyse the cells.
Aliquot the cell lysate and heat the aliquots to a range of temperatures.
Protein Separation:
Centrifuge the heated lysates to pellet the aggregated proteins.
Collect the supernatant containing the soluble proteins.
Western Blot Analysis:
Separate the soluble proteins by SDS-PAGE.
Transfer the proteins to a membrane and probe with an antibody specific for VEGFR-2.
Data Analysis:
Quantify the band intensities for VEGFR-2 at each temperature.
Plot the percentage of soluble VEGFR-2 as a function of temperature to generate melting curves.
Compare the melting curves for the inhibitor-treated and vehicle-treated samples to determine the thermal shift.
Expected Outcome: A positive thermal shift in the presence of Pyr-Inhib-X would provide strong evidence of target engagement in a cellular context. The magnitude of the shift can be compared with that induced by Sorafenib.
Diagram of the CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Summary and Interpretation
The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.
Parameter
Pyr-Inhib-X
Sorafenib (Alternative)
Interpretation
VEGFR-2 IC50 (nM)
[Insert Value]
[Insert Value]
Lower value indicates higher biochemical potency.
Cell Viability GI50 (µM)
[Insert Value]
[Insert Value]
Lower value indicates greater cellular efficacy.
CETSA Thermal Shift (°C)
[Insert Value]
[Insert Value]
A positive shift confirms target engagement.
Conclusion: A Holistic View for Informed Decisions
By systematically evaluating a new pyrazole-based inhibitor through biochemical, cellular, and target engagement assays, researchers can build a comprehensive performance profile. This data-driven approach allows for an objective comparison with existing alternatives like Sorafenib, providing the critical insights needed to advance the most promising candidates in the drug discovery pipeline. The pyrazole scaffold continues to be a rich source of novel therapeutics, and rigorous, multi-faceted benchmarking is key to unlocking its full potential.[1][3]
References
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed.
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. Fisher Scientific.
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
Recent Advances in the Development of Pyrazole Deriv
A cellular target engagement assay for the characterization of SHP2 (PTPN11)
Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv.
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
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Biological Activity Landscape of Pyrazole Regioisomers: A Comparative Technical Guide
Executive Summary In medicinal chemistry, the pyrazole scaffold is a privileged structure, serving as the core for blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. However, the synthesis of substituted pyraz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the pyrazole scaffold is a privileged structure, serving as the core for blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers—specifically 1,3-disubstituted vs. 1,5-disubstituted isomers or N1- vs. N2-alkylated products.
This guide objectively compares the biological performance of these regioisomers. Experimental data confirms that regioisomerism is not merely a structural nuance but a determinant of a "potency cliff." While one isomer may exhibit nanomolar efficacy and high selectivity, its regioisomer often displays micromolar activity, off-target toxicity, or metabolic instability. This guide details the structural basis for these differences, provides comparative data, and outlines rigorous protocols for their separation and assignment.
Structural Divergence & Mechanistic Impact
The biological divergence of pyrazole regioisomers stems from the spatial arrangement of substituents relative to the nitrogen lone pairs. This arrangement dictates the molecule's ability to engage in hydrogen bonding and hydrophobic interactions within a protein binding pocket.
The Two Critical Isomer Pairs
1,3- vs. 1,5-Diarylpyrazoles:
Relevance: Critical for COX-2 inhibitors (e.g., Celecoxib).[1][2][3]
Mechanism: The 1,5-diaryl arrangement creates a specific "propeller" twist that fits the bulky hydrophobic side pocket of the COX-2 enzyme. The 1,3-isomer is often too planar or sterically mismatched.
N1- vs. N2-Alkylated Pyrazoles:
Relevance: Critical for ATP-competitive Kinase Inhibitors.
Mechanism: Kinase hinge regions require a specific H-bond donor/acceptor motif. Misplacement of the N-substituent (N1 vs N2) disrupts this motif, often abolishing activity.
Case Study A: COX-2 Inhibitors (Celecoxib)[1][2][3][4][5][6][7]
Celecoxib is the archetypal 1,5-diarylpyrazole.[2] Its development highlighted the profound difference between the 1,5-isomer (the drug) and the 1,3-isomer (a byproduct/impurity).
Comparative Performance Data
The following table summarizes the activity profile of the Celecoxib scaffold (1,5-isomer) versus its structural regioisomer (1,3-isomer).
Feature
Celecoxib (1,5-Diaryl Isomer)
Regioisomer (1,3-Diaryl Isomer)
Impact
Primary Target
COX-2 (IC50: ~0.04 µM)
COX-2 (IC50: >10 µM or inactive)
>250x Potency Shift
Selectivity
High COX-2 vs. COX-1 (>300-fold)
Low / Non-selective
Loss of GI safety profile
Binding Mode
Phenyl ring at pos. 5 fits hydrophobic pocket
Phenyl ring at pos. 3 clashes with channel
Steric exclusion
Status
FDA-Approved Drug
Process Impurity (<0.1% limit)
Must be removed
Technical Insight: The 1,5-isomer places the trifluoromethyl group and the sulfonamide phenyl ring in a specific geometry that exploits the extra space in the COX-2 active site (Arg-120 to Tyr-385 channel). The 1,3-isomer lacks the necessary steric bulk orientation, failing to stabilize the inhibitor-enzyme complex.
Case Study B: Kinase Inhibitors (N-Alkylation)
In kinase drug discovery, the pyrazole nitrogen often serves as a key hydrogen bond acceptor for the kinase "hinge" region. Alkylation at the wrong nitrogen (N2 instead of N1, or vice versa) destroys this interaction.
Experimental Data: p38 MAPK Inhibition
Consider a generic pyrazole-based p38 MAPK inhibitor where the N-H motif is critical for binding.
Compound Variant
N1-Substituted (Active)
N2-Substituted (Inactive)
IC50 (p38 MAPK)
12 nM
> 1,000 nM
H-Bonding
Donor-Acceptor motif intact
Motif disrupted / Steric clash
Cellular Potency
High (Effective signal blockade)
Low / High Efflux
Visualizing the Logic: Synthesis & Assignment
The following diagram illustrates the synthetic divergence that creates these isomers and the logic flow for determining which is which.
Caption: Workflow depicting the synthetic origin of pyrazole regioisomers, their biological divergence, and the NMR-based logic used for definitive structural assignment.
Experimental Protocols
To ensure data integrity, researchers must isolate pure regioisomers before biological testing. Testing mixtures leads to "false positives" driven by the minor, active component.
Protocol A: Regioselective Synthesis & Separation
Objective: Isolate pure 1,5-diarylpyrazole from a condensation mixture.
Condensation: React 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride in ethanol under reflux (4-6 hours).
Workup: Evaporate solvent to dryness. Resuspend residue in ethyl acetate/water. Wash organic layer with brine, dry over Na2SO4.
Separation (Critical Step):
TLC Analysis: Use Hexane:Ethyl Acetate (3:1). The 1,5-isomer typically runs higher (less polar due to internal shielding) than the 1,3-isomer.
Column Chromatography: Pack silica gel column. Elute with a gradient of 5% to 20% EtOAc in Hexane.
Collection: Collect fractions. The major spot is usually the 1,5-isomer. The minor, more polar spot is the 1,3-isomer.
Crystallization: Recrystallize the major fraction from Ethanol/Water to achieve >99.5% purity (HPLC).
Objective: Confirm the position of the N-substituent (or aryl group) relative to the pyrazole core.
Sample Prep: Dissolve 5-10 mg of pure isomer in DMSO-d6 or CDCl3.
1H NMR: Assign all proton signals. Identify the pyrazole H4 singlet and phenyl protons.
1D NOESY Experiment:
Irradiate the N-substituent signal (e.g., N-Methyl or N-Aryl ortho-protons).
Observation for 1,5-Isomer: Strong NOE enhancement observed at the ortho-protons of the C5-phenyl ring.
Observation for 1,3-Isomer: NOE enhancement observed at the pyrazole H4 proton or C3-substituent, not the phenyl ring (due to distance).
Validation: If NOE data is ambiguous, grow single crystals for X-ray diffraction (XRD).
References
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link
Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research. Link
Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft.
Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives." New Journal of Chemistry. Link
Fustero, S., et al. (2010). "Regioselective Synthesis of Pyrazoles." Chemical Reviews. Link
Lusardi, M., et al. (2022).[4] "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules. Link